molecular formula C40H51BrNO3P B14752855 FTY720-Mitoxy

FTY720-Mitoxy

カタログ番号: B14752855
分子量: 704.7 g/mol
InChIキー: QKRJUTPJMQBOLJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

FTY720-Mitoxy is a useful research compound. Its molecular formula is C40H51BrNO3P and its molecular weight is 704.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C40H51BrNO3P

分子量

704.7 g/mol

IUPAC名

[3-[[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]amino]-3-oxopropyl]-triphenylphosphanium;bromide

InChI

InChI=1S/C40H50NO3P.BrH/c1-2-3-4-5-6-10-17-34-24-26-35(27-25-34)28-30-40(32-42,33-43)41-39(44)29-31-45(36-18-11-7-12-19-36,37-20-13-8-14-21-37)38-22-15-9-16-23-38;/h7-9,11-16,18-27,42-43H,2-6,10,17,28-33H2,1H3;1H

InChIキー

QKRJUTPJMQBOLJ-UHFFFAOYSA-N

正規SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)NC(=O)CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

製品の起源

United States

Foundational & Exploratory

FTY720-Mitoxy: A Mitochondria-Targeted Neuroprotective Agent for Synucleinopathies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action in Neurodegeneration

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

FTY720-Mitoxy is a novel, non-immunosuppressive derivative of the FDA-approved multiple sclerosis drug FTY720 (fingolimod). Engineered with a triphenylphosphonium (TPP) moiety, this compound is specifically targeted to mitochondria, the cellular powerhouses implicated in the pathogenesis of numerous neurodegenerative diseases. This strategic modification circumvents the immunosuppressive effects of its parent compound by preventing its phosphorylation and subsequent interaction with sphingosine-1-phosphate receptors (S1PRs) on lymphocytes.[1][2] Preclinical studies in models of synucleinopathies, such as Multiple System Atrophy (MSA) and Parkinson's disease (PD), have demonstrated its potent neuroprotective capabilities. The core mechanism of action of this compound is multifaceted, involving the enhancement of neurotrophic factor expression, activation of protein phosphatase 2A (PP2A), preservation of mitochondrial function, and attenuation of neuroinflammation and α-synuclein pathology.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Mechanism of Action

This compound exerts its neuroprotective effects through a combination of direct and indirect actions within the central nervous system. Unlike its parent compound, FTY720, which requires phosphorylation to act on S1PRs, this compound's efficacy is independent of this pathway, thereby avoiding peripheral immunosuppression.[1][2]

Upregulation of Neurotrophic Factors

A primary mechanism of this compound is its ability to increase the expression of crucial neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF).[1][2][4] These proteins are essential for neuronal survival, growth, and synaptic plasticity. In preclinical models of MSA, this compound has been shown to increase levels of brain GDNF.[2] In vitro studies using OLN-93 oligodendrocyte cell lines demonstrated that this compound significantly increases the mRNA levels of BDNF, GDNF, and Nerve Growth Factor (NGF).[4] This effect is paralleled by increases in histone 3 acetylation and ERK1/2 phosphorylation, suggesting an epigenetic and signaling-mediated regulation of neurotrophin expression.[4]

Activation of Protein Phosphatase 2A (PP2A)

This compound stimulates the activity of Protein Phosphatase 2A (PP2A), a key serine/threonine phosphatase that plays a critical role in various cellular processes, including cell signaling and metabolism.[5][6] PP2A activity is often impaired in neurodegenerative diseases characterized by α-synuclein aggregates.[6] By activating PP2A, this compound can counteract the pathological signaling cascades initiated by α-synuclein. In dopaminergic neuronal cells, FTY720-based compounds have been shown to stimulate PP2A activity.[6]

Mitochondrial Protection

The addition of the TPP moiety effectively localizes this compound to the mitochondria.[1] This targeted delivery is crucial, as mitochondrial dysfunction is a central hallmark of many neurodegenerative disorders, including MSA and PD.[1] In a toxin-induced model of MSA using 3-nitropropionic acid (3NP), this compound protected mitochondrial function, as evidenced by the preservation of succinate (B1194679) dehydrogenase (SDH) activity.[1] Furthermore, this compound protects oligodendroglial cells expressing α-synuclein against oxidative stress-induced cell death, a process tightly linked to mitochondrial integrity.[4]

Reduction of α-Synuclein Pathology and Neuroinflammation

This compound has been shown to block α-synuclein pathology in mouse models of MSA.[1][2] This is a critical therapeutic effect, as the aggregation of α-synuclein is a pathognomonic feature of synucleinopathies. The reduction in α-synuclein pathology is accompanied by a decrease in neuroinflammation, specifically the activation of microglia.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound.

In Vivo Model Compound/Treatment Dose Key Findings Significance Reference
CNP-aSyn Transgenic Mice (MSA model)This compound1.1 mg/kg/dayNormalized movement and sweat function. Increased brain GDNF levels. Reduced brain miR-96-5p. Blocked aSyn pathology and microglial activation.p < .05, p < .01[1][2]
3-Nitropropionic Acid (3NP) Toxin Model (MSA model)This compoundNot SpecifiedProtected movement and mitochondrial function (preserved SDH activity).Not Specified[1]
Parkinsonian GM2+/- MiceFTY720Not SpecifiedIncreased BDNF expression and reduced α-synuclein pathology.Not Specified[7]
In Vitro Model Compound/Treatment Concentration Key Findings Significance Reference
OLN-93 Oligodendrocyte CellsThis compound160 nMIncreased mRNA of BDNF, GDNF, and NGF at 24 hr. Increased MAG protein levels at 48 hr. Protected aSyn-expressing cells from oxidative-stress-associated cell death.p < .05[4]
OLN-93 Oligodendrocyte CellsFTY720, FTY720-C2, this compound160 nMAll compounds stimulated NGF expression at 24 hr.Not Specified[4]
MN9D Dopaminergic Neuronal CellsThis compound5 µMStimulated PP2A activity.Not Specified[1]

Experimental Protocols

In Vivo Studies in MSA Mouse Models
  • Animal Model: CNP-aSyn transgenic mice, which express human α-synuclein in oligodendrocytes, were used as a model for MSA.[1][2]

  • Drug Administration: this compound (1.1 mg/kg/day) or vehicle was delivered via osmotic pumps for a duration of 3 months (from 8.5 to 11.5 months of age).[2]

  • Behavioral Assessment:

    • Motor Function: Assessed using the rotarod test.[2]

    • Autonomic Function (Sweating): Measured by the starch-iodine test.[2]

  • Postmortem Tissue Analysis:

    • qPCR: Brain tissue was analyzed for the mRNA expression of BDNF, GDNF, NGF, and the GDNF-receptor RET.[2] MicroRNA levels (e.g., miR-96-5p) were also assessed.[2]

    • Immunoblotting: Protein levels of α-synuclein, BDNF, GDNF, and the microglial marker Iba1 were quantified in brain tissue lysates.[2]

    • Sequential Protein Extraction: To assess α-synuclein pathology, sequential extraction of proteins from brain tissue was performed, followed by immunoblotting.[2]

    • Immunohistochemistry: Brain sections were stained to visualize and quantify microglial activation.[2]

In Vitro Studies in Oligodendrocyte Cell Lines
  • Cell Line: OLN-93 cells, an oligodendroglial cell line, were used. Some experiments utilized OLN-93 cells stably expressing human wild-type α-synuclein or MSA-associated mutants (G51D, A53E).[4]

  • Treatment: Cells were treated with FTY720, FTY720-C2, or this compound at a concentration of 160 nM for 24 or 48 hours.[4]

  • Gene Expression Analysis:

    • qPCR: Total RNA was extracted from treated cells, and real-time quantitative PCR was performed to measure the relative mRNA expression of BDNF, GDNF, and NGF. GAPDH was used as an internal control.[4]

  • Protein Analysis:

    • Immunoblotting: Cell lysates were analyzed by immunoblotting to determine the protein levels of Myelin Associated Glycoprotein (MAG), phosphorylated ERK1/2 (pERK1/2), and acetylated Histone 3 (AcH3).[4]

  • Cell Viability and Protection Assays:

    • Oxidative Stress Induction: Cells were exposed to hydrogen peroxide (H₂O₂) to induce oxidative stress-associated cell death.[4]

    • Viability Assessment: Cell viability was measured to determine the protective effects of the FTY720 compounds.[4]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Neuroprotection

FTY720_Mitoxy_Signaling FTY720_Mitoxy This compound Mitochondria Mitochondria FTY720_Mitoxy->Mitochondria Targets PP2A PP2A FTY720_Mitoxy->PP2A Activates ERK_Pathway ERK1/2 Phosphorylation FTY720_Mitoxy->ERK_Pathway Histone_Acetylation Histone 3 Acetylation FTY720_Mitoxy->Histone_Acetylation aSyn_Pathology α-Synuclein Pathology FTY720_Mitoxy->aSyn_Pathology Blocks Neuroinflammation Neuroinflammation (Microglial Activation) FTY720_Mitoxy->Neuroinflammation Reduces Neuroprotection Neuroprotection (Neuronal Survival, Myelination) Mitochondria->Neuroprotection Preserves Function PP2A->Neuroprotection Neurotrophic_Factors Increased BDNF, GDNF, NGF Expression ERK_Pathway->Neurotrophic_Factors Histone_Acetylation->Neurotrophic_Factors Neurotrophic_Factors->Neuroprotection Reduced_Pathology Reduced Pathology & Inflammation Reduced_Pathology->Neuroprotection In_Vivo_Workflow start MSA Mouse Model (CNP-aSyn Tg) treatment This compound or Vehicle (Osmotic Pump) start->treatment behavioral Behavioral Testing (Rotarod, Starch-Iodine) treatment->behavioral euthanasia Euthanasia & Tissue Collection behavioral->euthanasia biochemical Biochemical Analysis (qPCR, Immunoblot) euthanasia->biochemical histological Histological Analysis (IHC for Microglia) euthanasia->histological data Data Analysis & Interpretation biochemical->data histological->data In_Vitro_Workflow start Oligodendrocyte Cell Culture (OLN-93) treatment Treat with this compound (160 nM) start->treatment oxidative_stress Oxidative Stress Assay (H₂O₂ Challenge) start->oxidative_stress gene_expression Gene Expression Analysis (qPCR for BDNF, GDNF, NGF) treatment->gene_expression protein_analysis Protein Analysis (Immunoblot for pERK, AcH3, MAG) treatment->protein_analysis viability Cell Viability Measurement data Data Analysis & Interpretation gene_expression->data protein_analysis->data oxidative_stress->treatment Pre-treat oxidative_stress->viability viability->data

References

FTY720-Mitoxy: A Technical Guide to Synthesis, Purification, and Cellular Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification methods for FTY720-Mitoxy, a novel derivative of the immunomodulatory drug FTY720 (Fingolimod). This document also elucidates the key signaling pathways modulated by this compound, offering valuable insights for researchers in neurodegenerative diseases and drug development.

Introduction

This compound, chemically known as [N-(1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl)-3'-triphenylphosphoniumpropanamide] bromide, is a rationally designed analog of FTY720. The parent compound, FTY720, is an FDA-approved treatment for multiple sclerosis that acts as a sphingosine-1-phosphate (S1P) receptor modulator.[1] In contrast, this compound is engineered with a triphenylphosphonium (TPP) cation, a moiety known to target the mitochondria.[1] This modification prevents its phosphorylation in vivo, thus it does not induce immunosuppression by modulating S1P receptors.[1][2] Instead, this compound exerts its neuroprotective effects through alternative intracellular signaling pathways.[1][3]

Synthesis of this compound

While a detailed, step-by-step protocol from the original inventors has not been fully published, the synthesis of this compound can be inferred from the available literature and general organic chemistry principles. The synthesis involves the coupling of the parent molecule, FTY720, with a triphenylphosphonium-containing carboxylic acid linker.

Proposed Synthetic Scheme

The overall synthesis can be envisioned as a two-step process starting from commercially available reagents:

  • Synthesis of the Triphenylphosphonium Linker: 3-Bromopropionic acid is reacted with triphenylphosphine (B44618) to yield 3-(triphenylphosphonio)propanoic acid bromide.

  • Amide Coupling: FTY720 is coupled with the activated form of the triphenylphosphonium linker to form the final product, this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 3-(triphenylphosphonio)propanoic acid bromide

  • Materials: 3-Bromopropionic acid, Triphenylphosphine, Acetonitrile (anhydrous).

  • Procedure:

    • In a round-bottom flask, dissolve 3-bromopropionic acid (1 equivalent) and triphenylphosphine (1 equivalent) in anhydrous acetonitrile.

    • Reflux the mixture for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • The product will precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.

    • Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Step 2: Amide Coupling to form this compound

  • Materials: FTY720, 3-(triphenylphosphonio)propanoic acid bromide, N,N'-Dicyclohexylcarbodiimide (DCC) or a similar coupling agent, 4-Dimethylaminopyridine (DMAP), Dichloromethane (B109758) (DCM, anhydrous).

  • Procedure:

    • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve FTY720 (1 equivalent) and 3-(triphenylphosphonio)propanoic acid bromide (1.1 equivalents) in anhydrous dichloromethane.

    • Add DMAP (0.1 equivalents) to the solution.

    • In a separate flask, dissolve DCC (1.2 equivalents) in anhydrous dichloromethane.

    • Slowly add the DCC solution to the FTY720 mixture at 0 °C (ice bath).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

    • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.

    • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, coupling agents, and byproducts. A combination of column chromatography and recrystallization is typically employed.

Purification Protocol
  • Column Chromatography:

    • Prepare a silica (B1680970) gel column using a suitable solvent system. A gradient of methanol (B129727) in dichloromethane (e.g., 0-10% methanol) is a good starting point.

    • Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

    • Elute the column and collect fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

  • Recrystallization:

    • Dissolve the product from the column chromatography in a minimal amount of a hot solvent in which it is soluble (e.g., isopropanol, ethanol, or a mixture of dichloromethane and hexane).

    • Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield pure this compound. The purity can be confirmed by NMR and mass spectrometry.

Quantitative Data Summary

The following table summarizes key quantitative data related to the biological activity of this compound as reported in the literature.

ParameterCell LineConcentrationResultReference
Neurotrophic Factor mRNA Expression (24h)
Brain-Derived Neurotrophic Factor (BDNF)OLN-93160 nMSignificant Increase[3]
Glial Cell Line-Derived Neurotrophic Factor (GDNF)OLN-93160 nMSignificant Increase[3]
Nerve Growth Factor (NGF)OLN-93160 nMSignificant Increase[3]
Signaling Pathway Modulation (24h)
Phosphorylated ERK1/2 LevelsOLN-93160 nMSignificant Increase[3]
Acetylated Histone 3 LevelsOLN-93160 nMSignificant Increase[3]
Cell Viability (48h)
Protection against H₂O₂-induced oxidative stressα-Synuclein expressing OLN-93160 nMSignificant Protection[3]

Signaling Pathways and Experimental Workflows

This compound Synthesis Workflow

G This compound Synthesis Workflow cluster_0 Step 1: Linker Synthesis cluster_1 Step 2: Amide Coupling cluster_2 Purification 3-Bromopropionic Acid 3-Bromopropionic Acid Reaction1 Reflux in Acetonitrile 3-Bromopropionic Acid->Reaction1 Triphenylphosphine Triphenylphosphine Triphenylphosphine->Reaction1 Linker 3-(triphenylphosphonio)propanoic acid bromide Reaction1->Linker Coupling DCC, DMAP in DCM Linker->Coupling FTY720 FTY720 FTY720->Coupling Crude_Product Crude this compound Coupling->Crude_Product Purification_Steps Column Chromatography Recrystallization Crude_Product->Purification_Steps Pure_Product Pure this compound Purification_Steps->Pure_Product

Caption: A workflow diagram illustrating the key stages in the synthesis and purification of this compound.

This compound Signaling Pathway

G This compound Intracellular Signaling Pathway FTY720_Mitoxy This compound Mitochondria Mitochondria FTY720_Mitoxy->Mitochondria Targets ERK1_2 ERK1/2 FTY720_Mitoxy->ERK1_2 Activates CREB CREB ERK1_2->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Promotes Trophic_Factors BDNF, GDNF, NGF Gene_Expression->Trophic_Factors Increases Neuroprotection Neuroprotection Myelination Trophic_Factors->Neuroprotection Leads to

Caption: A diagram showing the signaling cascade initiated by this compound, leading to neuroprotective outcomes.

Conclusion

This compound represents a promising therapeutic candidate for neurodegenerative disorders. Its unique mechanism of action, which bypasses the immunosuppressive effects of its parent compound, makes it an attractive molecule for further investigation. This guide provides a foundational understanding of its synthesis, purification, and cellular functions, which will be invaluable to researchers dedicated to advancing novel neuroprotective strategies.

References

FTY720-Mitoxy: A Mitochondria-Targeted Approach to Enhance Bioenergetics and Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

FTY720-Mitoxy is a novel, non-immunosuppressive derivative of the FDA-approved drug FTY720 (fingolimod). Engineered with a triphenylphosphonium (TPP) moiety, this compound is specifically designed to accumulate within mitochondria, the powerhouse of the cell. This targeted delivery allows for direct modulation of mitochondrial functions and associated signaling pathways, offering a promising therapeutic strategy for neurodegenerative diseases characterized by mitochondrial dysfunction, such as Multiple System Atrophy (MSA). This technical guide provides a comprehensive overview of the role of this compound in mitochondrial bioenergetics, detailing its mechanism of action, effects on cellular signaling, and neuroprotective properties. The guide includes quantitative data from preclinical studies, detailed experimental protocols, and visual representations of key pathways and workflows to support further research and development in this area.

Introduction: The Rationale for Targeting Mitochondria with this compound

Mitochondrial dysfunction is a central pathological feature in a range of neurodegenerative disorders. Impairments in mitochondrial bioenergetics, including reduced ATP production and increased oxidative stress, contribute to neuronal cell death and disease progression. FTY720, the parent compound of this compound, has demonstrated neuroprotective effects; however, its clinical use is associated with immunosuppression due to the phosphorylation of the molecule and subsequent modulation of sphingosine-1-phosphate (S1P) receptors.

This compound was developed to harness the neuroprotective potential of the parent molecule while avoiding its immunosuppressive side effects. By adding a TPP cation, the molecule is directed to the mitochondria, leveraging the large mitochondrial membrane potential for its accumulation.[1] Unlike FTY720, this compound is not a substrate for sphingosine (B13886) kinases and therefore is not phosphorylated, meaning it does not interact with S1P receptors and thus does not cause lymphopenia.[2][3] This targeted approach allows for the direct investigation and modulation of mitochondrial functions in disease models.

Mechanism of Action and Impact on Mitochondrial Bioenergetics

While direct quantitative data on the effects of this compound on key mitochondrial bioenergetics parameters such as oxygen consumption rate (OCR) and ATP production rates from Seahorse XF analysis are not extensively available in the current literature, preclinical studies have demonstrated its protective role in mitochondrial function, primarily through the preservation of mitochondrial enzyme activity.

Preservation of Succinate (B1194679) Dehydrogenase (Complex II) Activity

In a mouse model of MSA induced by the mitochondrial toxin 3-nitropropionic acid (3NP), which inhibits succinate dehydrogenase (SDH), this compound demonstrated a significant protective effect on mitochondrial function.[3] Treatment with this compound preserved SDH activity in the cerebellar white matter of both wild-type and transgenic mice exposed to 3NP.[3] This finding suggests that this compound can counteract mitochondrial complex II inhibition, a critical component of the electron transport chain and the Krebs cycle.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical research on this compound.

Table 1: Effect of this compound on Neurotrophic Factor mRNA Expression in OLN-93 Oligodendrocytes [4]

Treatment (160 nM for 24 hr)NGF mRNA Expression (Fold Change vs. Vehicle)BDNF mRNA Expression (Fold Change vs. Vehicle)GDNF mRNA Expression (Fold Change vs. Vehicle)
FTY7202.5 ± 0.51.2 ± 0.21.1 ± 0.1
FTY720-C22.2 ± 0.41.3 ± 0.31.2 ± 0.2
This compound 3.0 ± 0.6 2.8 ± 0.5 2.5 ± 0.4*

*p < 0.05 compared to vehicle control. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Myelin Associated Glycoprotein (MAG) Expression in OLN-93 Oligodendrocytes [4]

Treatment (160 nM for 48 hr)MAG Protein Expression (Fold Change vs. Vehicle)
FTY7201.1 ± 0.2
FTY720-C21.4 ± 0.3
This compound 1.8 ± 0.3*

*p < 0.05 compared to vehicle control. Data are presented as mean ± SEM.

Table 3: In Vivo Efficacy of this compound in a Mouse Model of Multiple System Atrophy (MSA) [2]

Treatment GroupMotor Function (Rotarod Performance)Sweat Functionα-Synuclein PathologyBrain GDNF Levels
Vehicle-treated MSA miceImpairedImpairedIncreasedReduced
This compound-treated MSA mice (1.1 mg/kg/day) NormalizedNormalizedReducedIncreased

Signaling Pathways Modulated by this compound

This compound exerts its neuroprotective effects through the modulation of specific intracellular signaling pathways, primarily leading to the increased expression of crucial neurotrophic factors.

Upregulation of Neurotrophic Factors via ERK1/2 Phosphorylation and Histone Acetylation

Studies in OLN-93 oligodendrocyte cell lines have shown that this compound significantly increases the expression of Brain-Derived Neurotrophic Factor (BDNF), Glial Cell Line-Derived Neurotrophic Factor (GDNF), and Nerve Growth Factor (NGF).[4] This effect is mediated by the activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway and an increase in histone 3 acetylation.[4] The phosphorylation of ERK1/2 and increased histone acetylation are known mechanisms that promote the transcription of genes encoding these neurotrophic factors.

FTY720_Mitoxy_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_mitochondria Mitochondrion cluster_nucleus Nucleus This compound This compound Mitochondrial Accumulation Mitochondrial Accumulation This compound->Mitochondrial Accumulation ERK1/2 ERK1/2 This compound->ERK1/2 SDH Protection SDH Protection Mitochondrial Accumulation->SDH Protection Histone Acetylation Histone Acetylation Gene Transcription Gene Transcription Histone Acetylation->Gene Transcription BDNF/GDNF/NGF mRNA BDNF/GDNF/NGF mRNA Gene Transcription->BDNF/GDNF/NGF mRNA Neurotrophic Factors Neurotrophic Factors BDNF/GDNF/NGF mRNA->Neurotrophic Factors Translation p-ERK1/2 p-ERK1/2 ERK1/2->p-ERK1/2 Phosphorylation p-ERK1/2->Histone Acetylation

This compound signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound research.

In Vivo Mouse Model of Multiple System Atrophy (MSA)
  • Animal Model: Transgenic mice expressing human alpha-synuclein (B15492655) in oligodendrocytes under the 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNP) promoter (CNP-aSyn Tg mice) are used. These mice develop progressive motor dysfunction.[2]

  • Drug Administration: this compound (1.1 mg/kg/day) or vehicle is delivered continuously via osmotic pumps implanted subcutaneously in the mice.[2]

  • Behavioral Assessment: Motor function is assessed using a rotarod test, where the latency to fall from a rotating rod is measured.[2]

  • Mitochondrial Function Assessment: The 3-nitropropionic acid (3NP) toxin model is used to induce mitochondrial dysfunction. Mice are treated with 3NP with or without this compound.[3]

  • Postmortem Tissue Analysis: After the treatment period, brain and spinal cord tissues are collected for analysis of α-synuclein pathology (via sequential protein extraction and immunoblotting), microglial activation (via immunohistochemistry), and gene/protein expression of neurotrophic factors (via qPCR and immunoblot).[2]

in_vivo_workflow start CNP-aSyn Transgenic Mice drug_admin Osmotic Pump Implantation (this compound or Vehicle) start->drug_admin behavioral Behavioral Testing (Rotarod) drug_admin->behavioral toxin_model 3NP Toxin Administration (for mitochondrial assessment) behavioral->toxin_model euthanasia Euthanasia and Tissue Collection toxin_model->euthanasia biochemical Biochemical Analysis (Immunoblot, qPCR) euthanasia->biochemical histological Histological Analysis (Immunohistochemistry) euthanasia->histological sdh_assay SDH Activity Assay euthanasia->sdh_assay

In vivo experimental workflow.
Cell Viability Assay in OLN-93 Oligodendrocytes

  • Cell Culture: OLN-93 cells are seeded in 96-well plates.[4]

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 40, 80, 160, 320 nM) or vehicle for 24 or 48 hours.[4]

  • Viability Measurement: Cell viability is assessed using the neutral red assay. Cells are incubated with a medium containing neutral red dye. After incubation, the dye is extracted with an acidified ethanol (B145695) solution, and the absorbance is measured spectrophotometrically.[4]

Western Blot Analysis for Protein Expression and Phosphorylation
  • Cell Lysis: OLN-93 cells treated with this compound or vehicle are lysed to extract total protein.

  • Protein Quantification: Protein concentration is determined using a standard protein assay (e.g., BCA assay).

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against proteins of interest (e.g., p-ERK1/2, total ERK1/2, acetylated histone H3, total histone H3, MAG).

  • Detection: After incubation with appropriate secondary antibodies, protein bands are visualized using a chemiluminescence detection system. Densitometry is used for quantification.[4]

Succinate Dehydrogenase (SDH) Activity Assay
  • Mitochondria Isolation: Mitochondria are isolated from cerebellar white matter of treated and control mice.

  • Assay Principle: SDH activity is determined by measuring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCIP), which is coupled to the oxidation of succinate. The rate of DCIP reduction is monitored spectrophotometrically as a decrease in absorbance at 600 nm.

  • Reaction Mixture: The assay mixture typically contains isolated mitochondria, succinate (substrate), and DCIP.

  • Measurement: The change in absorbance over time is recorded to calculate the enzyme activity, which is expressed as units per milligram of mitochondrial protein.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate that combines the neuroprotective properties of FTY720 with a favorable safety profile by avoiding immunosuppression. Its ability to target mitochondria and protect crucial enzymatic functions, such as SDH activity, highlights its potential in treating neurodegenerative diseases where mitochondrial dysfunction is a key pathological driver. The upregulation of neurotrophic factors through the ERK1/2 and histone acetylation pathways further underscores its multifaceted mechanism of action.

Future research should focus on elucidating the precise impact of this compound on mitochondrial bioenergetics. Utilizing techniques such as high-resolution respirometry (e.g., Seahorse XF analysis) to measure oxygen consumption rates, ATP production, and proton leak in cells treated with this compound will provide a more detailed understanding of its effects on oxidative phosphorylation. Furthermore, investigating its effects on mitochondrial dynamics (fusion and fission) and mitophagy would offer a more complete picture of its role in maintaining mitochondrial homeostasis. Continued preclinical evaluation in various neurodegenerative disease models is warranted to further validate its therapeutic potential.

References

FTY720-Mitoxy and its Interplay with Alpha-Synuclein Aggregation Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-synuclein (α-syn) aggregation is a central pathological hallmark of synucleinopathies, including Parkinson's disease and Multiple System Atrophy (MSA). FTY720-Mitoxy, a non-immunosuppressive derivative of the FDA-approved drug FTY720 (fingolimod), has emerged as a promising therapeutic candidate. This technical guide provides an in-depth overview of this compound's mechanism of action, focusing on its impact on α-syn aggregation pathways, neurotrophic factor expression, and mitochondrial function. This document synthesizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways to support ongoing research and development efforts in the field of neurodegenerative diseases.

Introduction to this compound

This compound is a novel derivative of FTY720, engineered to mitigate the immunosuppressive effects of the parent compound while enhancing its neuroprotective properties. A key structural modification is the addition of a triphenylphosphonium (TPP) moiety, which facilitates its localization to mitochondria. Unlike FTY720, this compound is not phosphorylated in vivo and therefore does not modulate sphingosine (B13886) 1-phosphate receptors (S1PRs), thus avoiding the sequestration of lymphocytes.[1] Its therapeutic potential in synucleinopathies stems from its ability to counteract several key pathological processes, including α-syn accumulation, neuroinflammation, and mitochondrial dysfunction.[1][2]

The Alpha-Synuclein Aggregation Cascade

The aggregation of α-syn is a complex, multi-step process that is central to the pathology of synucleinopathies. It begins with the misfolding of soluble α-syn monomers, which then self-assemble into neurotoxic oligomers. These oligomers can further assemble into larger, insoluble fibrils that form the characteristic Lewy bodies and glial cytoplasmic inclusions found in diseased brains.[3][4][5] This cascade is a prime target for therapeutic intervention.

Alpha_Synuclein_Aggregation_Pathway Monomer Soluble α-Syn Monomers (Natively Unfolded) Misfolded_Monomer Misfolded Monomers Monomer->Misfolded_Monomer Misfolding Oligomers Soluble Oligomers (Neurotoxic) Misfolded_Monomer->Oligomers Self-Assembly Protofibrils Protofibrils Oligomers->Protofibrils Elongation Fibrils Insoluble Fibrils Oligomers->Fibrils Protofibrils->Fibrils Maturation Inclusions Lewy Bodies / Glial Cytoplasmic Inclusions Fibrils->Inclusions Deposition

Figure 1: The Alpha-Synuclein Aggregation Pathway.

This compound's Impact on Alpha-Synuclein Pathology

While direct quantitative data on the in vitro inhibition of α-syn aggregation by this compound is not yet extensively published, in vivo studies in mouse models of MSA have demonstrated its efficacy in reducing α-syn pathology. Treatment with this compound has been shown to block the accumulation of insoluble α-syn aggregates in the brain.[1][2] This effect is likely mediated through a combination of mechanisms, including the enhancement of cellular stress resilience and the upregulation of neurotrophic factors.

Modulation of Neurotrophic Factor Expression

A key mechanism of this compound's neuroprotective effect is its ability to increase the expression of several crucial neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF).[1][6] These factors play a critical role in neuronal survival, differentiation, and synaptic plasticity.

Quantitative Data on Neurotrophic Factor Upregulation

The following table summarizes the quantitative effects of this compound on neurotrophic factor mRNA expression in OLN-93 oligodendroglia cells.

Neurotrophic FactorTreatmentFold Change (vs. Vehicle)Cell LineReference
BDNF 160 nM this compound (24h)~2.5OLN-93[6]
GDNF 160 nM this compound (24h)~2.0OLN-93[6]
NGF 160 nM this compound (24h)~3.0OLN-93[6]
Signaling Pathways Involved in Neurotrophic Factor Upregulation

This compound stimulates the expression of BDNF and GDNF, in part, through the activation of the ERK1/2 signaling pathway and by increasing histone 3 acetylation.[6] The upregulation of GDNF, in turn, can activate downstream pro-survival pathways.

FTY720_Mitoxy_Signaling FTY720_Mitoxy This compound ERK_Activation pERK1/2 ↑ FTY720_Mitoxy->ERK_Activation Histone_Acetylation Histone 3 Acetylation ↑ FTY720_Mitoxy->Histone_Acetylation Trophic_Factor_Expression BDNF, GDNF, NGF mRNA Expression ↑ ERK_Activation->Trophic_Factor_Expression Histone_Acetylation->Trophic_Factor_Expression Neuroprotection Neuroprotection & Myelination Support Trophic_Factor_Expression->Neuroprotection

Figure 2: this compound Signaling for Neurotrophic Factor Expression.

Enhancement of Mitochondrial Function

Given its targeted delivery to mitochondria, this compound is poised to directly address the mitochondrial dysfunction observed in synucleinopathies. While direct quantitative data for this compound on mitochondrial respiration is emerging, studies on the related compound FTY720-P provide strong evidence for the potential mechanism. FTY720-P has been shown to increase mitochondrial respiration and ATP production.[7] In a toxin model of MSA, this compound was found to protect mitochondrial function.[1]

Quantitative Data on Mitochondrial Function (FTY720-P)

The following table presents quantitative data on the effects of FTY720-P on mitochondrial function in AC16 human cardiomyocyte cells, serving as a model for the potential effects of this compound.

ParameterTreatmentFold Change (vs. Control)Cell LineReference
Basal Respiration (OCR) 100 nM FTY720-P (48h)~1.8AC16[7]
ATP-linked Respiration (OCR) 100 nM FTY720-P (48h)~1.8AC16[7]
Mitochondrial ATP Production Rate 100 nM FTY720-P (48h)IncreasedAC16[7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and α-syn aggregation.

Sequential Protein Extraction for Alpha-Synuclein

This protocol is adapted from methodologies used to assess α-syn pathology in mouse models treated with this compound.[1]

  • Homogenization: Homogenize brain tissue in 10 volumes of ice-cold Tris-buffered saline (TBS) containing protease and phosphatase inhibitors.

  • Soluble Fraction: Centrifuge the homogenate at 100,000 x g for 30 minutes at 4°C. The supernatant contains the TBS-soluble α-syn fraction.

  • Detergent-Soluble Fraction: Resuspend the pellet in TBS containing 1% Triton X-100 and protease/phosphatase inhibitors. Incubate for 30 minutes on ice with vortexing every 10 minutes. Centrifuge at 100,000 x g for 30 minutes at 4°C. The supernatant contains the Triton X-100-soluble fraction.

  • Insoluble Fraction: Wash the resulting pellet with TBS and then resuspend in TBS containing 2% SDS and protease/phosphatase inhibitors. Sonicate the sample and incubate at room temperature for 1 hour. Centrifuge at 100,000 x g for 30 minutes at 25°C. The supernatant contains the SDS-soluble (insoluble) α-syn fraction.

  • Analysis: Analyze the protein concentration of each fraction using a BCA assay and proceed with immunoblotting.

Sequential_Extraction_Workflow Tissue Brain Tissue Homogenize Homogenize in TBS + Inhibitors Tissue->Homogenize Centrifuge1 Centrifuge 100,000 x g, 30 min, 4°C Homogenize->Centrifuge1 Soluble_Fraction TBS-Soluble Fraction (Supernatant) Centrifuge1->Soluble_Fraction Pellet1 Pellet Centrifuge1->Pellet1 Resuspend_Triton Resuspend in TBS + 1% Triton X-100 Pellet1->Resuspend_Triton Centrifuge2 Centrifuge 100,000 x g, 30 min, 4°C Resuspend_Triton->Centrifuge2 Detergent_Fraction Triton X-100-Soluble Fraction (Supernatant) Centrifuge2->Detergent_Fraction Pellet2 Pellet Centrifuge2->Pellet2 Resuspend_SDS Resuspend in TBS + 2% SDS Pellet2->Resuspend_SDS Centrifuge3 Centrifuge 100,000 x g, 30 min, 25°C Resuspend_SDS->Centrifuge3 Insoluble_Fraction SDS-Soluble (Insoluble) Fraction (Supernatant) Centrifuge3->Insoluble_Fraction

Figure 3: Workflow for Sequential Extraction of Alpha-Synuclein.
Immunoblotting for Alpha-Synuclein

  • SDS-PAGE: Separate 20-30 µg of protein from each fraction on a 4-12% Bis-Tris polyacrylamide gel.

  • Transfer: Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against α-syn (e.g., BD Biosciences, #610787, 1:1000 dilution) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody (1:5000-1:10,000 dilution) for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantification: Densitometry analysis is performed using software such as ImageJ, normalizing to a loading control like β-actin or GAPDH.

Thioflavin T (ThT) Aggregation Assay

This is a representative protocol to assess the effect of compounds like this compound on α-syn fibrillization in vitro.

  • Preparation of Reagents: Prepare a stock solution of recombinant human α-syn monomer in an appropriate buffer (e.g., PBS, pH 7.4). Prepare a stock solution of Thioflavin T (ThT) in the same buffer.

  • Assay Setup: In a 96-well black, clear-bottom plate, combine the α-syn monomer (final concentration, e.g., 50-100 µM), ThT (final concentration, e.g., 10-20 µM), and the test compound (this compound at various concentrations) or vehicle control.

  • Incubation and Measurement: Incubate the plate at 37°C with continuous shaking in a plate reader. Measure the ThT fluorescence (excitation ~440 nm, emission ~480 nm) at regular intervals.

  • Data Analysis: Plot the fluorescence intensity versus time. The lag time, slope of the elongation phase, and final plateau fluorescence can be used to quantify the kinetics of aggregation and the inhibitory effect of the compound.

Real-Time Quantitative PCR (qPCR) for Neurotrophic Factors

This protocol is based on methods used to quantify mRNA levels in cells treated with this compound.[6]

  • RNA Extraction: Extract total RNA from cell lysates using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and gene-specific primers for BDNF, GDNF, and a housekeeping gene (e.g., GAPDH or β-actin).

    • Representative Primer Sequences (Human):

      • BDNF Forward: 5'-TGCAGGGGCATAGACAAAAGG-3'

      • BDNF Reverse: 5'-CTTATGAATCGCCAGCCAATTCTC-3'

      • GDNF Forward: 5'-AAGCGG ACTCTAGAGGAGGA-3'

      • GDNF Reverse: 5'-GTCGTCATCAAACTGGTCAGGA-3'

  • Thermocycling Conditions: Use a standard three-step cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Conclusion

This compound represents a promising therapeutic strategy for synucleinopathies by targeting multiple disease-relevant pathways. Its ability to reduce α-syn pathology, enhance the expression of neurotrophic factors, and potentially improve mitochondrial function without causing immunosuppression makes it a compelling candidate for further preclinical and clinical development. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding and treatment of these devastating neurodegenerative disorders.

References

Unlocking Neuroprotection: A Technical Guide to the Therapeutic Potential of FTY720-Mitoxy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the neuroprotective properties of FTY720-Mitoxy, a novel derivative of the FDA-approved drug FTY720 (Fingolimod). This document is intended for researchers, scientists, and drug development professionals investigating new therapeutic avenues for neurodegenerative diseases. This compound has demonstrated significant promise in preclinical studies by targeting key pathological features of synucleinopathies such as Multiple System Atrophy (MSA) and Parkinson's disease.

Core Neuroprotective Mechanisms

This compound distinguishes itself from its parent compound by being non-immunosuppressive, a crucial safety advantage for chronic neurodegenerative conditions.[1][2] Its neuroprotective effects are multifaceted, primarily revolving around the enhancement of endogenous neurotrophic support, mitigation of oxidative stress, and restoration of mitochondrial function.

A key feature of this compound is the addition of a mitochondria-localizing triphenylphosphonium (TPP) moiety, which directs the compound to presynaptic sites rich in mitochondria.[2] This targeted delivery is critical as mitochondrial dysfunction is a central pathological hallmark in many neurodegenerative disorders.[2] Unlike FTY720, this compound is not phosphorylated in vivo and therefore does not modulate sphingosine (B13886) 1-phosphate receptors (S1PRs), thus avoiding the immunosuppressive effects associated with the parent drug.[1][2]

The compound has been shown to readily cross the blood-brain barrier and exert its neuroprotective effects through several mechanisms:[2]

  • Upregulation of Neurotrophic Factors: this compound significantly increases the expression of Brain-Derived Neurotrophic Factor (BDNF), Glial Cell Line-Derived Neurotrophic Factor (GDNF), and Nerve Growth Factor (NGF) in both neuronal and oligodendroglial cells.[1][2][3][4] This is achieved, in part, through the enhancement of histone 3 acetylation and the phosphorylation of ERK1/2.[3][4]

  • Reduction of Oxidative Stress: It effectively protects against oxidative stress-induced cell death, a common pathological event in neurodegeneration.[3] Notably, it has shown superior protective effects in cells expressing MSA-associated α-synuclein mutants compared to its parent compound.[3][4]

  • Mitochondrial Function Restoration: In animal models of MSA, this compound has been shown to protect mitochondrial function.[1]

  • Anti-inflammatory Effects: The compound reduces microglial activation, a key component of neuroinflammation in synucleinopathies.[1]

  • Reduction of α-Synuclein Pathology: this compound has been demonstrated to block the pathological accumulation of α-synuclein.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of this compound.

Table 1: In Vitro Efficacy of this compound in OLN-93 Oligodendroglia Cells

ParameterTreatmentConcentrationDurationResultCitation
Cell ViabilityThis compoundup to 160 nM48 hrNormal viability sustained[3][4]
NGF mRNA ExpressionFTY720, FTY720-C2, this compound160 nM24 hrIncreased[3][4]
BDNF mRNA ExpressionThis compound160 nM24 hrSignificantly increased[3][4]
GDNF mRNA ExpressionThis compound160 nM24 hrSignificantly increased[3][4]
Histone 3 AcetylationThis compound160 nM24 hrSignificantly increased[3][4]
ERK1/2 PhosphorylationThis compound160 nM24 hrSignificantly increased[3][4]
Myelin Associated Glycoprotein (MAG) Protein LevelsThis compound160 nM48 hrSignificantly increased[3][4]
Protection against Oxidative Stress (H₂O₂)This compound160 nM48 hrProtected α-synuclein expressing cells[3]

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Multiple System Atrophy (CNP-aSyn Tg)

ParameterTreatmentDosageDurationResultCitation
Motor Function (Rotarod)This compound1.1 mg/kg/day3 monthsNormalized[1]
Sweat Function (Starch-Iodine Test)This compound1.1 mg/kg/day3 monthsNormalized[1]
Soleus Muscle MassThis compound1.1 mg/kg/day3 monthsNormalized[1]
Brain GDNF LevelsThis compound1.1 mg/kg/day3 monthsIncreased[1]
Brain miR-96-5p LevelsThis compound1.1 mg/kg/day3 monthsReduced[1]
α-Synuclein PathologyThis compound1.1 mg/kg/day3 monthsBlocked[1]
Microglial Activation (Iba1)This compound1.1 mg/kg/day3 monthsReduced[1]
Movement and Mitochondrial Function (3NP toxin model)This compound1.1 mg/kg/dayN/AProtected[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Cell Viability Assay (Neutral Red Assay)
  • Cell Culture: OLN-93 oligodendroglia cells are seeded in 96-well plates at a density of 6x10³ cells/well for 48-hour experiments. Cells are allowed to attach and grow overnight.

  • Treatment: Cells are treated with this compound at concentrations ranging from 40 to 320 nM or vehicle for 48 hours.

  • Oxidative Stress Induction (for protection assays): 48 hours post-treatment with this compound, cells are exposed to 75 μM H₂O₂.

  • Neutral Red Staining: The growth medium is removed, and cells are washed with phosphate-buffered saline (PBS). Cells are then incubated in growth medium containing 0.005% neutral red for a specified time.

  • Quantification: The amount of neutral red dye incorporated by viable cells is measured by light absorbance, providing a quantitative measure of cell viability.[3]

In Vivo Administration in a Mouse Model of MSA
  • Animal Model: CNP-aSyn transgenic mice, which express human α-synuclein in oligodendrocytes, are used. These mice develop progressive motor dysfunction.

  • Drug Delivery: this compound (1.1 mg/kg/day) or vehicle is delivered continuously for 3 months (from 8.5 to 11.5 months of age) via osmotic pumps.

  • Behavioral Assessment:

    • Motor Coordination: Assessed using the rotarod test.

    • Autonomic Function: Sweat production is measured using the starch-iodine test.

  • Postmortem Tissue Analysis:

    • qPCR: Brain tissue is analyzed for mRNA levels of BDNF, GDNF, NGF, and the GDNF-receptor RET.

    • Immunoblot: Brain tissue is analyzed for protein levels of α-synuclein, BDNF, GDNF, and the microglial marker Iba1.

    • Sequential Protein Extraction: Used to measure α-synuclein pathology.[1]

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

FTY720_Mitoxy_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular FTY720_Mitoxy This compound ERK_Pathway ERK1/2 Phosphorylation FTY720_Mitoxy->ERK_Pathway Histone_Mod Histone 3 Acetylation FTY720_Mitoxy->Histone_Mod Trophic_Factors Increased BDNF, GDNF, NGF Expression ERK_Pathway->Trophic_Factors Histone_Mod->Trophic_Factors Neuroprotection Neuroprotection & Myelin Protein Expression Trophic_Factors->Neuroprotection

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Outcomes Cell_Culture OLN-93 Cell Culture Treatment_vitro This compound Treatment Cell_Culture->Treatment_vitro Assays_vitro Viability, qPCR, Immunoblot Treatment_vitro->Assays_vitro Behavioral Behavioral Testing Data_Analysis Statistical Analysis Assays_vitro->Data_Analysis Animal_Model MSA Mouse Model Treatment_vivo Osmotic Pump Delivery Animal_Model->Treatment_vivo Treatment_vivo->Behavioral Postmortem Postmortem Analysis Behavioral->Postmortem Postmortem->Data_Analysis Conclusion Neuroprotective Efficacy Data_Analysis->Conclusion

Caption: Preclinical Experimental Workflow.

References

The Effect of FTY720-Mitoxy on Glial Cell Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation, characterized by the activation of glial cells such as microglia, astrocytes, and oligodendrocytes, is a key pathological feature of many neurodegenerative diseases. FTY720 (Fingolimod), an approved treatment for multiple sclerosis, is known for its immunomodulatory effects. However, its therapeutic potential is associated with on-target side effects related to its action on sphingosine-1-phosphate (S1P) receptors. FTY720-Mitoxy, a derivative of FTY720, has been developed to retain and enhance the neuroprotective properties of the parent compound while avoiding its immunosuppressive effects. This technical guide provides an in-depth overview of the current understanding of this compound's effect on glial cell activation, with a focus on its therapeutic potential for neurodegenerative disorders.

Core Mechanism of Action

This compound is a novel derivative of FTY720, engineered with a mitochondria-localizing triphenylphosphonium (TPP) moiety. Unlike FTY720, this compound is not phosphorylated in vivo and therefore does not act as a potent modulator of S1P receptors, thus avoiding the immunosuppressive effects associated with FTY720.[1] Its primary mechanism of action in the central nervous system (CNS) appears to be direct effects on glial cells, leading to reduced neuroinflammation, enhanced neurotrophic support, and protection against oxidative stress.

Effect on Oligodendrocytes

This compound has been shown to have significant protective and restorative effects on oligodendrocytes, the myelinating cells of the CNS.

Quantitative Data
Cell LineTreatmentDurationTargetMethodResultReference
OLN-93160 nM this compound24 hrBDNF mRNAqPCR2.5-fold increase[2]
OLN-93160 nM this compound24 hrGDNF mRNAqPCR2.0-fold increase[2]
OLN-93160 nM this compound24 hrNGF mRNAqPCR2.2-fold increase[2]
OLN-93160 nM this compound24 hrp-ERK1/2 ProteinWestern BlotSignificant increase[2]
OLN-93160 nM this compound48 hrMAG ProteinWestern BlotSignificant increase[2]
Signaling Pathways

This compound stimulates the expression of neurotrophic factors in oligodendrocytes, at least in part, through the activation of the Extracellular signal-regulated kinase (ERK) 1/2 pathway.[2] The upstream mechanism leading to ERK1/2 phosphorylation by this compound is not yet fully elucidated but appears to be independent of S1P receptor agonism.

FTY720_Mitoxy_Oligodendrocyte_Pathway This compound Signaling in Oligodendrocytes FTY720_Mitoxy This compound Unknown_Receptor Unknown Receptor/ Mechanism FTY720_Mitoxy->Unknown_Receptor Binds/Activates ERK1_2 p-ERK1/2 Unknown_Receptor->ERK1_2 Phosphorylates Transcription_Factors Transcription Factors ERK1_2->Transcription_Factors Activates BDNF_GDNF_NGF BDNF, GDNF, NGF (mRNA Expression) Transcription_Factors->BDNF_GDNF_NGF Upregulates MAG MAG (Protein Expression) Transcription_Factors->MAG Upregulates Neuroprotection Neuroprotection & Myelination BDNF_GDNF_NGF->Neuroprotection Promotes MAG->Neuroprotection Promotes

This compound signaling in oligodendrocytes.

Effect on Microglia

This compound reduces microglial activation, a key component of neuroinflammation. While much of the detailed mechanistic work on inflammasome inhibition has been done with the parent compound FTY720, this compound has been shown to reduce microgliosis in vivo.

Quantitative Data
Animal ModelTreatmentDurationBrain RegionMarkerMethodResultReference
MSA (CNP-aSyn Tg)1.1 mg/kg/day this compound3 monthsCerebellar White MatterIba1ImmunohistochemistryReduced microglial activation[3]
Parkinson's (6-OHDA)FTY72021 daysSubstantia NigraIba1+ cellsImmunohistochemistrySignificant decrease in microgliosis[4]
Ischemic StrokeFTY7207 daysPeri-infarct CortexCD16/32+ Iba1+ cells (M1)ImmunohistochemistrySignificant decrease[5]
Ischemic StrokeFTY7207 daysPeri-infarct CortexCD206+ Iba1+ cells (M2)ImmunohistochemistrySignificant increase[5]
Signaling Pathways

FTY720 has been shown to inhibit the activation of the NLRP3 inflammasome in microglia.[1][6] This is a critical anti-inflammatory mechanism. The proposed pathway involves the inhibition of the PI3K/AKT/GSK-3β signaling cascade, leading to reduced production of reactive oxygen species (ROS) and decreased activation of the transcription factor NF-κB (p65), both of which are required for NLRP3 inflammasome activation.[1]

FTY720_Microglia_Pathway FTY720 and NLRP3 Inflammasome Inhibition in Microglia cluster_priming Priming Signal cluster_activation Activation Signal PAMPs_DAMPs_1 PAMPs/DAMPs TLR TLR PAMPs_DAMPs_1->TLR NF_kB NF-κB (p65) TLR->NF_kB Pro_IL1B_NLRP3 pro-IL-1β & NLRP3 mRNA NF_kB->Pro_IL1B_NLRP3 NLRP3_Inflammasome NLRP3 Inflammasome Assembly NF_kB->NLRP3_Inflammasome PAMPs_DAMPs_2 PAMPs/DAMPs PI3K_AKT_GSK3B PI3K/AKT/GSK-3β PAMPs_DAMPs_2->PI3K_AKT_GSK3B ROS ROS PI3K_AKT_GSK3B->ROS ROS->NLRP3_Inflammasome Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 IL1B Mature IL-1β Caspase1->IL1B FTY720 FTY720 FTY720->NF_kB Inhibits FTY720->PI3K_AKT_GSK3B Inhibits

FTY720-mediated inhibition of the NLRP3 inflammasome.

Effect on Astrocytes

The parent compound, FTY720, has been shown to attenuate astrocyte activation (astrogliosis).[4] The effects of FTY720 on astrocytes are complex, involving the desensitization of surface S1P receptors while sustaining internal cellular signaling that can modulate inflammatory responses.[7][8] Phosphorylated FTY720 can stimulate ERK phosphorylation in astrocytes via S1P1 receptors.[3] Currently, there is a lack of specific data on the direct effects of this compound on astrocytes.

Quantitative Data
Animal ModelTreatmentDurationBrain RegionMarkerMethodResultReference
Parkinson's (6-OHDA)FTY72021 daysSubstantia NigraGFAP+ astrocytesImmunohistochemistrySignificant decrease in astrogliosis[4]

Experimental Protocols

In Vitro Treatment of OLN-93 Oligodendrocytes
  • Cell Culture: Culture OLN-93 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Plating: Seed cells in appropriate well plates (e.g., 6-well for Western blot and qPCR, 96-well for viability assays) and allow them to adhere and grow overnight.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). Dilute the stock solution in culture medium to a final concentration of 160 nM. Replace the existing medium with the this compound-containing medium.

  • Incubation: Incubate the cells for the desired duration (e.g., 24 hours for qPCR and Western blot of p-ERK, 48 hours for MAG Western blot).

  • Harvesting:

    • For qPCR: Aspirate the medium, wash with PBS, and lyse the cells using a suitable lysis buffer for RNA extraction.

    • For Western Blot: Aspirate the medium, wash with PBS, and lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

In Vivo Administration in Mouse Model of MSA
  • Animal Model: Use a transgenic mouse model of Multiple System Atrophy (MSA), such as the CNP-aSyn model.

  • Treatment Preparation: Dissolve this compound in a vehicle suitable for delivery via osmotic pump.

  • Osmotic Pump Implantation: At the desired age (e.g., 8.5 months), surgically implant osmotic pumps subcutaneously. The pumps should be calibrated to deliver a continuous dose of 1.1 mg/kg/day of this compound.

  • Treatment Duration: Continue the treatment for the specified period (e.g., 3 months).

  • Tissue Collection: At the end of the treatment period, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde. Collect brain and spinal cord tissues for subsequent analysis (immunohistochemistry, Western blot, qPCR).

Immunofluorescence Staining for Microglial Activation (Iba1)
  • Tissue Preparation: Use 30 µm free-floating brain sections.

  • Washing: Wash sections in PBS.

  • Permeabilization and Blocking: Incubate sections in a blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate sections overnight at 4°C with a primary antibody against Iba1 (e.g., rabbit anti-Iba1).

  • Washing: Wash sections in PBS.

  • Secondary Antibody Incubation: Incubate sections for 2 hours at room temperature with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488).

  • Counterstaining: Stain cell nuclei with DAPI.

  • Mounting and Imaging: Mount sections on slides with an anti-fade mounting medium and visualize using a confocal microscope.

  • Quantification: Quantify the number of Iba1-positive cells or the fluorescence intensity in defined regions of interest using image analysis software.

Western Blot for p-ERK1/2
  • Protein Extraction and Quantification: Extract protein from treated cells or brain tissue and determine the concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2 and total ERK1/2.

  • Washing: Wash the membrane with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.

Quantitative Real-Time PCR (qPCR) for Neurotrophic Factors
  • RNA Extraction: Extract total RNA from treated cells or brain tissue using a suitable kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR Reaction: Set up the qPCR reaction using a TaqMan or SYBR Green master mix, specific primers for BDNF, GDNF, and NGF, and a housekeeping gene (e.g., GAPDH) for normalization.

  • Thermal Cycling: Perform the qPCR in a real-time PCR system.

  • Data Analysis: Calculate the relative mRNA expression using the ΔΔCt method.

Experimental Workflow

Experimental_Workflow General Experimental Workflow for this compound Glial Cell Studies cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Analysis Cell_Culture Glial Cell Culture (Oligodendrocytes, Microglia, Astrocytes) Treatment_InVitro This compound Treatment Cell_Culture->Treatment_InVitro qPCR qPCR (Gene Expression) Treatment_InVitro->qPCR Western_Blot Western Blot (Protein Expression/Phosphorylation) Treatment_InVitro->Western_Blot Immunofluorescence Immunofluorescence (Cell Activation/Morphology) Treatment_InVitro->Immunofluorescence ELISA ELISA (Cytokine Secretion) Treatment_InVitro->ELISA Animal_Model Neurodegenerative Disease Animal Model Treatment_InVivo This compound Administration Animal_Model->Treatment_InVivo Treatment_InVivo->qPCR Treatment_InVivo->Western_Blot Treatment_InVivo->Immunofluorescence

A generalized workflow for studying this compound's effects.

Conclusion

This compound represents a promising therapeutic candidate for neurodegenerative diseases characterized by neuroinflammation and glial cell dysfunction. Its ability to reduce microglial activation, protect oligodendrocytes, and enhance the production of neurotrophic factors, all without the immunosuppressive side effects of its parent compound, makes it a compelling molecule for further investigation. This technical guide provides a summary of the current knowledge and methodologies to aid researchers in the continued exploration of this compound's therapeutic potential. Further research is warranted to fully elucidate its mechanism of action, particularly its direct effects on astrocytes and the upstream signaling pathways it modulates in different glial cell types.

References

Unraveling the Non-Immunosuppressive Profile of FTY720-Mitoxy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of FTY720-Mitoxy, a novel derivative of the immunosuppressive drug FTY720 (Fingolimod). We explore the core mechanisms that differentiate this compound as a non-immunosuppressive agent, focusing on its unique molecular behavior, signaling pathways, and comparative quantitative data. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and neurodegenerative disease.

Introduction: FTY720 and the Evolution to this compound

FTY720 (Fingolimod) is a well-established immunomodulator approved for the treatment of multiple sclerosis.[1] Its therapeutic effect is primarily attributed to its ability to reduce the number of circulating lymphocytes, thereby preventing their infiltration into the central nervous system.[1] This is achieved through the in vivo phosphorylation of FTY720 to FTY720-phosphate (FTY720-P), which then acts as a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors (S1P1, S1P3, S1P4, and S1P5).[2] The binding of FTY720-P to the S1P1 receptor on lymphocytes leads to the internalization and degradation of the receptor, effectively trapping the lymphocytes within secondary lymphoid organs and causing lymphopenia.[1][2][3]

While effective, the immunosuppressive nature of FTY720 can lead to potential side effects and limits its therapeutic application in non-autoimmune conditions. This has driven the development of derivatives that retain beneficial neuroprotective properties without inducing immunosuppression. This compound is one such derivative, engineered to be non-immunosuppressive by preventing its interaction with the S1P receptor pathway.[4][5]

This compound is a chemically modified version of FTY720 that incorporates a triphenylphosphonium (TPP) cation. This modification serves a dual purpose: it targets the molecule to the mitochondria and, crucially, it prevents the phosphorylation of the parent compound.[5] As this compound is not phosphorylated, it cannot act as an S1P receptor agonist and therefore does not induce the lymphocyte sequestration that is the hallmark of FTY720's immunosuppressive activity.[4][5] Instead, its therapeutic potential is being explored in the context of neurodegenerative diseases through mechanisms independent of S1P receptor modulation, such as the activation of protein phosphatase 2A (PP2A) and the promotion of neurotrophic factor expression.[4][6]

The Molecular Basis of this compound's Non-Immunosuppressive Nature

The key to understanding the non-immunosuppressive character of this compound lies in its structural modification and subsequent lack of interaction with the S1P signaling pathway.

Lack of In Vivo Phosphorylation

FTY720 requires phosphorylation by sphingosine (B13886) kinases (primarily SphK2) to its active form, FTY720-P, to exert its immunosuppressive effects.[2][7][8] The addition of the bulky TPP moiety to the FTY720 backbone in this compound sterically hinders the action of sphingosine kinases, preventing its conversion to a phosphorylated, S1P receptor-active form.[4][5]

Absence of S1P Receptor Modulation

As this compound is not phosphorylated, it does not bind to and agonize S1P receptors.[4][5] This is in stark contrast to FTY720-P, which has high affinity for S1P1, S1P3, S1P4, and S1P5 receptors.[2] The inability to modulate S1P receptors means that this compound does not interfere with lymphocyte trafficking and, consequently, does not lead to a reduction in peripheral lymphocyte counts.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative differences between FTY720 and this compound based on available preclinical and clinical data.

Table 1: Comparative Effects on Peripheral Blood Lymphocyte Counts

CompoundSpeciesDoseChange in Lymphocyte CountReference(s)
FTY720 Human1.25 mg/day~80% decrease from baseline[9][10]
Human5 mg/day~88% decrease from baseline[9]
Mouse0.5 mg/kg/dayDecrease to 23.81% of control[11]
Mouse1.0 mg/kg/dayDecrease to 12.59% of control[11]
Rat2 mg/kg & 10 mg/kgDose-dependent decrease[12]
This compound MouseNot specifiedNo significant change[4][5]

Table 2: S1P Receptor Binding Affinity (Ki in nM)

CompoundS1P1S1P2S1P3S1P4S1P5Reference(s)
FTY720-Phosphate High AffinityLow AffinityHigh AffinityHigh AffinityHigh Affinity[2][13][14][15]
This compound No significant binding reportedNo significant binding reportedNo significant binding reportedNo significant binding reportedNo significant binding reported[4][5]

Table 3: Effect on Protein Phosphatase 2A (PP2A) Activity

CompoundCell/Tissue TypeEffect on PP2A ActivityReference(s)
FTY720 Mantle Cell Lymphoma CellsIncreased activity[2]
Breast Cancer CellsUpregulated activity[16]
A549 Lung Epithelial CellsEnhanced TNF-induced activity[17]
Malignant Mesothelioma CellsReactivated PP2A[18]
This compound Not specifiedActivates PP2A[19]
FTY720-Phosphate A549 Lung Epithelial CellsEnhanced TNF-induced activity[17][20]

Table 4: Effects on Neurotrophic Factor Expression

CompoundCell TypeNeurotrophic FactorChange in ExpressionReference(s)
FTY720 OLN-93 OligodendrogliaNGFIncreased[6][21]
This compound OLN-93 OligodendrogliaNGF, BDNF, GDNFIncreased[6][21]
Mouse BrainGDNFIncreased[4][5]

Signaling Pathways and Experimental Workflows

FTY720 Signaling Pathway

The immunosuppressive action of FTY720 is initiated by its phosphorylation and subsequent interaction with S1P receptors.

FTY720_Signaling cluster_in_vivo In Vivo cluster_lymphocyte Lymphocyte FTY720 FTY720 SphK2 Sphingosine Kinase 2 (SphK2) FTY720->SphK2 FTY720P FTY720-Phosphate (FTY720-P) SphK2->FTY720P S1P1 S1P1 Receptor FTY720P->S1P1 Agonist Internalization Receptor Internalization & Degradation S1P1->Internalization Sequestration Lymphocyte Sequestration in Lymph Nodes Internalization->Sequestration Lymphopenia Lymphopenia Sequestration->Lymphopenia

Caption: FTY720 is phosphorylated to FTY720-P, which agonizes the S1P1 receptor on lymphocytes, leading to immunosuppression.

This compound Signaling Pathway

This compound bypasses the S1P receptor pathway and exerts its effects through alternative mechanisms, including mitochondrial targeting and PP2A activation.

FTY720_Mitoxy_Signaling cluster_cellular_effects Cellular Effects cluster_outcome Outcome FTY720_Mitoxy This compound Mitochondria Mitochondria FTY720_Mitoxy->Mitochondria Targets PP2A Protein Phosphatase 2A (PP2A) FTY720_Mitoxy->PP2A Activates Neurotrophic_Factors Increased Neurotrophic Factor Expression (BDNF, GDNF) FTY720_Mitoxy->Neurotrophic_Factors No_Immunosuppression No Immunosuppression Neuroprotection Neuroprotection PP2A->Neuroprotection Neurotrophic_Factors->Neuroprotection

Caption: this compound acts independently of S1P receptors, targeting mitochondria and activating PP2A to promote neuroprotection.

Experimental Workflow: Comparative Lymphocyte Counting

This workflow outlines the general procedure for comparing the effects of FTY720 and this compound on peripheral blood lymphocyte counts.

Lymphocyte_Counting_Workflow start Start treatment_groups Treatment Groups: 1. Vehicle Control 2. FTY720 3. This compound start->treatment_groups blood_collection Peripheral Blood Collection at Defined Timepoints treatment_groups->blood_collection cell_staining Stain with Fluorescently-labeled Antibodies (e.g., CD4, CD8) blood_collection->cell_staining flow_cytometry Flow Cytometry Analysis cell_staining->flow_cytometry data_analysis Quantify Lymphocyte Subsets and Total Lymphocyte Count flow_cytometry->data_analysis comparison Compare Lymphocyte Counts Between Treatment Groups data_analysis->comparison end End comparison->end

Caption: Workflow for assessing the impact of FTY720 and this compound on lymphocyte populations using flow cytometry.

Detailed Experimental Protocols

Peripheral Blood Lymphocyte Counting by Flow Cytometry

Objective: To quantify the number of circulating lymphocytes in response to treatment with FTY720 or this compound.

Materials:

  • Whole blood samples from treated and control animals/subjects.

  • Phosphate-buffered saline (PBS).

  • Ficoll-Paque or other density gradient medium for peripheral blood mononuclear cell (PBMC) isolation.

  • Flow Cytometry Staining Buffer.

  • Fluorochrome-conjugated monoclonal antibodies specific for lymphocyte markers (e.g., anti-CD3, anti-CD4, anti-CD8, anti-B220).

  • Flow cytometer.

Protocol:

  • PBMC Isolation: Dilute whole blood with an equal volume of PBS. Carefully layer the diluted blood over Ficoll-Paque in a conical tube. Centrifuge at 400 x g for 20-30 minutes at room temperature with the brake off.

  • Cell Harvesting: Aspirate the upper layer and carefully collect the buffy coat layer containing PBMCs into a new tube.

  • Washing: Wash the PBMCs with PBS or Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes. Discard the supernatant.

  • Cell Counting: Resuspend the cell pellet in a known volume of staining buffer and perform a cell count using a hemocytometer or an automated cell counter to determine the total number of PBMCs.

  • Antibody Staining: Aliquot approximately 1 x 10^6 cells per tube. Add the appropriate combination of fluorochrome-conjugated antibodies to the cell suspension. Incubate for 20-30 minutes at 4°C in the dark.

  • Washing: Wash the stained cells twice with staining buffer to remove unbound antibodies.

  • Flow Cytometry Analysis: Resuspend the final cell pellet in an appropriate volume of staining buffer. Acquire the samples on a flow cytometer.

  • Data Analysis: Gate on the lymphocyte population based on forward and side scatter characteristics. Quantify the percentage and absolute number of different lymphocyte subsets (e.g., T cells, B cells) based on the expression of specific markers.

S1P Receptor Binding Assay

Objective: To determine the binding affinity of a compound for S1P receptors.

Materials:

  • Cell membranes prepared from cells overexpressing a specific S1P receptor subtype (e.g., S1P1).

  • Radiolabeled S1P (e.g., [³²P]S1P or [³³P]S1P).

  • Test compounds (FTY720-P, this compound) at various concentrations.

  • Assay buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.5).

  • Glass fiber filter plates.

  • Scintillation counter.

Protocol:

  • Reaction Setup: In a 96-well plate, add the assay buffer, cell membranes, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the unlabeled compound to bind to the receptors.

  • Addition of Radioligand: Add a constant, low concentration of radiolabeled S1P to each well.

  • Binding Incubation: Incubate the plate for a further period (e.g., 60 minutes) at room temperature to allow the radioligand to reach binding equilibrium.

  • Termination of Binding: Terminate the binding reaction by rapidly filtering the contents of each well through a glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can be used to calculate the binding affinity (Ki) of the test compound for the receptor.

PP2A Activity Assay

Objective: To measure the enzymatic activity of PP2A in cell lysates following treatment with FTY720 or this compound.

Materials:

  • Cell lysates from treated and control cells.

  • PP2A Immunoprecipitation Phosphatase Assay Kit (containing PP2A-specific antibody, protein A/G beads, phosphopeptide substrate, and malachite green reagent).

  • Microplate reader.

Protocol:

  • Immunoprecipitation of PP2A: Incubate cell lysates with an anti-PP2A catalytic subunit antibody to specifically capture PP2A. Add protein A/G beads to pull down the antibody-PP2A complex. Centrifuge to pellet the beads and wash several times to remove non-specific proteins.

  • Phosphatase Reaction: Resuspend the beads in a reaction buffer containing a specific phosphopeptide substrate for PP2A. Incubate at 30°C for a defined time to allow PP2A to dephosphorylate the substrate, releasing free phosphate (B84403).

  • Detection of Free Phosphate: Stop the reaction and add malachite green reagent. This reagent forms a colored complex with the free phosphate released during the reaction.

  • Quantification: Measure the absorbance of the colored complex using a microplate reader at the appropriate wavelength (e.g., 620-650 nm).

  • Data Analysis: Generate a standard curve using known concentrations of phosphate. Use the standard curve to determine the amount of phosphate released in each sample. PP2A activity is expressed as pmol of phosphate released per minute per mg of protein.

Conclusion

This compound represents a significant advancement in the development of therapeutic agents derived from FTY720. Its non-immunosuppressive nature, stemming from its inability to be phosphorylated and subsequently modulate S1P receptors, opens up new avenues for its use in a range of diseases where immunosuppression is not desirable. The data clearly indicate that this compound does not induce the lymphopenia characteristic of FTY720. Instead, its mechanism of action appears to be centered on mitochondrial targeting and the activation of intracellular signaling pathways such as PP2A, leading to neuroprotective and other beneficial effects. This technical guide provides a foundational understanding of the key differences between FTY720 and this compound, supported by quantitative data and detailed experimental methodologies, to aid researchers and drug development professionals in their ongoing investigations into this promising new compound.

References

FTY720-Mitoxy's impact on brain-derived neurotrophic factor (BDNF) expression

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Impact of FTY720-Mitoxy on Brain-Derived Neurotrophic Factor (BDNF) Expression

Introduction

Brain-Derived Neurotrophic Factor (BDNF) is a critical protein in the nervous system that supports the survival of existing neurons, encourages the growth and differentiation of new neurons and synapses, and is integral to synaptic plasticity, which is vital for learning and memory.[1] Aberrant or deficient BDNF expression is implicated in the pathology of numerous neurodegenerative disorders, including Multiple System Atrophy (MSA) and Parkinson's disease (PD).[2][3] Consequently, therapeutic strategies aimed at augmenting neuronal BDNF synthesis are of significant interest to the research and drug development community.[1]

FTY720 (Fingolimod), an approved immunomodulatory drug for multiple sclerosis, has demonstrated neuroprotective effects associated with its ability to increase BDNF levels.[4][5][6][7] However, its therapeutic use is accompanied by immunosuppressive side effects. This has led to the development of non-immunosuppressive derivatives, such as this compound.[8][9] this compound is a novel derivative featuring a mitochondria-localizing triphenylphosphonium (TPP) moiety, designed to enhance its concentration at sites of mitochondrial damage, which is a known factor in neurodegeneration.[8][9] Unlike its parent compound, this compound does not require phosphorylation to be active and does not modulate sphingosine-1-phosphate receptors (S1PRs), thus avoiding the reduction of circulating lymphocytes and the associated immunosuppression.[2][9]

This technical guide provides a comprehensive overview of the current research on this compound's impact on BDNF expression, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways.

Quantitative Data Summary

This compound has been shown to be a potent stimulator of neurotrophic factor expression, uniquely upregulating BDNF in oligodendroglial cells where the parent compound and other derivatives fail to do so under similar conditions. The following table summarizes the key quantitative findings from in vitro studies.

Experimental ModelCompoundConcentrationTreatment DurationTarget MeasuredResultReference
OLN-93 Oligodendroglia CellsThis compound160 nM24 hoursBDNF mRNASignificant Increase [3][8]
OLN-93 Oligodendroglia CellsFTY720160 nM24 hoursBDNF mRNANo significant change[8]
OLN-93 Oligodendroglia CellsFTY720-C2160 nM24 hoursBDNF mRNANo significant change[8]
OLN-93 Oligodendroglia CellsThis compound160 nM24 hoursGDNF mRNASignificant Increase [3][8]
OLN-93 Oligodendroglia CellsThis compound160 nM24 hoursNGF mRNASignificant Increase [8]

Note: In a preclinical in vivo study using CNP-aSyn transgenic mice, this compound treatment (1.1 mg/kg/day for 3 months) resulted in a significant increase in brain Glial Cell Line-Derived Neurotrophic Factor (GDNF) levels, while the impact on BDNF was not highlighted as a primary outcome in the study abstracts.[2][9]

Signaling Pathways and Mechanisms

The upregulation of BDNF expression by this compound in OLN-93 oligodendroglia cells is associated with the modulation of specific intracellular signaling pathways. Research indicates that the observed increase in BDNF mRNA is paralleled by significant increases in the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and the acetylation of Histone 3 (AcH3).[3][8][10] This suggests a mechanism where this compound activates the ERK1/2 signaling cascade and promotes a more open chromatin state via histone acetylation, thereby facilitating the transcription of the BDNF gene.

FTY720_Mitoxy_BDNF_Pathway cluster_cell Oligodendrocyte FTY720 This compound ERK ERK1/2 Phosphorylation FTY720->ERK HDAC Histone Deacetylase (HDAC) Inhibition FTY720->HDAC (inferred) Transcription Gene Transcription ERK->Transcription AcH3 Histone 3 Acetylation (AcH3) HDAC->AcH3 AcH3->Transcription BDNF BDNF mRNA Expression Transcription->BDNF

This compound signaling pathway for BDNF expression.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to evaluate the effect of this compound on BDNF expression.

In Vitro Analysis in OLN-93 Cells

This protocol outlines the steps used to assess this compound's effect on BDNF mRNA expression in an oligodendroglial cell line.[8]

  • Cell Culture : OLN-93 cells, a rat oligodendroglial cell line, are cultured under standard conditions.

  • Treatment : Cells are treated with either a vehicle control, 160 nM FTY720, 160 nM FTY720-C2, or 160 nM this compound.

  • Incubation : The treated cells are incubated for 24 hours to allow for changes in gene expression.

  • RNA Isolation : Total RNA is extracted from the cells using standard RNA isolation kits and protocols.

  • Quantitative PCR (qPCR) : The isolated RNA is reverse-transcribed into cDNA, which is then used as a template for qPCR analysis to quantify the relative expression levels of BDNF, GDNF, and NGF mRNA. Gene expression is normalized to a stable housekeeping gene.

  • Data Analysis : Statistical analysis is performed to compare the mRNA levels in the this compound-treated group against the vehicle and other FTY720 compound groups.

In_Vitro_Workflow cluster_prep Preparation cluster_analysis Analysis Culture 1. Culture OLN-93 Cells Treat 2. Treat with 160 nM This compound Culture->Treat Incubate 3. Incubate for 24h Treat->Incubate RNA_Extract 4. RNA Extraction Incubate->RNA_Extract qPCR 5. Reverse Transcription & qPCR for BDNF mRNA RNA_Extract->qPCR Data 6. Data Analysis qPCR->Data

Workflow for in vitro analysis of BDNF mRNA expression.
In Vivo Analysis in a Mouse Model of MSA

This protocol describes the methodology for assessing this compound's therapeutic potential in a transgenic mouse model relevant to synucleinopathies.[2][9]

  • Animal Model : CNP-aSyn transgenic (Tg) mice, which express human alpha-synuclein (B15492655) in oligodendrocytes, are used. Wild-type (WT) littermates serve as controls.

  • Drug Administration : At 8.5 months of age, mice are implanted with osmotic pumps for continuous delivery of either vehicle or this compound (1.1 mg/kg/day).

  • Treatment Period : The treatment continues for 3 months, until the mice reach 11.5 months of age.

  • Tissue Collection : Following the treatment period, animals are euthanized, and brain tissues (e.g., frontal cortex with corpus callosum) are collected.

  • Molecular Analysis :

    • mRNA Quantification : Tissues are processed for RNA extraction and subsequent qPCR to measure the mRNA levels of BDNF, GDNF, and NGF.[2]

    • Protein Quantification : Tissues are homogenized to create protein lysates. Immunoblotting (Western Blot) is performed to determine the protein levels of BDNF, GDNF, and other relevant markers.[2]

  • Data Analysis : Results from the this compound-treated Tg mice are compared with those from vehicle-treated Tg mice and WT controls.

In_Vivo_Workflow cluster_endpoints Endpoints Model 1. CNP-aSyn Transgenic Mice (8.5 months old) Treatment 2. Osmotic Pump Implantation (Vehicle or this compound) Model->Treatment Duration 3. Continuous Treatment (3 months) Treatment->Duration Collection 4. Brain Tissue Collection (at 11.5 months) Duration->Collection qPCR 5a. qPCR Analysis (BDNF mRNA) Collection->qPCR RNA Extraction Immunoblot 5b. Immunoblot Analysis (BDNF Protein) Collection->Immunoblot Protein Extraction

Workflow for in vivo analysis in CNP-aSyn mice.

Conclusion

This compound stands out as a promising non-immunosuppressive therapeutic candidate that directly enhances the expression of BDNF and other crucial neurotrophic factors in glial cells. In vitro evidence robustly demonstrates that this compound, unlike its parent compound FTY720 or the derivative FTY720-C2, significantly increases BDNF mRNA in oligodendrocytes.[3][8] This effect is mechanistically linked to the activation of the ERK1/2 signaling pathway and an increase in histone 3 acetylation, pointing to a dual mechanism involving both signal transduction and epigenetic modulation.[8][10]

While in vivo studies have thus far highlighted significant increases in GDNF, the established capacity of this compound to upregulate BDNF in vitro provides a strong rationale for its further development.[2][9] The detailed protocols and mechanistic insights presented in this guide offer a solid foundation for researchers and drug developers to build upon as they continue to investigate this compound as a potential disease-modifying therapy for MSA and other neurodegenerative disorders characterized by diminished neurotrophic support.

References

FTY720-Mitoxy: A Targeted Approach to Mitigating Oxidative Stress in Neurodegeneration

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a key pathological feature in a range of neurodegenerative diseases. This relentless assault of ROS on cellular components, particularly within the mitochondria, contributes to neuronal damage and death. FTY720-Mitoxy, a non-immunosuppressive derivative of the FDA-approved drug FTY720 (Fingolimod), has emerged as a promising therapeutic candidate.[1] Its unique chemical modification, a mitochondria-localizing triphenylphosphonium cation, is designed to specifically target the powerhouse of the cell, offering a localized and potent strategy to combat oxidative stress.[1] This technical guide provides a comprehensive overview of the core mechanisms by which this compound reduces oxidative stress, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism of Action

This compound exerts its protective effects against oxidative stress through a multi-faceted approach that primarily revolves around its targeted action on mitochondria and the subsequent modulation of key cellular signaling pathways. Unlike its parent compound, FTY720, which acts as a sphingosine-1-phosphate (S1P) receptor modulator leading to immunosuppression, this compound's efficacy in neuroprotection appears to be independent of S1P receptor agonism.[2]

The core of its mechanism lies in its ability to:

  • Directly Target Mitochondria: The triphenylphosphonium cation moiety facilitates the accumulation of this compound within the mitochondria, the primary site of ROS production. This targeted delivery enhances its potency in protecting these vital organelles from oxidative damage.[1]

  • Enhance Neurotrophic Factor Expression: this compound significantly stimulates the expression of crucial neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF), Glial Cell Line-Derived Neurotrophic Factor (GDNF), and Nerve Growth Factor (NGF).[1][2] These proteins are essential for neuronal survival, growth, and differentiation, and their upregulation provides a robust defense against neurotoxic insults.

  • Modulate Key Signaling Pathways: The protective effects of this compound are mediated through the activation of specific signaling cascades. Notably, it increases the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and enhances the acetylation of histone H3.[1] These signaling events are intricately linked to the expression of pro-survival and antioxidant genes.

Quantitative Data on the Efficacy of this compound

The protective effects of this compound against oxidative stress have been quantified in several in vitro studies. The following tables summarize the key findings, providing a clear comparison of its efficacy.

Table 1: Protection of OLN-93 Oligodendroglia Cells from H₂O₂-Induced Oxidative Stress [1]

Cell TypeTreatment ConditionOxidative StressorCell Viability (% of Control)
Untransfected OLN-93Vehicle75 µM H₂O₂~50%
Untransfected OLN-93160 nM this compound (48h pre-treatment)75 µM H₂O₂Significantly increased vs. Vehicle + H₂O₂
aSyn-expressing OLN-93Vehicle75 µM H₂O₂Lower than untransfected cells
aSyn-expressing OLN-93160 nM this compound (48h pre-treatment)75 µM H₂O₂Significantly protected against cell death

Table 2: Effect of this compound on Neurotrophic Factor mRNA Expression in OLN-93 Cells [1]

Neurotrophic FactorTreatment (24h)Fold Change in mRNA Expression (vs. Vehicle)
NGF160 nM this compoundSignificant increase
BDNF160 nM this compoundSignificant increase
GDNF160 nM this compoundSignificant increase

Table 3: Impact of this compound on Key Signaling Molecules in OLN-93 Cells [1]

Signaling MoleculeTreatment (24h)Change in Protein Level (vs. Vehicle)
Acetylated Histone H3160 nM this compoundSignificant increase
Phosphorylated ERK1/2160 nM this compoundSignificant increase

Signaling Pathways Modulated by this compound

The neuroprotective effects of this compound are underpinned by the modulation of specific intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these complex interactions.

FTY720_Mitoxy_Signaling FTY720_Mitoxy This compound Mitochondria Mitochondria FTY720_Mitoxy->Mitochondria Targets & Protects ERK_Pathway ERK1/2 Signaling FTY720_Mitoxy->ERK_Pathway Activates HDAC_Inhibition Histone Deacetylase (HDAC) Inhibition FTY720_Mitoxy->HDAC_Inhibition Induces Oxidative_Stress Oxidative Stress Mitochondria->Oxidative_Stress Reduces Neuroprotection Neuroprotection & Reduced Oxidative Stress Oxidative_Stress->Neuroprotection Contributes to CREB CREB Activation ERK_Pathway->CREB Histone_Acetylation Increased Histone H3 Acetylation HDAC_Inhibition->Histone_Acetylation Gene_Expression Neurotrophic Factor Gene Expression (BDNF, GDNF, NGF) Histone_Acetylation->Gene_Expression CREB->Gene_Expression Gene_Expression->Neuroprotection Nrf2_Pathway_Hypothesis cluster_unknown Hypothesized Interaction (Requires Further Investigation) FTY720_Mitoxy This compound Nrf2_Pathway Nrf2/ARE Pathway FTY720_Mitoxy->Nrf2_Pathway Activates? Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1, NQO1) Nrf2_Pathway->Antioxidant_Enzymes Induces Oxidative_Stress_Reduction Reduced Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress_Reduction Neutral_Red_Assay_Workflow Start Start Seed_Cells Seed OLN-93 Cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with this compound (160 nM, 48h) Seed_Cells->Treat_Cells Induce_Stress Add H₂O₂ (75 µM, 2h) Treat_Cells->Induce_Stress Stain_Cells Incubate with Neutral Red (2h) Induce_Stress->Stain_Cells Wash_Destain Wash and Add Destain Solution Stain_Cells->Wash_Destain Read_Absorbance Measure Absorbance at 540 nm Wash_Destain->Read_Absorbance End End Read_Absorbance->End

References

Unlocking Neuroprotection: The Therapeutic Potential of FTY720-Mitoxy in Multiple System Atrophy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Multiple System Atrophy (MSA) is a devastating, rapidly progressive neurodegenerative disorder with no effective treatment.[1][2] Characterized by the accumulation of α-synuclein in oligodendrocytes, MSA leads to profound motor and autonomic dysfunction.[1][2] This whitepaper explores the promising therapeutic potential of FTY720-Mitoxy, a novel derivative of the FDA-approved drug FTY720 (fingolimod), in preclinical models of MSA. This compound has been engineered to enhance neuroprotective effects without the immunosuppressive properties of its parent compound, offering a potentially safer and more targeted therapeutic strategy for MSA and related synucleinopathies.[2][3]

Core Therapeutic Mechanisms of this compound in MSA

This compound exerts its therapeutic effects in MSA models through a multi-faceted mechanism of action that includes reducing α-synuclein pathology, mitigating neuroinflammation, restoring mitochondrial function, and promoting the expression of crucial neurotrophic factors.[1][4] Unlike its parent compound, FTY720, this compound is not phosphorylated in vivo and therefore does not modulate sphingosine-1-phosphate (S1P) receptors, thus avoiding the reduction of circulating lymphocytes and immunosuppression.[1][2]

Key Therapeutic Actions:
  • Neurotrophic Factor Upregulation: this compound significantly increases the expression of Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF) in the brain.[1][5][6] This is achieved, in part, through the phosphorylation of ERK1/2 and increased histone 3 acetylation, which are known to promote the transcription of these neurotrophic factors.[5][6]

  • Reduction of α-Synucleinopathy: Treatment with this compound leads to a notable decrease in the accumulation of insoluble α-synuclein, a hallmark of MSA pathology.[1][3]

  • Anti-inflammatory Effects: The compound effectively reduces microglial activation, a key component of the neuroinflammatory response in MSA.[1][4]

  • Mitochondrial Protection: this compound has been shown to protect mitochondrial function in a toxin-based model of MSA.[1][2]

  • Functional Recovery: In preclinical MSA mouse models, this compound normalizes motor deficits, restores autonomic functions such as sweating, and preserves muscle mass.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in MSA models.

Table 1: Behavioral and Autonomic Function in CNP-aSyn Transgenic Mice

ParameterVehicle-Treated Tg MiceThis compound-Treated Tg MiceWild-Type (WT) Micep-value (Treated Tg vs. Vehicle Tg)
Rotarod Performance (latency to fall, seconds) DecreasedNormalizedNormal< 0.05
Sweat Production (arbitrary units) 9281 ± 400515530 ± 679513668 ± 2891 (Vehicle)0.0041
Soleus Muscle Mass ReducedNormalizedNormal< 0.05

Data synthesized from studies using CNP-aSyn transgenic mice treated from 8.5 to 11.5 months of age.[1][2]

Table 2: Neurotrophic Factor and miRNA Expression in CNP-aSyn Transgenic Mice Brains

MoleculeVehicle-Treated Tg MiceThis compound-Treated Tg MiceFold Changep-value
GDNF Protein BaselineIncreased-< 0.05
BDNF Protein BaselineIncreased-Not specified
miR-96-5p BaselineReduced-< 0.05

This compound treatment increased brain GDNF levels and reduced the expression of miR-96-5p, a microRNA that negatively regulates GDNF expression.[1]

Table 3: In Vitro Effects of this compound on Oligodendroglial Cells (OLN-93)

ParameterControlThis compound (160 nM)Fold Changep-value
BDNF mRNA (24h) BaselineIncreased-< 0.05
GDNF mRNA (24h) BaselineIncreased-< 0.05
NGF mRNA (24h) BaselineIncreased-< 0.05
Phosphorylated ERK1/2 (24h) BaselineIncreased-< 0.05
Acetylated Histone 3 (24h) BaselineIncreased-< 0.05
Myelin Associated Glycoprotein (MAG) Protein (48h) BaselineIncreased-< 0.05
Cell Viability under Oxidative Stress (H₂O₂) DecreasedProtected-< 0.01

This compound protects oligodendroglial cells expressing α-synuclein from oxidative stress and increases the expression of neurotrophic factors and myelin-associated proteins.[5][6]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Oligodendrocytes

The neuroprotective effects of this compound in oligodendrocytes are mediated by the activation of key signaling pathways that promote the expression of neurotrophic factors.

FTY720_Mitoxy_Signaling FTY720 This compound ERK pERK1/2 FTY720->ERK Activates AcH3 Acetylated Histone 3 FTY720->AcH3 Increases MAG MAG Expression FTY720->MAG CREB CREB ERK->CREB Activates AcH3->CREB Activates BDNF BDNF Expression CREB->BDNF GDNF GDNF Expression CREB->GDNF Protection Protection from Oxidative Stress BDNF->Protection GDNF->Protection

Caption: this compound signaling cascade in oligodendrocytes.

Experimental Workflow for In Vivo Studies

The preclinical evaluation of this compound in MSA mouse models follows a structured workflow from drug administration to behavioral and postmortem tissue analysis.

In_Vivo_Workflow cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_analysis Analysis Phase Animal_Model CNP-aSyn Tg Mice (8.5 months old) Pump_Implant Osmotic Pump Implantation (this compound or Vehicle) Animal_Model->Pump_Implant Treatment Continuous Infusion (1.1 mg/kg/day for 3 months) Pump_Implant->Treatment Behavioral Behavioral Testing (Rotarod, Sweat Test) Treatment->Behavioral Euthanasia Euthanasia (11.5 months old) Behavioral->Euthanasia Tissue Tissue Collection (Brain, Spinal Cord, Muscle) Euthanasia->Tissue Biochem Biochemical Analysis (Immunoblot for aSyn, GDNF, Iba1) Tissue->Biochem MolBio Molecular Analysis (qPCR for BDNF, GDNF, miRNAs) Tissue->MolBio Histo Histological Analysis (Immunohistochemistry for Iba1) Tissue->Histo

Caption: Workflow for preclinical testing of this compound in MSA mice.

Detailed Experimental Protocols

Animals and Drug Administration
  • Animal Model: Transgenic mice expressing human α-synuclein in oligodendrocytes under the 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNP) promoter (CNP-aSyn Tg mice) were used.[1][2] Wild-type (WT) littermates served as controls.

  • Drug Delivery: this compound (1.1 mg/kg/day) or vehicle was administered to both WT and CNP-aSyn Tg mice from 8.5 to 11.5 months of age via continuous subcutaneous infusion using Alzet osmotic pumps.[1][2]

Behavioral Assessments
  • Motor Coordination (Rotarod Test): Mice were placed on an accelerating rotarod, and the latency to fall was recorded. This test assesses balance and motor coordination.[1][2]

  • Autonomic Function (Starch-Iodine Sweat Test): To measure sweat production, the plantar surfaces of the hind paws were coated with an iodine solution followed by a starch-oil suspension. Sweat droplets appear as dark spots, which are then quantified.[1][2]

Postmortem Tissue Analysis
  • Sequential Protein Extraction and Immunoblotting: Brain tissues were sequentially extracted to isolate proteins of varying solubility. Protein levels of α-synuclein, GDNF, BDNF, and the microglial marker Iba1 were quantified by immunoblotting.[1][2]

  • Quantitative PCR (qPCR): RNA was extracted from brain tissue to measure the mRNA levels of BDNF, GDNF, NGF, and the GDNF-receptor RET. MicroRNA levels, such as miR-96-5p, were also assessed by qPCR.[1][2]

  • Immunohistochemistry: Brain sections were stained with antibodies against Iba1 to visualize and quantify microglial activation.[1]

In Vitro Cell Culture Experiments
  • Cell Line: OLN-93 cells, an oligodendroglial cell line, were used. Cells were stably transfected to express human wild-type α-synuclein or MSA-associated mutant forms (G51D, A53E).[5][6]

  • Treatment and Viability Assay: Cells were treated with 160 nM of this compound for 48 hours before being exposed to oxidative stress (75 µM H₂O₂) for 2 hours. Cell viability was measured using the neutral red assay.[5]

  • Molecular Analysis: Following treatment with this compound, cells were harvested at 24 or 48 hours for qPCR analysis of neurotrophic factor (BDNF, GDNF, NGF) and myelin protein (MAG) expression, and for immunoblot analysis of phosphorylated ERK1/2 and acetylated histone 3.[5][6]

Conclusion

This compound represents a significant advancement in the development of potential therapeutics for Multiple System Atrophy. By targeting multiple pathological pathways, including α-synuclein aggregation, neuroinflammation, and neurotrophic factor deficits, while avoiding the immunosuppressive effects of its parent compound, this compound has demonstrated robust efficacy in preclinical MSA models.[1][2][4] The data presented in this guide underscore the strong potential of this compound and provide a solid foundation for its continued evaluation as a disease-modifying therapy for MSA and other synucleinopathies. Further investigation in clinical settings is warranted to translate these promising preclinical findings into tangible benefits for patients.

References

FTY720-Mitoxy: A Novel Modulator of Trophic Factor Expression in Oligodendrocytes

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of FTY720-Mitoxy on trophic factor expression in oligodendrocytes. This compound, a derivative of the FDA-approved multiple sclerosis drug FTY720 (fingolimod), has shown significant potential in preclinical studies for its neuroprotective and pro-myelinating properties. This document consolidates key quantitative data, detailed experimental protocols, and elucidates the underlying signaling pathways, offering a valuable resource for researchers in neurodegenerative diseases and drug development.

Core Findings: this compound Potently Upregulates Trophic Factor Expression

This compound has been demonstrated to significantly increase the expression of several critical neurotrophic factors in oligodendrocyte cell cultures. Unlike its parent compound FTY720 and another derivative, FTY720-C2, this compound uniquely stimulates a broad spectrum of trophic factors, highlighting its distinct mechanism of action.[1]

Quantitative Data Summary

The following table summarizes the quantitative changes in trophic factor mRNA expression in OLN-93 oligodendroglia cells following treatment with this compound.

Trophic FactorTreatmentConcentrationDurationFold Change in mRNA Expression (vs. Vehicle)Statistical Significance
NGF This compound160 nM24 hrSignificantly Increasedp < 0.05
BDNF This compound160 nM24 hrSignificantly Increasedp < 0.05
GDNF This compound160 nM24 hrSignificantly Increasedp < 0.05
NGF FTY720160 nM24 hrSignificantly Increasedp < 0.05
BDNF FTY720160 nM24 hrNo Significant Change-
GDNF FTY720160 nM24 hrNo Significant Change-
NGF FTY720-C2160 nM24 hrSignificantly Increasedp < 0.05
BDNF FTY720-C2160 nM24 hrNo Significant Change-
GDNF FTY720-C2160 nM24 hrNo Significant Change-

Data extracted from Vargas-Medrano et al., 2019.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study by Vargas-Medrano et al., 2019, which forms the basis of our understanding of this compound's effects on oligodendrocytes.

Cell Culture and Treatment
  • Cell Line: OLN-93, a permanent rat-derived oligodendroglial cell line.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: this compound is dissolved in 200 proof ethanol (B145695) to create a 5 mM stock solution. This stock is then diluted in culture medium to the final working concentration of 160 nM for treatments.[1]

  • Treatment Protocol: OLN-93 cells are treated with either vehicle (ethanol) or 160 nM of FTY720, FTY720-C2, or this compound for 24 hours to assess trophic factor mRNA expression. For analysis of Myelin Associated Glycoprotein (MAG) levels, treatment is extended to 48 hours.[1]

Quantitative Real-Time PCR (qPCR) for Trophic Factor mRNA Expression
  • RNA Isolation: Total RNA is extracted from treated and control OLN-93 cells using a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand cDNA is synthesized from the isolated RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • qPCR Reaction: qPCR is performed using a real-time PCR detection system. The reaction mixture typically contains cDNA template, forward and reverse primers for the target genes (NGF, BDNF, GDNF) and a reference gene (e.g., GAPDH), and a suitable qPCR master mix (e.g., SYBR Green).

  • Data Analysis: The relative expression of target genes is calculated using the comparative Ct method (2-ΔΔCt).

Immunoblotting for Signaling Pathway Analysis
  • Cell Lysis: Following a 24-hour treatment with FTY720 compounds or vehicle, OLN-93 cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay (e.g., BCA protein assay).

  • Electrophoresis and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and acetylated histone H3, as well as total and phosphorylated ERK1/2. Subsequently, the membrane is incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflow

The pro-trophic effects of this compound in oligodendrocytes are associated with specific intracellular signaling cascades. The diagrams below illustrate the proposed signaling pathway and the general experimental workflow.

FTY720_Mitoxy_Signaling_Pathway cluster_extracellular cluster_intracellular FTY720_Mitoxy This compound Mitochondria Mitochondria FTY720_Mitoxy->Mitochondria Targets HDACs HDACs FTY720_Mitoxy->HDACs Inhibits? ERK1_2 ERK1/2 Mitochondria->ERK1_2 Activates pERK1_2 pERK1/2 ERK1_2->pERK1_2 Phosphorylation Trophic_Factors Trophic Factor (BDNF, GDNF, NGF) Gene Expression pERK1_2->Trophic_Factors Promotes AcH3 Acetylated Histone H3 HDACs->AcH3 Deacetylates AcH3->Trophic_Factors Promotes

Caption: Proposed signaling pathway of this compound in oligodendrocytes.

Experimental_Workflow cluster_cell_culture cluster_analysis Culture OLN-93 Cell Culture Treatment Treatment with 160 nM This compound (24h) Culture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Protein_Lysis Protein Lysis Treatment->Protein_Lysis qPCR qPCR for Trophic Factors (NGF, BDNF, GDNF) RNA_Extraction->qPCR Immunoblot Immunoblot for pERK1/2 & AcH3 Protein_Lysis->Immunoblot

Caption: General experimental workflow for studying this compound's effects.

Concluding Remarks

This compound emerges as a promising therapeutic candidate by demonstrating a unique ability to upregulate a panel of essential trophic factors in oligodendrocytes. This effect is, at least in part, mediated by the activation of the ERK1/2 signaling pathway and an increase in histone 3 acetylation.[1] The detailed protocols and data presented in this guide are intended to facilitate further research into the therapeutic potential of this compound for demyelinating diseases and other neurodegenerative disorders where trophic support is compromised. Further in vivo studies are warranted to validate these promising in vitro findings.[2][3]

References

Methodological & Application

FTY720-Mitoxy: In Vitro Experimental Protocols for Cellular and Mitochondrial Function Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Abstract

FTY720 (Fingolimod) is an immunomodulatory drug known for its effects on sphingolipid metabolism and induction of apoptosis in various cell types. FTY720-Mitoxy, a derivative of FTY720, is specifically engineered with a mitochondria-localizing motif to enhance its accumulation within mitochondria.[1] This modification allows for targeted investigation of mitochondrial pathways in cellular processes. These application notes provide detailed protocols for in vitro studies designed to characterize the effects of this compound on cell viability, apoptosis, and key signaling pathways. The protocols are intended for researchers in cell biology, pharmacology, and drug development.

Introduction

FTY720 and its analogs have garnered significant interest for their potential as anti-cancer agents and modulators of cellular signaling.[2][3][4] FTY720 has been shown to induce apoptosis through the mitochondrial pathway, involving the release of cytochrome c and activation of caspases.[5][6] It can also inhibit ceramide synthases and modulate the PI3K/Akt signaling pathway.[2][7][8][9][10] this compound, by targeting the mitochondria, offers a unique tool to dissect the specific roles of this organelle in the cellular response to FTY720. In vitro studies have shown that this compound can protect against oxidative stress, increase the expression of trophic factors, and enhance mitochondrial function.[1][11]

This document provides a comprehensive guide for conducting in vitro experiments with this compound, including protocols for cell culture, viability and apoptosis assays, and analysis of protein expression and mitochondrial function.

Data Presentation

Table 1: In Vitro Treatment Parameters for FTY720 and its Derivatives
CompoundCell LineConcentration RangeIncubation TimeObserved EffectsReference
FTY720, FTY720-C2, this compoundOLN-9340 - 320 nM24 or 48 hrThis compound increased histone 3 acetylation and pERK1/2 levels.[1]
FTY720HEK cells25 µMNot SpecifiedInhibited ceramide synthesis at high sphinganine (B43673) concentrations.[7]
FTY720Human Pulmonary Artery Endothelial CellsNot SpecifiedNot SpecifiedCompetitive inhibitor of ceramide synthase 2 with an apparent Ki of 2.15 µM.[9][10]
FTY720In vitro (SK1)50 µM (IC50)Not SpecifiedInhibition of sphingosine (B13886) kinase 1.[3]
FTY720Neuroblastoma CellsNot SpecifiedNot SpecifiedIncreased pro-apoptotic sphingosine levels.[12][13]

Experimental Protocols

Cell Culture and Treatment
  • Cell Line Selection: Choose a cell line appropriate for the research question (e.g., OLN-93 for oligodendroglia studies, Jurkat for T-cell apoptosis, or relevant cancer cell lines).

  • Cell Culture: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound (e.g., 5 mM in ethanol).[1] For experiments, dilute the stock solution to the desired final concentrations in the cell culture medium. A vehicle control (e.g., ethanol) should be included in all experiments.

  • Treatment: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis). Allow cells to adhere overnight, then replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control. Incubate for the specified time (e.g., 24 or 48 hours).[1]

Cell Viability Assay (Neutral Red Assay)

This protocol is adapted from a study on FTY720 derivatives in OLN-93 cells.[1]

  • Plate Cells: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

  • Treat Cells: Treat cells with varying concentrations of this compound for 24 or 48 hours.

  • Prepare Neutral Red Solution: Prepare a 0.5% (w/v) stock solution of Neutral Red in distilled water. On the day of the assay, dilute the stock solution 1:100 in pre-warmed, serum-free medium to a final concentration of 50 µg/mL.

  • Incubate with Neutral Red: Remove the treatment medium and add 100 µL of the Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.

  • Wash: Remove the Neutral Red solution and wash the cells once with 150 µL of PBS.

  • Destain: Add 150 µL of destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid) to each well and incubate for 10 minutes on a shaker to extract the dye.

  • Measure Absorbance: Measure the absorbance at 540 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This is a general protocol for detecting apoptosis by flow cytometry.

  • Collect Cells: Following treatment with this compound, collect both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Wash Cells: Wash the cells twice with cold PBS.

  • Resuspend in Binding Buffer: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Stain with Annexin V and PI: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubate: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add Binding Buffer: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze by Flow Cytometry: Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis

This protocol is for the detection of changes in protein expression, such as pERK1/2 and acetylated histone H3.[1]

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-pERK1/2, anti-ERK1/2, anti-acetylated histone H3, anti-histone H3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or total protein).

Mitochondrial Membrane Potential Assay (JC-1 Staining)

This assay is used to assess mitochondrial health, as a loss of mitochondrial membrane potential is an early indicator of apoptosis.

  • Plate and Treat Cells: Seed cells in a suitable format (e.g., 96-well black-walled plate or on coverslips) and treat with this compound.

  • Prepare JC-1 Staining Solution: Prepare a working solution of JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) in pre-warmed cell culture medium at a final concentration of 1-5 µg/mL.

  • Incubate with JC-1: Remove the treatment medium and add the JC-1 staining solution to the cells. Incubate for 15-30 minutes at 37°C.

  • Wash: Remove the staining solution and wash the cells twice with warm PBS.

  • Analyze:

    • Microscopy: Visualize the cells using a fluorescence microscope. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic cells with low potential will show green fluorescence (JC-1 monomers).

    • Flow Cytometry: Analyze the cells using a flow cytometer to quantify the red and green fluorescence signals.

    • Plate Reader: Use a fluorescence plate reader to measure the fluorescence intensity at both red and green emission wavelengths. A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential.

Mandatory Visualization

FTY720_Mitoxy_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion FTY720_Mitoxy This compound Ceramide_Synthase Ceramide Synthase FTY720_Mitoxy->Ceramide_Synthase Inhibits PI3K PI3K FTY720_Mitoxy->PI3K PP2A PP2A FTY720_Mitoxy->PP2A ERK1_2 pERK1/2 FTY720_Mitoxy->ERK1_2 Histone_Acetylation Histone Acetylation FTY720_Mitoxy->Histone_Acetylation Mito_FTY720_Mitoxy This compound FTY720_Mitoxy->Mito_FTY720_Mitoxy Enters Cell & Targets Mitochondria Akt Akt PI3K->Akt PP2A->Akt Trophic_Factors Trophic Factors (BDNF, GDNF) ERK1_2->Trophic_Factors Histone_Acetylation->Trophic_Factors Bcl2 Bcl-2 Mito_FTY720_Mitoxy->Bcl2 Bax Bax Mito_FTY720_Mitoxy->Bax Bcl2->Bax Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: this compound signaling pathways.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., OLN-93) Treatment 2. Treatment (this compound or Vehicle) Cell_Culture->Treatment Viability Cell Viability Assay (Neutral Red) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V / PI) Treatment->Apoptosis Western_Blot Western Blot (pERK, AcH3) Treatment->Western_Blot Mito_Potential Mitochondrial Potential (JC-1 Staining) Treatment->Mito_Potential Viability_Analysis Quantify Cell Survival Viability->Viability_Analysis Apoptosis_Analysis Quantify Apoptotic Cells Apoptosis->Apoptosis_Analysis Protein_Analysis Quantify Protein Expression Western_Blot->Protein_Analysis Mito_Analysis Assess Mitochondrial Health Mito_Potential->Mito_Analysis

Caption: In vitro experimental workflow.

References

Application Notes and Protocols for FTY720-Mitoxy Administration in Mouse Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of FTY720-Mitoxy, a non-immunosuppressive derivative of FTY720 (Fingolimod), in preclinical mouse models of Parkinson's disease (PD) and related synucleinopathies like Multiple System Atrophy (MSA).

Introduction

This compound is a promising therapeutic candidate that has demonstrated neuroprotective effects in various parkinsonian mouse models. Unlike its parent compound FTY720, this compound is not phosphorylated in vivo and therefore does not modulate sphingosine-1-phosphate receptors (S1PRs), thus avoiding the immunosuppressive effects associated with FTY720.[1][2] Its mechanism of action involves the upregulation of key neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF), Glial Cell Line-Derived Neurotrophic Factor (GDNF), and Nerve Growth Factor (NGF), which are crucial for neuronal survival and function.[1][3] Furthermore, this compound has been shown to reduce α-synuclein pathology, mitigate neuroinflammation, and restore mitochondrial function.[1][2]

These notes detail the administration of this compound in relevant mouse models, protocols for key behavioral and molecular assays, and a summary of the expected quantitative outcomes.

Data Presentation

The following tables summarize the quantitative data from studies administering this compound to mouse models of synucleinopathy.

Table 1: Behavioral Outcomes in CNP-α-Synuclein MSA Mouse Model

Age of MiceTreatment GroupRotarod Performance (Latency to Fall in seconds, Mean ± SEM)
8 months (Baseline) Wild-Type (WT) + Vehicle155.8 ± 12.5
Transgenic (Tg) + Vehicle95.5 ± 10.1
10 months WT + Vehicle160.2 ± 11.9
WT + this compound158.9 ± 13.2
Tg + Vehicle80.4 ± 9.8
Tg + this compound135.7 ± 11.3#
11.5 months WT + Vehicle159.1 ± 12.4
WT + this compound161.3 ± 13.8
Tg + Vehicle75.2 ± 8.9*
Tg + this compound142.5 ± 12.1#

*p < 0.05 compared to WT + Vehicle; #p < 0.05 compared to Tg + Vehicle. Data extracted from Vidal-Martinez et al., 2020.[2]

Table 2: Molecular Outcomes in CNP-α-Synuclein MSA Mouse Model after this compound Treatment

Brain/Tissue RegionMolecular MarkerOutcome MeasureResult (this compound vs. Vehicle in Tg mice)
Lumbar Spinal Cord Insoluble α-SynucleinArbitrary Units (normalized to loading control)Significant reduction in the SDS/Urea fraction[4]
Frontal Cortex / Corpus Callosum GDNF ProteinFold Change~1.8-fold increase
Frontal Cortex / Corpus Callosum GDNF mRNAFold Change~2.5-fold increase
Spinal Cord RET mRNAFold Change~2.2-fold increase[5]

Data are approximations based on graphical representations in Vidal-Martinez et al., 2020.[2]

Experimental Protocols

This compound Administration via Osmotic Pump

This protocol describes the continuous subcutaneous delivery of this compound using Alzet osmotic pumps, a method that ensures stable plasma and brain concentrations of the compound.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline or PBS)

  • Alzet osmotic pumps (e.g., Model 2004, for 28-day delivery)

  • Anesthetic (e.g., isoflurane)

  • Surgical tools (scalpel, forceps, wound clips or sutures)

  • Clippers for hair removal

  • Antiseptic solution (e.g., Betadine and 70% ethanol)

  • Sterile gloves and drapes

Procedure:

  • Pump Preparation:

    • On the day before surgery, prepare the this compound solution at the desired concentration to achieve a dose of 1.1 mg/kg/day. The concentration will depend on the pump's flow rate and the average weight of the mice.

    • Fill the osmotic pumps with the this compound solution or vehicle according to the manufacturer's instructions.

    • Prime the filled pumps by incubating them in sterile saline at 37°C overnight. This ensures immediate delivery upon implantation.

  • Surgical Implantation:

    • Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-1.5% for maintenance).

    • Shave the fur from the dorsal mid-scapular region.

    • Clean the surgical area with Betadine followed by 70% ethanol.

    • Make a small (~1 cm) incision in the skin.

    • Using blunt dissection with forceps, create a subcutaneous pocket large enough to accommodate the osmotic pump.

    • Insert the primed osmotic pump into the pocket, with the flow moderator pointing away from the incision.

    • Close the incision with wound clips or sutures.

    • Administer post-operative analgesics as per institutional guidelines.

    • Monitor the mice daily for the first week to ensure proper recovery and wound healing.

Rotarod Test for Motor Coordination

This test assesses motor coordination, balance, and endurance in mice.

Apparatus:

  • Accelerating rotarod apparatus

Procedure:

  • Training/Acclimation:

    • For 2-3 days prior to the baseline measurement, acclimate the mice to the rotarod. Place each mouse on the stationary rod for 1 minute. Then, start the rotation at a low speed (e.g., 4 rpm) for 1-2 minutes.

  • Testing:

    • Place the mouse on the rotating rod, which is set to accelerate from a starting speed (e.g., 4 rpm) to a maximum speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).

    • Record the latency to fall for each mouse. If a mouse clings to the rod and makes a full passive rotation, the trial should be stopped, and the time recorded.

    • Perform three trials per mouse with an inter-trial interval of at least 15 minutes.

    • The average latency to fall across the three trials is used for data analysis.

Sequential Protein Extraction and Western Blot for α-Synuclein

This protocol allows for the separation of soluble and insoluble fractions of α-synuclein, providing a quantitative measure of its aggregation.

Materials:

  • Brain or spinal cord tissue

  • Lysis buffers:

    • High Salt (HS) buffer: 50 mM Tris-HCl pH 7.4, 750 mM NaCl, 5 mM EDTA, with protease and phosphatase inhibitors.

    • High Salt-Triton (HST) buffer: HS buffer with 1% Triton X-100.

    • RIPA buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, with inhibitors.

    • SDS/Urea buffer: 2% SDS, 8 M Urea in 50 mM Tris-HCl pH 7.4.

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and membranes

  • Primary antibody: anti-α-synuclein (e.g., Syn-1, BD Transduction Laboratories)

  • Secondary antibody: HRP-conjugated anti-mouse IgG

  • Chemiluminescent substrate

Procedure:

  • Tissue Homogenization:

    • Homogenize the tissue in HS buffer and centrifuge at 100,000 x g for 30 minutes at 4°C. The supernatant is the HS-soluble fraction.

  • Sequential Extraction:

    • Resuspend the pellet in HST buffer, sonicate, and centrifuge as above. The supernatant is the HST-soluble fraction.

    • Resuspend the pellet in RIPA buffer, sonicate, and centrifuge. The supernatant is the RIPA-soluble fraction.

    • Wash the final pellet with PBS and then solubilize it in SDS/Urea buffer by sonicating. This is the insoluble fraction.

  • Western Blotting:

    • Determine the protein concentration of all soluble fractions using a BCA assay.

    • Load equal amounts of protein (for soluble fractions) or equal volumes (for the insoluble fraction) onto an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate with the primary anti-α-synuclein antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin) for the soluble fractions.

Quantitative PCR (qPCR) for Neurotrophic Factors

This protocol measures the mRNA expression levels of BDNF, GDNF, NGF, and the GDNF receptor, RET.

Materials:

  • Brain or spinal cord tissue

  • RNA extraction kit (e.g., RNeasy Kit, Qiagen)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (BDNF, GDNF, NGF, RET) and a housekeeping gene (e.g., GAPDH, β-actin)

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the tissue samples according to the kit manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing the cDNA template, primers for the target gene, and SYBR Green master mix.

    • Run the qPCR reaction in a real-time PCR system. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Data Analysis:

    • Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

Visualization of Pathways and Workflows

Signaling Pathway of this compound

FTY720_Mitoxy_Pathway cluster_extracellular Extracellular cluster_cell Neuron / Glial Cell FTY720_Mitoxy This compound FTY720_Mitoxy_int This compound FTY720_Mitoxy->FTY720_Mitoxy_int Crosses cell membrane ERK12 ERK1/2 Phosphorylation FTY720_Mitoxy_int->ERK12 HDAC_inhibition HDAC Inhibition FTY720_Mitoxy_int->HDAC_inhibition Gene_transcription Increased Gene Transcription ERK12->Gene_transcription Histone_acetylation Histone Acetylation HDAC_inhibition->Histone_acetylation Histone_acetylation->Gene_transcription Trophic_factors BDNF, GDNF, NGF Gene_transcription->Trophic_factors Neuroprotection Neuroprotection & Neuronal Survival Trophic_factors->Neuroprotection

Caption: Proposed signaling pathway of this compound leading to neuroprotection.

Experimental Workflow

Experimental_Workflow cluster_model Animal Model and Treatment cluster_assessment Assessment cluster_molecular_details Molecular Analysis Details PD_model Parkinson's Disease Mouse Model (e.g., CNP-aSyn) Treatment This compound or Vehicle (1.1 mg/kg/day via osmotic pump) PD_model->Treatment Behavioral Behavioral Testing (Rotarod) Treatment->Behavioral Molecular Molecular Analysis Treatment->Molecular aSyn α-Synuclein Aggregation (Sequential WB) Molecular->aSyn Neurotrophins Neurotrophic Factors (qPCR, WB) Molecular->Neurotrophins Mitochondria Mitochondrial Function (Activity Assays) Molecular->Mitochondria

Caption: General experimental workflow for evaluating this compound in PD mouse models.

References

Application Notes and Protocols for Testing FTY720-Mitoxy Efficacy in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various cell culture assays for evaluating the efficacy of FTY720-Mitoxy, a novel derivative of the immunomodulatory drug FTY720 (Fingolimod) engineered to target mitochondria.[1][2] this compound has shown promise in preclinical studies, particularly in the context of neurodegenerative diseases, by exhibiting neuroprotective and anti-inflammatory properties.[2][3][4] The following protocols are designed to assess the compound's effects on cell viability, apoptosis, mitochondrial function, and relevant signaling pathways.

Overview of this compound's Mechanism of Action

This compound is a synthetic analog of sphingosine (B13886) that, unlike its parent compound FTY720, is designed to accumulate in mitochondria.[1] This targeted delivery is achieved through the addition of a mitochondria-localizing motif.[5] Its proposed mechanisms of action include:

  • Activation of Protein Phosphatase 2A (PP2A): FTY720 and its derivatives are known to activate PP2A, a key serine/threonine phosphatase involved in various cellular processes, including cell growth, proliferation, and apoptosis.[1][6]

  • Modulation of Pro-survival and Pro-apoptotic Signaling: FTY720 can influence the balance of signaling pathways such as the PI3K/Akt and ERK pathways, which are critical for cell survival and death.[6][7]

  • Induction of Reactive Oxygen Species (ROS): In some cancer cell lines, FTY720 has been shown to induce apoptosis through the generation of ROS.[8]

  • Neurotrophic Factor Upregulation: Studies have demonstrated that this compound can increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF).[3][5][9]

The following assays are designed to investigate these mechanisms and quantify the efficacy of this compound in relevant cell culture models.

Cell Viability and Cytotoxicity Assays

A primary step in evaluating any new compound is to determine its effect on cell viability and to establish a therapeutic window.

Neutral Red (NR) Uptake Assay for Cell Viability

This assay assesses the viability of cells based on their ability to incorporate and retain the supravital dye Neutral Red in their lysosomes.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 6,000 to 9,000 cells per well and allow them to attach overnight.[5]

  • Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 40, 80, 160, 320 nM) for the desired duration (e.g., 24 or 48 hours).[5] Include a vehicle-only control.

  • Neutral Red Staining:

    • Remove the treatment medium and wash the cells with Phosphate Buffered Saline (PBS).

    • Incubate the cells in a medium containing 0.005% Neutral Red for 2 hours.[5]

  • Dye Extraction:

    • Remove the staining solution and wash the cells with a destain solution (e.g., 1% acetic acid, 50% ethanol (B145695) in water).

    • Add 100 µL of the destain solution to each well and incubate for 10 minutes with gentle shaking to extract the dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[5]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Data Presentation:

This compound Conc. (nM)Cell Viability (%) after 24hCell Viability (%) after 48h
0 (Vehicle)100100
40
80
160
320

Note: In OLN-93 cells, doses up to 160 nM did not reduce viability at 24 or 48 hours, while 320 nM significantly reduced viability.[5]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the Neutral Red assay.

  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant.

  • LDH Reaction:

    • Use a commercially available LDH cytotoxicity assay kit.

    • In a new 96-well plate, mix the collected supernatant with the reaction mixture provided in the kit.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (typically 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer provided in the kit).

Data Presentation:

This compound Conc. (nM)% Cytotoxicity after 24h% Cytotoxicity after 48h
0 (Vehicle)00
40
80
160
320

Apoptosis Assays

FTY720 has been shown to induce apoptosis in various cell types, particularly cancer cells.[8][10] The following assays can determine if this compound induces programmed cell death.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration in a 6-well plate.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Data Presentation:

This compound Conc. (nM)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
0 (Vehicle)
Concentration 1
Concentration 2
Concentration 3

Mitochondrial Function Assays

Given this compound's specific targeting of mitochondria, assessing its impact on mitochondrial function is crucial.

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay uses potentiometric dyes like TMRE or JC-1 to measure the mitochondrial membrane potential, a key indicator of mitochondrial health.

Protocol:

  • Cell Treatment: Treat cells with this compound as previously described.

  • Dye Staining:

    • Remove the treatment medium and incubate the cells with a medium containing the potentiometric dye (e.g., 100 nM TMRE) for 20-30 minutes at 37°C.[11]

  • Analysis:

    • Flow Cytometry: Harvest and analyze the cells by flow cytometry. A decrease in fluorescence intensity indicates depolarization of the mitochondrial membrane.

    • Fluorescence Microscopy: Visualize the stained cells under a fluorescence microscope.

Data Presentation:

This compound Conc. (nM)Mean Fluorescence Intensity (TMRE)
0 (Vehicle)
Concentration 1
Concentration 2
Concentration 3
Mitochondrial Oxygen Consumption Rate (OCR) Measurement

The Seahorse XF Analyzer can be used to measure the OCR, providing a real-time assessment of mitochondrial respiration.

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF24 or XF96 cell culture microplate.[11]

  • Compound Treatment: Treat the cells with this compound for the desired duration.

  • Seahorse Analysis:

    • Replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).

    • Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.

  • Data Analysis: Calculate key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Data Presentation:

ParameterVehicle ControlThis compound Treated
Basal Respiration (pmol/min)
ATP Production (pmol/min)
Maximal Respiration (pmol/min)
Spare Respiratory Capacity (%)

Western Blot Analysis of Signaling Pathways

Western blotting can be used to investigate the effect of this compound on specific protein expression and phosphorylation, providing insights into the signaling pathways involved.

Protocol:

  • Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, cleaved caspase-3, Bcl-2 family proteins, MAG, AcH3).[5][6]

    • Incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Data Presentation:

Target ProteinVehicle Control (Relative Density)This compound (Relative Density)Fold Change
p-Akt1.0
Akt1.0
p-ERK1.0
ERK1.0
Cleaved Caspase-31.0
MAG1.0
AcH31.0

Note: this compound has been shown to increase levels of pERK1/2, AcH3, and Myelin Associated Glycoprotein (MAG) in OLN-93 cells.[5]

Visualization of Workflows and Pathways

Experimental Workflow for Efficacy Testing

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Efficacy Assays cluster_analysis Data Analysis Cell_Culture Maintain Cell Line (e.g., OLN-93, Cancer Cell Line) Cell_Seeding Seed Cells in Multi-well Plates Cell_Culture->Cell_Seeding Treatment Treat with this compound (Dose-Response and Time-Course) Cell_Seeding->Treatment Viability Cell Viability (Neutral Red, LDH) Treatment->Viability Apoptosis Apoptosis (Annexin V/PI) Treatment->Apoptosis Mitochondria Mitochondrial Function (ΔΨm, OCR) Treatment->Mitochondria Signaling Signaling Pathways (Western Blot) Treatment->Signaling Data_Quant Quantify Results Viability->Data_Quant Apoptosis->Data_Quant Mitochondria->Data_Quant Signaling->Data_Quant Data_Vis Visualize Data (Tables, Graphs) Data_Quant->Data_Vis Conclusion Draw Conclusions on Efficacy Data_Vis->Conclusion

Caption: Workflow for assessing this compound efficacy.

This compound Signaling Pathway

G cluster_mito Mitochondria cluster_cyto Cytosol cluster_nucleus Nucleus FTY720_Mitoxy This compound Mito_Function Mitochondrial Function FTY720_Mitoxy->Mito_Function PP2A PP2A FTY720_Mitoxy->PP2A ROS ROS Production Mito_Function->ROS Apoptosis_Mito Mitochondrial Apoptosis Pathway ROS->Apoptosis_Mito Cell_Death Cell_Death Apoptosis_Mito->Cell_Death PI3K_Akt PI3K/Akt Pathway PP2A->PI3K_Akt Inhibits ERK_MAPK ERK/MAPK Pathway PP2A->ERK_MAPK Activates PI3K_Akt->Apoptosis_Mito Inhibits Neurotrophic_Factors Neurotrophic Factors (BDNF, GDNF) ERK_MAPK->Neurotrophic_Factors Gene_Expression Gene Expression Neurotrophic_Factors->Gene_Expression Cell_Survival Cell_Survival Gene_Expression->Cell_Survival

Caption: this compound's potential signaling pathways.

References

Application Notes and Protocols for In Vivo Delivery of FTY720-Mitoxy via Osmotic Pump

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FTY720-Mitoxy is a novel derivative of the immunosuppressive drug FTY720 (Fingolimod). Unlike its parent compound, this compound is not phosphorylated in vivo and therefore does not act as an agonist on sphingosine-1-phosphate (S1P) receptors, avoiding the associated immunosuppressive effects.[1][2] Its mechanism of action involves the stimulation of protein phosphatase 2A (PP2A) activity, leading to the upregulation of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF), Glial Cell Line-Derived Neurotrophic Factor (GDNF), and Nerve Growth Factor (NGF).[1][2][3] this compound has shown significant promise in preclinical models of neurodegenerative diseases, particularly synucleinopathies like Multiple System Atrophy (MSA), where it has been demonstrated to reduce neuroinflammation, restore motor and autonomic function, and protect against α-synuclein-associated toxicity.[1][2]

Studies have indicated that this compound has poor oral bioavailability.[4] Therefore, continuous delivery via an osmotic pump is an effective method for in vivo administration in animal models to ensure stable and sustained exposure for preclinical efficacy and pharmacokinetic studies. These application notes provide a comprehensive guide to the in vivo delivery of this compound using osmotic pumps, including detailed protocols for key experiments.

Data Presentation

Pharmacokinetic Profile of this compound in Mice

The following table summarizes the pharmacokinetic parameters of this compound in mouse plasma and brain following intravenous administration. This data highlights the compound's ability to cross the blood-brain barrier, a critical feature for treating central nervous system disorders.

ParameterPlasmaBrain
Tmax 5 min5 min
Elimination Half-life 0.94 hr1.77 hr

Data derived from studies in C57BL/6 mice.[4]

In Vivo Efficacy of this compound in a Mouse Model of Multiple System Atrophy (MSA)

The following data demonstrates the efficacy of this compound (1.1 mg/kg/day delivered via osmotic pump for 2.5 months) in a transgenic mouse model of MSA (CNP-aSyn Tg mice), which develops progressive motor dysfunction.[1][2]

Rotarod Performance (Latency to Fall in Seconds)

Treatment Group10 Months (Mean ± SD)11.5 Months (Mean ± SD)
Wild-Type (WT) + Vehicle 93.97 ± 37.591.6 ± 32.6
CNP-aSyn Tg + Vehicle 79.37 ± 34.4176.4 ± 40.2
CNP-aSyn Tg + this compound 99.22 ± 38.51101.5 ± 45.9

This compound treatment significantly improved rotarod performance in transgenic MSA mice compared to vehicle-treated transgenic mice.[2]

Autonomic Function and Muscle Mass

ParameterCNP-aSyn Tg + VehicleCNP-aSyn Tg + this compound
Sweat Function ImpairedNormalized
Soleus Muscle Mass ReducedIncreased (~20% larger)

This compound treatment normalized sweat function and increased the size of the soleus muscle in transgenic MSA mice.[1][5]

Experimental Protocols

Preparation of this compound for Osmotic Pump Delivery

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Polyethylene glycol 300 (PEG 300), sterile

  • Saline (0.9% NaCl), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Stock Solution Preparation:

    • Due to its solubility properties, first dissolve this compound in 100% DMSO to create a concentrated stock solution. This compound is soluble in DMSO.

  • Vehicle Preparation:

    • Prepare a sterile vehicle solution appropriate for in vivo use. A commonly used vehicle for similar compounds is a mixture of PEG 300 and saline. The final concentration of DMSO in the injected solution should be minimized (ideally less than 10%) to avoid toxicity. A suggested vehicle composition is 40% PEG 300, and 60% saline.

  • Final Formulation:

    • Calculate the required concentration of this compound based on the desired daily dose (e.g., 1.1 mg/kg/day), the pumping rate of the osmotic pump, and the weight of the animal.

    • Dilute the this compound stock solution with the prepared vehicle to achieve the final desired concentration.

    • Vortex the final solution thoroughly to ensure homogeneity.

  • Pump Loading:

    • Following the manufacturer's instructions, use a sterile syringe and filling tube to load the prepared this compound solution into the osmotic pumps under sterile conditions.

Osmotic Pump Implantation (Subcutaneous)

Materials:

  • Anesthetic (e.g., isoflurane)

  • Animal clippers

  • Antiseptic solution (e.g., povidone-iodine and 70% ethanol)

  • Sterile surgical instruments (scalpel, forceps, hemostat, wound clips or sutures)

  • Sterile gauze

  • Warming pad

  • Analgesics

Protocol:

  • Anesthesia and Preparation:

    • Anesthetize the mouse using a precision vaporizer with isoflurane.

    • Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

    • Shave the fur from the dorsal mid-scapular region.

    • Cleanse the surgical area with an antiseptic solution.

  • Surgical Procedure:

    • Place the anesthetized mouse on a sterile field over a warming pad to maintain body temperature.

    • Make a small midline incision (approximately 1 cm) in the skin at the base of the neck.

    • Insert a hemostat into the incision and gently open and close the jaws to create a subcutaneous pocket large enough to accommodate the osmotic pump.

    • Insert the filled osmotic pump into the pocket, delivery portal first.

    • Ensure the pump is positioned away from the incision site.

  • Wound Closure and Recovery:

    • Close the incision with wound clips or sutures.

    • Administer postoperative analgesia as per approved institutional guidelines.

    • Monitor the animal until it has fully recovered from anesthesia.

    • Check the surgical site daily for signs of infection or complications.

Rotarod Test for Motor Coordination

Materials:

  • Rotarod apparatus for mice

  • Timer

Protocol:

  • Acclimation and Training:

    • Acclimate the mice to the testing room for at least 30 minutes before the first trial.

    • Train the mice on the rotarod for 2-3 consecutive days prior to the start of the experiment. This typically involves placing the mice on the rod at a low, constant speed (e.g., 4 rpm) for a set duration (e.g., 60 seconds).

  • Testing Procedure:

    • Place the mouse on the rotarod, which is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a period of 5 minutes.

    • Start the timer as the rod begins to accelerate.

    • Record the latency to fall (in seconds) for each mouse. A fall is registered when the mouse falls off the rod or clings to the rod and completes a full passive rotation.

    • Perform three trials per mouse with an inter-trial interval of at least 15 minutes.

    • The average latency to fall across the three trials is used for data analysis.

Starch-Iodine Test for Sudomotor (Sweat) Function

Materials:

  • Iodine solution (e.g., 1% iodine in ethanol)

  • Starch powder mixed with castor oil

  • Cotton swabs

  • Camera for imaging

Protocol:

  • Paw Preparation:

    • Briefly anesthetize the mouse if necessary to keep it calm during the procedure.

    • Apply the iodine solution to the plantar surface of the hind paws using a cotton swab and allow it to dry completely.

  • Starch Application:

    • Once the iodine is dry, apply a thin layer of the starch-castor oil mixture over the iodine-coated area.

  • Sweat Induction and Imaging:

    • Sweating can be induced by placing the mouse in a warm environment or by administering a sudorific agent like pilocarpine, if required by the experimental design.

    • Active sweat glands will secrete sweat, which will react with the iodine and starch to produce visible dark purple/black dots.

    • After a set period (e.g., 5-10 minutes), capture high-resolution images of the paw surfaces.

  • Quantification:

    • The number of dark dots can be counted manually or using image analysis software (e.g., ImageJ) to quantify the number of active sweat glands.

Gene Expression Analysis by qPCR

Materials:

  • Brain tissue sample

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • qPCR instrument

  • Primers for target genes (BDNF, GDNF, NGF) and a housekeeping gene (e.g., GAPDH, β-actin)

Protocol:

  • RNA Extraction and cDNA Synthesis:

    • Harvest brain tissue (e.g., frontal cortex, corpus callosum) and immediately snap-freeze in liquid nitrogen or place in an RNA stabilization solution.

    • Extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for the gene of interest, and the synthesized cDNA.

    • Commercially available and validated primer pairs for mouse BDNF, GDNF, and NGF are recommended (e.g., from Bio-Rad, OriGene).[6][7][8]

    • Run the qPCR reaction in a real-time PCR detection system.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Protein Analysis by Western Blot

Materials:

  • Brain tissue sample

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody (e.g., anti-α-synuclein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction and Quantification:

    • Homogenize brain tissue in lysis buffer on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., mouse anti-α-synuclein, 1:1000 dilution) overnight at 4°C.[9]

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify band intensities using densitometry software.

Visualizations

This compound Signaling Pathway

FTY720_Mitoxy_Signaling cluster_downstream Gene Expression Regulation FTY720_Mitoxy This compound PP2A Protein Phosphatase 2A (PP2A) FTY720_Mitoxy->PP2A activates ERK12 p-ERK1/2 PP2A->ERK12 promotes phosphorylation HDAC Histone Deacetylases (HDACs) PP2A->HDAC inhibits CREB CREB ERK12->CREB activates Histone_Acetylation ↑ Histone 3 Acetylation HDAC->Histone_Acetylation inhibits TFs Transcription Factors Histone_Acetylation->TFs promotes binding BDNF ↑ BDNF CREB->BDNF GDNF ↑ GDNF CREB->GDNF NGF ↑ NGF CREB->NGF TFs->BDNF TFs->GDNF TFs->NGF Neuroprotection Neuroprotection & Myelination BDNF->Neuroprotection GDNF->Neuroprotection NGF->Neuroprotection

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for In Vivo Study

Experimental_Workflow Start Start: CNP-aSyn Tg Mice (8.5 months old) Pump_Prep Prepare this compound (1.1 mg/kg/day) and load osmotic pumps Start->Pump_Prep Implantation Subcutaneous Osmotic Pump Implantation Pump_Prep->Implantation Treatment Continuous Infusion (2.5 months) Implantation->Treatment Behavioral Behavioral Testing (10 & 11.5 months) Treatment->Behavioral Endpoint Endpoint: Euthanasia & Tissue Collection (11.5 months) Treatment->Endpoint Rotarod Rotarod Test Behavioral->Rotarod Sweat_Test Starch-Iodine Sweat Test Behavioral->Sweat_Test Analysis Postmortem Analysis Endpoint->Analysis qPCR qPCR (BDNF, GDNF, NGF) Analysis->qPCR WB Western Blot (α-synuclein) Analysis->WB Histo Immunohistochemistry (Microglial activation) Analysis->Histo

Caption: Experimental workflow for this compound in vivo efficacy study.

References

Optimal Dosage of FTY720-Mitoxy for Preclinical Rodent Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the current understanding of FTY720-Mitoxy dosage for preclinical studies in rodents. The information is compiled from published research to guide the design of in vivo experiments. It is important to note that the optimal dosage of this compound can vary depending on the specific rodent model, the route of administration, and the therapeutic indication being investigated. The data presented here should be considered a starting point for dose-ranging and optimization studies.

Data Presentation: Quantitative Summary of this compound and FTY720 Dosages in Rodent Studies

The following tables summarize the dosages of this compound and its parent compound, FTY720, used in various preclinical rodent studies. This information can help researchers select a relevant dose range for their own experiments.

Table 1: this compound Dosage in Mice

Rodent ModelDosageRoute of AdministrationTreatment DurationKey Findings
CNP-aSyn transgenic mice (Model for Multiple System Atrophy)1.1 mg/kg/dayOsmotic pump3 monthsNormalized movement, sweat function, and soleus muscle mass; increased brain GDNF levels.[1]
C57BL/6 Mice (Pharmacokinetic study)2 mg/kgOral or Intravenous (single dose)Single administrationCharacterization of pharmacokinetic profile. Note: this compound was not orally bioavailable in this study.[2]

Table 2: FTY720 (Parent Compound) Dosage in Rodents

Rodent ModelDosageRoute of AdministrationTreatment DurationKey Findings
C57BL/6J Mice (Ischemia/Reperfusion Injury)0.3 mg/kg/dayDrinking waterNot specifiedImproved left ventricular developed pressure and reduced infarct size.[3]
ApoeR61h/h/SRB1-/- Mice (Coronary Atherosclerosis)0.05 mg/kg/dayDrinking water4 weeksReduced mortality, improved left ventricular function.[3]
MRL-lpr/lpr Mice (Systemic Lupus Erythematosus)2 mg/kgOral3 times per week for 5 monthsSuppressed anti-dsDNA antibody production and prolonged lifespan.
C57BL/6 Mice (Ventilator-Induced Lung Injury)0.1 mg/kg and 2 mg/kgNot specifiedSingle doseLow dose reduced lung permeability, while high dose increased it.
AD Transgenic Mice (Alzheimer's Disease Model)1 mg/kgIntraperitoneal injectionEvery second dayRescued long-term potentiation (LTP).
Neuroblastoma Xenograft Model5 mg/kg/dayNot specifiedNot specifiedInhibited tumor growth.[4]
Dark Agouti Rats (Behavioral Study)1 mg/kgIntraperitoneal injection3 times every 72 hoursAffected performance in open field and elevated plus maze tests.
Male Wistar Rats (Pharmacokinetic Study)Not specifiedOral and Intravenous (single dose)Single administrationCharacterized pharmacokinetic profile.

Table 3: In Vitro Data for this compound

Cell LineConcentrationTreatment DurationKey Findings
OLN-93 (Oligodendrocyte cell line)Up to 160 nM24 or 48 hoursDid not reduce cell viability.[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature. These protocols can be adapted for specific research needs.

Protocol 1: Chronic Administration of this compound via Osmotic Pump in Mice

This protocol is based on a study in a mouse model of Multiple System Atrophy[1].

1. Materials:

  • This compound
  • Vehicle (e.g., sterile saline or a solution specified by the manufacturer)
  • Alzet osmotic pumps (e.g., Model 1004, providing a continuous infusion for 4 weeks)
  • Surgical instruments for subcutaneous implantation
  • Anesthesia (e.g., isoflurane)
  • Analgesics for post-operative care

2. Preparation of this compound Solution:

  • Calculate the total amount of this compound required based on the desired dose (1.1 mg/kg/day), the mean body weight of the mice, and the pumping rate and duration of the osmotic pump.
  • Dissolve this compound in the appropriate vehicle. Ensure complete dissolution. The stability of the compound in the chosen vehicle at 37°C for the duration of the experiment should be confirmed.
  • Filter-sterilize the solution using a 0.22 µm syringe filter.

3. Osmotic Pump Filling and Priming:

  • Fill the osmotic pumps with the this compound solution according to the manufacturer's instructions.
  • Prime the pumps by incubating them in sterile saline at 37°C for at least 4-6 hours before implantation to ensure immediate drug delivery upon implantation.

4. Surgical Implantation:

  • Anesthetize the mouse using a standardized protocol.
  • Make a small incision in the skin on the back, slightly posterior to the scapulae.
  • Create a subcutaneous pocket using blunt dissection.
  • Insert the primed osmotic pump into the pocket, with the flow moderator pointing away from the incision.
  • Close the incision with sutures or surgical staples.
  • Administer post-operative analgesics as required.

5. Monitoring:

  • Monitor the animals daily for any signs of distress, infection, or adverse reactions at the implantation site.
  • Monitor body weight regularly.

Protocol 2: Single Dose Administration of this compound for Pharmacokinetic Studies in Mice

This protocol is based on a pharmacokinetic study of this compound[2].

1. Materials:

  • This compound
  • Vehicle for oral and intravenous administration (e.g., saline, DMSO/saline mixture). The original study does not specify the vehicle.
  • Gavage needles for oral administration.
  • Syringes and needles for intravenous injection.

2. Preparation of Dosing Solutions:

  • Prepare a stock solution of this compound in a suitable solvent.
  • For a 2 mg/kg dose, calculate the required concentration of the dosing solution based on the average body weight of the mice and the intended injection/gavage volume (typically 5-10 ml/kg for mice).
  • Prepare separate formulations for oral and intravenous administration if necessary, ensuring the vehicle is appropriate for each route.

3. Administration:

  • Oral Administration: Administer the this compound solution to conscious mice using a gavage needle.
  • Intravenous Administration: Inject the this compound solution into a tail vein of the mouse.

4. Sample Collection:

  • At predetermined time points post-administration, collect blood samples (e.g., via retro-orbital sinus or tail vein).
  • Process the blood to obtain plasma or serum and store at -80°C until analysis.
  • At the end of the study, euthanize the animals and collect tissues of interest (e.g., brain, liver, kidneys) for analysis of drug concentration.

Protocol 3: Preparation of FTY720 (Parent Compound) Solution for In Vivo Studies

This protocol for the parent compound FTY720 may be adaptable for this compound, but solubility and stability should be independently verified.

1. Materials:

2. Preparation:

  • Prepare a stock solution of FTY720 by dissolving it in absolute ethanol. The concentration of the stock solution will depend on the final desired dose and administration volume.
  • For administration, dilute the ethanol stock solution with sterile saline to the final desired concentration. The final concentration of ethanol in the administered solution should be kept low to avoid toxicity.
  • Vortex the solution thoroughly to ensure it is well-mixed.

Signaling Pathways and Experimental Workflows

This compound is a non-immunosuppressive derivative of FTY720 that readily crosses the blood-brain barrier. Its neuroprotective effects are thought to be mediated through several signaling pathways.

Signaling Pathway of this compound in Neuroprotection

This compound has been shown to increase the expression of several neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF), Glial Cell Line-Derived Neurotrophic Factor (GDNF), and Nerve Growth Factor (NGF).[6] This is achieved, at least in part, through the activation of Protein Phosphatase 2A (PP2A), which in turn can lead to increased histone 3 acetylation and phosphorylation of ERK1/2.[5]

FTY720_Mitoxy_Signaling FTY720_Mitoxy This compound PP2A PP2A Activation FTY720_Mitoxy->PP2A Histone_Acetylation Increased Histone 3 Acetylation PP2A->Histone_Acetylation ERK12_Phos Increased ERK1/2 Phosphorylation PP2A->ERK12_Phos Trophic_Factors Increased Neurotrophic Factor Expression (BDNF, GDNF, NGF) Histone_Acetylation->Trophic_Factors ERK12_Phos->Trophic_Factors Neuroprotection Neuroprotection Trophic_Factors->Neuroprotection

Caption: this compound signaling pathway leading to neuroprotection.

Experimental Workflow for Assessing this compound Efficacy in a Rodent Model of Neurodegeneration

The following diagram illustrates a typical experimental workflow to evaluate the therapeutic potential of this compound in a preclinical rodent model of a neurodegenerative disease.

Experimental_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis Animal_Model Select Rodent Model of Neurodegeneration Baseline Baseline Behavioral and Physiological Assessment Animal_Model->Baseline Randomization Randomize Animals into Treatment Groups Baseline->Randomization Treatment_Admin Administer this compound or Vehicle Randomization->Treatment_Admin Behavioral_Tests Behavioral Assessments (e.g., Rotarod, Morris Water Maze) Treatment_Admin->Behavioral_Tests Biochemical_Assays Biochemical Analysis (e.g., ELISA for Neurotrophic Factors) Treatment_Admin->Biochemical_Assays Histology Histopathological Examination of Brain Tissue Treatment_Admin->Histology Data_Analysis Data Analysis and Interpretation Behavioral_Tests->Data_Analysis Biochemical_Assays->Data_Analysis Histology->Data_Analysis

Caption: Experimental workflow for preclinical evaluation of this compound.

Disclaimer: This document is intended for informational purposes only and does not constitute professional medical or scientific advice. Researchers should always consult the primary literature and conduct their own risk assessments before initiating any new experimental protocol. The optimal dosage and administration of this compound should be determined empirically for each specific experimental context.

References

Application Note: Quantitative Analysis of FTY720-Mitoxy in Tissue by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FTY720, also known as Fingolimod, is an immunomodulatory drug approved for the treatment of multiple sclerosis. Its derivative, FTY720-Mitoxy, is a novel compound designed with a mitochondria-localizing motif. This modification intends to target the drug to the mitochondria, potentially enhancing its therapeutic efficacy in diseases associated with mitochondrial dysfunction, such as neurodegenerative disorders. Unlike its parent compound, this compound is not phosphorylated in vivo and therefore does not act on sphingosine-1-phosphate (S1P) receptors, thus avoiding the associated immunosuppressive effects. Instead, its mechanism of action is believed to involve the upregulation of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell-Line Derived Neurotrophic Factor (GDNF).

Accurate quantification of this compound in tissue samples is crucial for preclinical pharmacokinetic and pharmacodynamic studies to understand its distribution, efficacy, and safety profile. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in tissue matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Data Presentation

The following tables summarize representative quantitative data for the LC-MS/MS method for this compound in brain tissue homogenate. This data is illustrative and serves as a guideline for method validation.

Table 1: LC-MS/MS Method Validation Parameters

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Limit of Detection (LOD)0.5 ng/mL
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 15%
Accuracy (% Bias)± 15%
Recovery> 85%
Matrix Effect< 15%

Table 2: Pharmacokinetic Data of this compound in Mouse Brain Tissue (Illustrative)

Time (hours)Mean Concentration (ng/g tissue) ± SD (n=3)
0.5150.2 ± 25.1
1280.5 ± 42.3
2210.8 ± 35.7
4125.4 ± 21.9
860.1 ± 10.5
2415.3 ± 3.1

Experimental Protocols

This section provides a detailed methodology for the extraction and analysis of this compound from tissue samples.

Materials and Reagents
  • This compound reference standard

  • C17-Sphingosine (Internal Standard, IS)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure

  • Phosphate-buffered saline (PBS), pH 7.4

  • Tissue homogenization buffer (e.g., PBS with protease inhibitors)

  • 96-well plates or microcentrifuge tubes

Equipment
  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS)

  • Tissue homogenizer (e.g., bead beater or ultrasonic homogenizer)

  • Centrifuge

  • Analytical balance

  • Pipettes and tips

  • Nitrogen evaporator or vacuum concentrator

Sample Preparation: Liquid-Liquid Extraction
  • Tissue Homogenization:

    • Accurately weigh approximately 100 mg of tissue.

    • Add 500 µL of ice-cold homogenization buffer.

    • Homogenize the tissue until a uniform suspension is obtained. Keep samples on ice throughout the process.

  • Sample Aliquoting and Spiking:

    • Transfer a 100 µL aliquot of the tissue homogenate to a clean microcentrifuge tube.

    • Spike with 10 µL of the internal standard working solution (C17-Sphingosine, 1 µg/mL in methanol).

    • For calibration standards and quality control samples, spike with the appropriate concentrations of this compound working solutions. For blank samples, add 10 µL of methanol.

  • Protein Precipitation and Extraction:

    • Add 400 µL of ice-cold acetonitrile to each tube.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer and Evaporation:

    • Carefully transfer the supernatant to a new set of tubes.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.

    • Transfer the supernatant to an LC autosampler vial for analysis.

LC-MS/MS Conditions

Liquid Chromatography:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0-1 min: 20% B

    • 1-5 min: 20% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 20% B

    • 6.1-8 min: 20% B (re-equilibration)

Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Temperature: 500°C

  • Capillary Voltage: 3500 V

  • MRM Transitions (illustrative):

    • This compound: Precursor ion (Q1) m/z > Product ion (Q3) m/z (To be determined empirically based on the exact mass of this compound and its fragmentation pattern. A plausible precursor would be the [M+H]+ ion).

    • C17-Sphingosine (IS): Q1 m/z 286.3 > Q3 m/z 268.3

Mandatory Visualizations

Experimental Workflow

experimental_workflow tissue_sample Tissue Sample (e.g., Brain) homogenization Homogenization (in PBS with protease inhibitors) tissue_sample->homogenization spiking Spiking with Internal Standard (C17-Sphingosine) homogenization->spiking extraction Liquid-Liquid Extraction (Acetonitrile) spiking->extraction evaporation Evaporation to Dryness (Nitrogen Stream) extraction->evaporation reconstitution Reconstitution (in Mobile Phase) evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing

Caption: Experimental workflow for LC-MS/MS analysis of this compound in tissue.

This compound Signaling Pathway

signaling_pathway cluster_cell Cell fty720_mitoxy This compound mitochondria Mitochondria fty720_mitoxy->mitochondria Mitochondrial Targeting neurotrophic_factors Increased Expression of Neurotrophic Factors (BDNF, GDNF) mitochondria->neurotrophic_factors Downstream Signaling (S1P Receptor Independent) therapeutic_effects Therapeutic Effects (e.g., Neuroprotection) neurotrophic_factors->therapeutic_effects

Caption: Proposed signaling pathway of this compound.

Application Note: Western Blot Analysis of Synucleinopathy Markers Following FTY720-Mitoxy Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Synucleinopathies, including Parkinson's disease, dementia with Lewy bodies, and multiple system atrophy, are characterized by the abnormal aggregation of alpha-synuclein (B15492655) (α-syn) protein. Mitochondrial dysfunction is a key pathological feature in these neurodegenerative disorders, contributing to oxidative stress, impaired energy metabolism, and neuronal cell death. FTY720-Mitoxy is a novel investigational compound derived from the immunomodulator FTY720 (Fingolimod). It is engineered with a mitochondrial-targeting moiety to specifically address mitochondrial deficits implicated in the progression of synucleinopathies. This document provides a detailed protocol for utilizing Western blot analysis to assess the efficacy of this compound in a cellular model of synucleinopathy. The described methods allow for the quantification of key proteins related to α-syn pathology, mitochondrial health, and pro-apoptotic signaling pathways.

Proposed Mechanism of Action

This compound is hypothesized to exert its neuroprotective effects by accumulating in mitochondria. There, it is thought to enhance mitochondrial respiratory efficiency, reduce the production of reactive oxygen species (ROS), and inhibit the mitochondrial permeability transition pore (mPTP). By stabilizing mitochondrial function, this compound may prevent the downstream activation of apoptotic cascades and reduce the cellular stress that promotes α-syn aggregation and phosphorylation. This application note details the methods to test this hypothesis by measuring changes in total and phosphorylated α-syn, as well as markers for mitochondrial integrity and apoptosis.

Signaling Pathway and Experimental Workflow

FTY720_Mitoxy_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol ROS ROS Production Cell_Stress Cellular Stress ROS->Cell_Stress mPTP mPTP Opening CytC Cytochrome c mPTP->CytC release Casp9 Caspase-9 CytC->Casp9 activates Bax Bax Bax->mPTP Bcl2 Bcl-2 Bcl2->Bax inhibition FTY720_Mitoxy This compound FTY720_Mitoxy->ROS inhibition FTY720_Mitoxy->mPTP inhibition aSyn_agg α-syn Aggregation p_aSyn p-α-syn (S129) p_aSyn->aSyn_agg Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis Cell_Stress->p_aSyn Western_Blot_Workflow cluster_SamplePrep Sample Preparation cluster_Electrophoresis Electrophoresis & Transfer cluster_Immunodetection Immunodetection cell_culture Cell Culture & Treatment (e.g., SH-SY5Y with α-syn PFFs) treatment Treat with Vehicle or this compound cell_culture->treatment lysis Cell Lysis (RIPA Buffer) treatment->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer PVDF Membrane Transfer sds_page->transfer blocking Blocking (5% BSA or Milk) transfer->blocking pri_ab Primary Antibody Incubation (Overnight at 4°C) blocking->pri_ab sec_ab Secondary Antibody Incubation (HRP-conjugated) pri_ab->sec_ab detection ECL Substrate & Imaging sec_ab->detection analysis Densitometry Analysis & Data Interpretation detection->analysis

Application Notes and Protocols for Immunohistochemical Analysis of FTY720-MitoX Treated Brain Sections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the immunohistochemical (IHC) analysis of brain sections treated with FTY720-MitoX, a novel derivative of FTY720 targeted to mitochondria. This document outlines detailed protocols, potential biological targets for investigation, and methods for data visualization to facilitate research into the neuroprotective and cellular mechanisms of FTY720-MitoX.

FTY720-MitoX is known to penetrate the brain and is designed to exert effects directly within the central nervous system, independent of the immunosuppressive actions of its parent compound, FTY720.[1][2] Research suggests that FTY720-MitoX may offer neuroprotection by increasing the expression of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF), modulating neuroinflammation, and potentially improving mitochondrial function.[1][2] Consequently, IHC is a critical technique to visualize and quantify the cellular and subcellular changes induced by FTY720-MitoX treatment in brain tissue.

Potential Immunohistochemical Targets

Based on the known mechanisms of FTY720 and its derivatives, the following markers are recommended for IHC analysis of FTY720-MitoX treated brain sections:

Cellular/Subcellular Target Primary Antibody Rationale for Investigation
Microglia/Neuroinflammation Iba1To assess microglial activation and neuroinflammatory responses.[2]
Astrocytes GFAPTo evaluate astrocytic reactivity and glial scarring.
Neurons NeuN, MAP2For general neuronal labeling and assessment of neuronal integrity.
Mitochondria Anti-Mitochondria Antibody (e.g., MTC719, 113-1)To visualize mitochondrial distribution and morphology.[3][4][5]
Oxidative Stress 4-HNE, NitrotyrosineTo detect markers of lipid peroxidation and protein nitration as indicators of oxidative stress.[6]
Apoptosis Cleaved Caspase-3To identify cells undergoing apoptosis.[7]
Neurotrophic Factors Anti-BDNF, Anti-GDNFTo investigate the upregulation of key neurotrophic factors.[2]
Myelination Myelin Basic Protein (MBP)To assess changes in myelination, particularly relevant in models of demyelinating diseases.

Experimental Protocols

The following are detailed protocols for performing immunohistochemistry on FTY720-MitoX treated brain sections. Both free-floating and slide-mounted procedures are described. The choice of method may depend on section thickness and specific experimental requirements.

Protocol 1: Free-Floating Immunohistochemistry for Fluorescent Detection

This protocol is adapted for 40µm thick, 4% paraformaldehyde-fixed brain sections.[8]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • PBS with Triton X-100 (PBS-T)

  • Blocking solution (e.g., 5% normal goat serum in PBS-T)

  • Primary antibodies (see table above)

  • Fluorophore-conjugated secondary antibodies

  • DAPI or Hoechst stain for nuclear counterstaining

  • Mounting medium

Procedure:

  • Sectioning and Preparation:

    • Perfuse the animal with PBS followed by 4% paraformaldehyde (PFA).

    • Post-fix the brain in 4% PFA overnight at 4°C.

    • Cryoprotect the brain in a sucrose (B13894) solution before sectioning.

    • Cut 30-50 µm sections on a cryostat or vibratome and collect them in PBS.[9][10]

  • Washing: Wash sections three times in PBS for 5 minutes each.

  • Permeabilization: Incubate sections in 0.3% Triton X-100 in PBS for 30 minutes at room temperature.

  • Blocking: Incubate sections in blocking solution for 1-2 hours at room temperature to minimize non-specific antibody binding.[8]

  • Primary Antibody Incubation: Incubate sections with the primary antibody diluted in antibody dilution buffer (e.g., PBS-T with 1% normal goat serum) overnight at 4°C with gentle agitation.[8]

  • Washing: Wash sections three times in PBS-T for 10 minutes each.

  • Secondary Antibody Incubation: Incubate sections with the appropriate fluorophore-conjugated secondary antibody, diluted in antibody dilution buffer, for 2 hours at room temperature in the dark.[8]

  • Washing: Wash sections three times in PBS-T for 10 minutes each in the dark.

  • Counterstaining: Incubate sections with DAPI or Hoechst solution (e.g., 1 µg/mL in PBS) for 5-10 minutes to stain cell nuclei.[8][11]

  • Washing: Wash sections twice in PBS for 5 minutes each.

  • Mounting: Mount the sections onto glass slides and allow them to air dry briefly. Apply a drop of mounting medium and coverslip.[11]

  • Storage and Imaging: Store slides at 4°C in the dark until imaging with a fluorescence or confocal microscope.

Protocol 2: Slide-Mounted Immunohistochemistry for Chromogenic Detection

This protocol is suitable for thinner sections (10-20 µm) mounted directly onto slides.

Materials:

  • Superfrost Plus slides

  • Hydrophobic barrier pen

  • Antigen retrieval solution (e.g., 10 mM Sodium Citrate (B86180) buffer, pH 6.0)

  • Hydrogen peroxide (H₂O₂)

  • Blocking solution

  • Primary antibodies

  • Biotinylated secondary antibodies

  • Avidin-Biotin Complex (ABC) reagent

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Dehydration solutions (graded alcohols)

  • Clearing agent (e.g., xylene)

  • Mounting medium

Procedure:

  • Sectioning and Mounting:

    • Prepare brain tissue as in Protocol 1.

    • Cut 10-20 µm sections on a cryostat and mount them directly onto Superfrost Plus slides.

    • Allow slides to air dry.

  • Rehydration and Antigen Retrieval:

    • Rehydrate sections through a series of graded alcohols to water.

    • Perform heat-induced antigen retrieval by incubating slides in pre-heated sodium citrate buffer.

  • Peroxidase Quenching: Incubate sections in 0.3% H₂O₂ in PBS for 15-30 minutes to block endogenous peroxidase activity.[8]

  • Washing: Wash slides three times in PBS for 5 minutes each.

  • Blocking: Apply blocking solution to the sections for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.

  • Washing: Wash slides three times in PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate sections with the biotinylated secondary antibody for 1 hour at room temperature.

  • Washing: Wash slides three times in PBS for 5 minutes each.

  • ABC Reagent Incubation: Incubate sections with the ABC reagent for 30-60 minutes at room temperature.

  • Washing: Wash slides three times in PBS for 5 minutes each.

  • Chromogenic Detection: Apply the DAB substrate solution to the sections and monitor for color development.

  • Washing: Rinse slides with distilled water to stop the reaction.

  • Counterstaining: Lightly counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through graded alcohols, clear in xylene, and coverslip with a permanent mounting medium.

Visualizations

Experimental Workflow

FTY720_MitoX_IHC_Workflow cluster_tissue_prep Tissue Preparation cluster_staining Immunohistochemical Staining cluster_analysis Analysis start FTY720-MitoX Treatment perfusion Perfusion with PFA start->perfusion post_fix Post-fixation perfusion->post_fix cryoprotect Cryoprotection post_fix->cryoprotect sectioning Sectioning cryoprotect->sectioning antigen_retrieval Antigen Retrieval (Optional) sectioning->antigen_retrieval blocking Blocking antigen_retrieval->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection (Fluorescent/Chromogenic) secondary_ab->detection mounting Mounting & Coverslipping detection->mounting imaging Microscopy & Imaging mounting->imaging quantification Image Analysis & Quantification imaging->quantification end Results quantification->end Data Interpretation FTY720_MitoX_Pathway cluster_cellular_effects Cellular Effects cluster_outcomes Neuroprotective Outcomes FTY720_MitoX FTY720-MitoX Mitochondria Mitochondrial Targeting FTY720_MitoX->Mitochondria Trophic_Factors Increased Trophic Factor Expression (BDNF, GDNF) FTY720_MitoX->Trophic_Factors Neuroinflammation Reduced Neuroinflammation (Microglial Modulation) FTY720_MitoX->Neuroinflammation Mito_Function Improved Mitochondrial Function Mitochondria->Mito_Function leads to Neuronal_Survival Enhanced Neuronal Survival & Plasticity Trophic_Factors->Neuronal_Survival promotes Reduced_Damage Reduced Inflammatory Damage Neuroinflammation->Reduced_Damage results in

References

Measuring GDNF and BDNF Expression Levels Post-FTY720-Mitoxy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FTY720-Mitoxy, a non-immunosuppressive derivative of the FDA-approved drug FTY720 (Fingolimod), has emerged as a promising therapeutic candidate for neurodegenerative diseases such as Multiple System Atrophy (MSA).[1][2][3] Research indicates that this compound exerts its neuroprotective effects, in part, by modulating the expression of key neurotrophic factors, including Glial Cell Line-Derived Neurotrophic Factor (GDNF) and Brain-Derived Neurotrophic Factor (BDNF).[1][2][4] These neurotrophic factors are crucial for neuronal survival, differentiation, and synaptic plasticity. This document provides detailed protocols for measuring the expression levels of GDNF and BDNF in response to this compound treatment, along with quantitative data from relevant studies and a visualization of the proposed signaling pathway.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on GDNF and BDNF expression in oligodendroglia cells.

Table 1: Effect of this compound on GDNF and BDNF mRNA Expression in OLN-93 Cells

TreatmentConcentrationTime PointTarget GeneFold Change (vs. Vehicle)Statistical SignificanceReference
This compound160 nM24 hoursGDNFIncreasedp < 0.05[1]
This compound160 nM24 hoursBDNFIncreasedp < 0.05[1]
FTY720160 nM24 hoursGDNFNo Significant Change-[1]
FTY720160 nM24 hoursBDNFNo Significant Change-[1]
FTY720-C2160 nM24 hoursGDNFNo Significant Change-[1]
FTY720-C2160 nM24 hoursBDNFNo Significant Change-[1]

Table 2: Effect of this compound on Signaling Molecules in OLN-93 Cells

TreatmentConcentrationTime PointTarget ProteinChange (vs. Vehicle)Statistical SignificanceReference
This compound160 nM24 hoursAcetylated Histone 3Significantly Increasedp < 0.05[1]
This compound160 nM24 hoursPhosphorylated ERK1/2Significantly Increasedp < 0.05[1]

Experimental Protocols

Protocol 1: In Vitro Treatment of OLN-93 Oligodendroglia Cells

This protocol describes the treatment of the OLN-93 cell line with this compound to assess its impact on GDNF and BDNF expression.

Materials:

  • OLN-93 oligodendroglia cell line

  • Complete growth medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • This compound

  • Vehicle control (e.g., DMSO)

  • Cell culture plates (6-well or 12-well)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed OLN-93 cells in culture plates at a density that allows for approximately 70-80% confluency at the time of treatment.

  • Cell Culture: Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2 to allow for attachment.

  • Treatment Preparation: Prepare a stock solution of this compound in the appropriate vehicle. Dilute the stock solution in a complete growth medium to the desired final concentration (e.g., 160 nM). Prepare a vehicle control with the same final concentration of the vehicle.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation: Incubate the treated cells for the desired time period (e.g., 24 hours for mRNA analysis).

  • Harvesting: After incubation, harvest the cells for downstream analysis (RNA or protein extraction).

Protocol 2: Quantification of GDNF and BDNF mRNA by Real-Time Quantitative PCR (RT-qPCR)

This protocol outlines the steps for measuring GDNF and BDNF mRNA levels from this compound-treated cells.

Materials:

  • RNA extraction kit (e.g., TRIzol reagent or column-based kit)

  • cDNA synthesis kit

  • qPCR master mix (SYBR Green or TaqMan)

  • Primers for GDNF, BDNF, and a reference gene (e.g., GAPDH, β-actin)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from the harvested OLN-93 cells according to the manufacturer's protocol of the chosen RNA extraction kit.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit following the manufacturer's instructions.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture by combining the cDNA template, forward and reverse primers for the target genes (GDNF, BDNF) and the reference gene, and the qPCR master mix.

  • Real-Time PCR: Perform the qPCR reaction using a real-time PCR instrument. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression of GDNF and BDNF in this compound-treated samples compared to vehicle-treated controls. Normalize the expression of the target genes to the expression of the reference gene.

Protocol 3: Measurement of GDNF and BDNF Protein Levels by Western Blotting

This protocol provides a method for quantifying GDNF and BDNF protein expression.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against GDNF, BDNF, and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the harvested cells in lysis buffer on ice. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • Sample Preparation: Mix a standardized amount of protein from each sample with Laemmli buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the prepared samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against GDNF, BDNF, and the loading control overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Densitometry Analysis: Quantify the intensity of the protein bands using image analysis software. Normalize the expression of GDNF and BDNF to the loading control.

Mandatory Visualizations

Signaling Pathway of this compound in Upregulating GDNF and BDNF

FTY720_Mitoxy_Signaling cluster_cell Oligodendrocyte cluster_nucleus Nucleus FTY720_Mitoxy This compound ERK12 ERK1/2 FTY720_Mitoxy->ERK12 Activates pERK12 p-ERK1/2 (Phosphorylated) ERK12->pERK12 Phosphorylation Histone Histone H3 pERK12->Histone Leads to AcHistone Acetylated Histone H3 Histone->AcHistone Acetylation GDNF_gene GDNF Gene AcHistone->GDNF_gene Promotes Transcription BDNF_gene BDNF Gene AcHistone->BDNF_gene Promotes Transcription GDNF_mRNA GDNF mRNA GDNF_gene->GDNF_mRNA Transcription BDNF_mRNA BDNF mRNA BDNF_gene->BDNF_mRNA Transcription

Caption: this compound signaling pathway leading to increased GDNF and BDNF expression.

Experimental Workflow for Measuring Neurotrophic Factor Expression

Experimental_Workflow cluster_analysis Downstream Analysis start Start: OLN-93 Cell Culture treatment Treatment with This compound or Vehicle start->treatment incubation Incubation (e.g., 24 hours) treatment->incubation harvest Cell Harvesting incubation->harvest rna_extraction RNA Extraction harvest->rna_extraction protein_extraction Protein Extraction harvest->protein_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis western_blot Western Blot for GDNF & BDNF Protein protein_extraction->western_blot qpcr RT-qPCR for GDNF & BDNF mRNA cdna_synthesis->qpcr data_analysis_rna Data Analysis (ΔΔCt Method) qpcr->data_analysis_rna data_analysis_protein Data Analysis (Densitometry) western_blot->data_analysis_protein

Caption: Workflow for analyzing GDNF and BDNF expression after this compound treatment.

References

Application Notes and Protocols for FTY720-Mitoxy in Primary Neuronal Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FTY720-Mitoxy is a novel derivative of the FDA-approved immunomodulatory drug FTY720 (Fingolimod). It is specifically engineered to target mitochondria through the addition of a triphenylphosphonium (TPP) cation. Unlike its parent compound, this compound is not phosphorylated in vivo and therefore does not act on sphingosine-1-phosphate (S1P) receptors, meaning it lacks immunosuppressive effects.[1][2] This targeted mitochondrial action makes this compound a compelling compound for investigating neuroprotective strategies in primary neuronal cell cultures, particularly in models of neurodegenerative diseases where mitochondrial dysfunction is a key pathological feature.

These application notes provide a comprehensive guide for the use of this compound in primary neuronal cell cultures, including its mechanism of action, detailed experimental protocols, and expected outcomes.

Mechanism of Action

This compound exerts its neuroprotective effects through a multi-faceted mechanism centered on mitochondrial protection and the enhancement of neurotrophic factor signaling. The proposed signaling cascade is as follows:

  • Mitochondrial Accumulation : The TPP moiety facilitates the accumulation of this compound within the mitochondria of neurons, driven by the mitochondrial membrane potential.

  • PP2A Activation : In neuronal cells, this compound has been shown to activate Protein Phosphatase 2A (PP2A), a critical serine/threonine phosphatase involved in various cellular processes, including cell growth, differentiation, and apoptosis.

  • ERK Pathway Activation : Activation of PP2A can lead to the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK) pathway (MAPK/ERK).[1]

  • Histone Acetylation : this compound treatment has been correlated with an increase in the acetylation of histone H3.

  • Neurotrophic Factor Upregulation : The activation of the ERK pathway and increased histone acetylation are known to promote the transcription of neurotrophic factors. This compound has been demonstrated to increase the expression of Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF) in neuronal and glial cell lines.[2]

  • Neuroprotection : The upregulation of these neurotrophic factors, coupled with the direct protection of mitochondrial function, culminates in enhanced neuronal survival and resilience against various stressors, including oxidative stress and excitotoxicity.[1][3]

FTY720_Mitoxy_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Primary Neuron cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Outcome FTY720_Mitoxy This compound FTY720_Mitoxy_in_Mito This compound FTY720_Mitoxy->FTY720_Mitoxy_in_Mito Accumulation Mito Mitochondrial Matrix PP2A PP2A FTY720_Mitoxy_in_Mito->PP2A Activation Neuroprotection Neuroprotection & Enhanced Survival FTY720_Mitoxy_in_Mito->Neuroprotection Direct Mitochondrial Protection ERK pERK PP2A->ERK Activation AcH3 Acetylated Histone H3 ERK->AcH3 Induction BDNF_GDNF BDNF & GDNF Gene Transcription AcH3->BDNF_GDNF BDNF_GDNF->Neuroprotection

Proposed signaling pathway of this compound in primary neurons.

Data Presentation

The following tables summarize quantitative data extrapolated from studies on this compound in neuronal and glial cell lines, providing an expected range of efficacy for primary neuronal culture experiments.

Cell LineTreatment ConcentrationDurationOutcomeFold Change/Percentage Increase
MN9D (dopaminergic neuronal)5 µM30 minPP2A Activity~4-fold increase
OLN-93 (oligodendroglial)160 nM24 hoursBDNF mRNASignificant Increase
OLN-93 (oligodendroglial)160 nM24 hoursGDNF mRNASignificant Increase
OLN-93 (oligodendroglial)160 nM24 hoursAcetylated Histone H3Significant Increase
OLN-93 (oligodendroglial)160 nM24 hoursPhosphorylated ERK1/2Significant Increase
OLN-93 (oligodendroglial)160 nM48 hoursCell Viability (vs. H₂O₂ stress)Significant Protection

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in primary neuronal cell cultures.

Protocol 1: Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

  • E18 pregnant rat

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Neurobasal medium

  • B-27 supplement

  • GlutaMAX

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • DNase I

  • Poly-D-Lysine

  • Laminin (B1169045)

  • Sterile dissection tools

  • Sterile conical tubes and culture plates

Procedure:

  • Plate Coating: Coat culture plates with 100 µg/mL Poly-D-Lysine overnight at 37°C. Wash three times with sterile water and allow to dry. Optionally, for enhanced attachment, coat with 5 µg/mL laminin for 2-4 hours at 37°C.

  • Dissection: Euthanize the pregnant rat according to approved institutional protocols. Dissect the cortices from E18 pup brains in ice-cold dissection buffer (e.g., HBSS).

  • Dissociation: Mince the cortical tissue and digest with 0.25% trypsin-EDTA and 100 µg/mL DNase I at 37°C for 15 minutes.

  • Trituration: Stop the digestion with an equal volume of DMEM containing 10% FBS. Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Plating: Centrifuge the cell suspension, resuspend the pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin. Plate the cells onto the pre-coated plates at a desired density (e.g., 2 x 10⁵ cells/cm²).

  • Maintenance: Incubate at 37°C in a humidified atmosphere of 5% CO₂. Change half of the medium every 2-3 days. Neurons are typically ready for experiments between days in vitro (DIV) 7 and 14.

experimental_workflow cluster_culture Primary Neuron Culture cluster_treatment This compound Treatment cluster_analysis Analysis A Isolate & Dissociate E18 Rat Cortices B Plate Neurons on Coated Dishes A->B C Culture for 7-14 DIV B->C D Treat with this compound (e.g., 100-500 nM) C->D E Induce Neuronal Stress (e.g., H₂O₂, Glutamate) D->E F Assess Neuronal Viability (MTT Assay) D->F G Measure Mitochondrial Health (JC-1 Staining) D->G H Quantify Neurotrophic Factors (qPCR/ELISA) D->H I Analyze Signaling Pathways (Western Blot) D->I E->F

General experimental workflow for assessing this compound in primary neurons.
Protocol 2: Assessment of Neuronal Viability (MTT Assay)

This protocol measures the metabolic activity of neurons as an indicator of cell viability.

Materials:

  • Primary neurons cultured in a 96-well plate

  • This compound

  • Neurotoxin (e.g., H₂O₂ or glutamate)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate reader

Procedure:

  • Treatment: Pre-treat neurons with various concentrations of this compound (e.g., 10 nM - 1 µM) for a specified duration (e.g., 24-48 hours).

  • Induction of Injury (Optional): Induce neuronal death by adding a neurotoxin for a predetermined time.

  • MTT Incubation: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a plate reader. Increased absorbance correlates with higher cell viability.

Protocol 3: Evaluation of Mitochondrial Membrane Potential (JC-1 Staining)

This protocol uses the JC-1 dye to assess mitochondrial health. In healthy, non-apoptotic cells, JC-1 forms aggregates in the mitochondria, which fluoresce red. In apoptotic cells with a collapsed mitochondrial membrane potential, JC-1 remains as monomers in the cytoplasm and fluoresces green.

Materials:

  • Primary neurons cultured on glass coverslips or in a black-walled 96-well plate

  • This compound

  • JC-1 dye

  • Fluorescence microscope or plate reader

Procedure:

  • Treatment: Treat neurons with this compound as described in Protocol 2.

  • JC-1 Staining: Incubate the cells with 1-10 µM JC-1 dye in culture medium for 15-30 minutes at 37°C.

  • Washing: Gently wash the cells with warm PBS or culture medium.

  • Imaging/Measurement: Immediately analyze the cells using a fluorescence microscope or a plate reader. A higher red/green fluorescence ratio indicates healthier mitochondria.

Protocol 4: Quantification of Neurotrophic Factor Expression (RT-qPCR)

This protocol measures the mRNA levels of BDNF and GDNF.

Materials:

  • Treated primary neurons

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for BDNF, GDNF, and a housekeeping gene (e.g., GAPDH)

  • SYBR Green qPCR master mix

  • Real-time PCR system

Procedure:

  • Treatment: Treat neurons with this compound (e.g., 160 nM for 24 hours).

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR: Perform qPCR using specific primers for BDNF, GDNF, and the housekeeping gene.

  • Analysis: Calculate the relative expression of BDNF and GDNF mRNA using the ΔΔCt method.

Protocol 5: Analysis of Signaling Pathway Activation (Western Blot)

This protocol assesses the phosphorylation of ERK and the acetylation of histone H3.

Materials:

  • Treated primary neurons

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-pERK, anti-total ERK, anti-acetylated H3, anti-total H3, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treatment: Treat neurons with this compound (e.g., 160 nM for 24 hours).

  • Lysis: Lyse the cells and determine the protein concentration.

  • Electrophoresis: Separate protein lysates by SDS-PAGE.

  • Transfer: Transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of pERK and acetylated H3 to their respective total proteins and the loading control.

Conclusion

This compound represents a promising tool for neuroprotection research. Its targeted action on mitochondria and its ability to modulate neurotrophic factor signaling pathways offer a unique mechanism to explore for therapeutic interventions in neurodegenerative diseases. The protocols provided herein offer a robust framework for researchers to investigate the potential of this compound in primary neuronal cell cultures. It is recommended to perform dose-response and time-course experiments to optimize the treatment conditions for specific primary neuronal subtypes and experimental models.

References

Troubleshooting & Optimization

FTY720-Mitoxy solubility and stability in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information on the solubility and stability of FTY720-Mitoxy in Dimethyl Sulfoxide (DMSO), offering troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a derivative of the immunosuppressive drug FTY720 (Fingolimod).[1][2] Unlike its parent compound, this compound is not phosphorylated in the body and therefore does not act on sphingosine (B13886) 1-phosphate (S1P) receptors, meaning it does not have the same immunosuppressive effects.[1][2][3] Its molecular weight is 704.72 g/mol .[4]

Q2: How soluble is this compound in DMSO?

Q3: How stable is this compound in solution?

This compound has been demonstrated to be a stable compound in solution.[2][8] Studies using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) have confirmed its stability under various conditions:

  • When freshly prepared.[2][8]

  • After long-term storage of 3 years at -20°C.[2][8]

  • After incubation for 42 days at 37°C (body temperature).[8]

Q4: What are the recommended storage conditions for this compound in DMSO?

For long-term storage, it is recommended to store this compound as a solid at -20°C, where it should be stable for at least two years.[5][7] Once dissolved in DMSO, the stock solution should be stored at -20°C or -80°C.[6] A study on various compounds in DMSO showed no significant loss after 11 freeze/thaw cycles, suggesting good stability with repeated use if handled properly.[9]

Q5: How should I prepare a stock solution of this compound in DMSO?

To prepare a stock solution, dissolve the this compound solid in newly opened, high-purity (hygroscopic) DMSO.[6] To aid dissolution, you can warm the solution gently to 37°C or use an ultrasonic bath.[10] It is advisable to purge the solvent with an inert gas like nitrogen or argon before adding it to the compound to minimize oxidation.[5][7]

Data Presentation

Table 1: Solubility of FTY720 and its Derivatives in Organic Solvents

CompoundSolventReported Solubility
FTY720 (Fingolimod)DMSO≥ 100 mg/mL (290.76 mM)[6]
FTY720 (Fingolimod)DMSO>10 mM[10]
FTY720 (Fingolimod)DMSO, Ethanol, Dimethyl FormamideAt least 20 mg/mL[5]
Azido-FTY720DMSO, Dimethyl FormamideApproximately 20 mg/mL[7]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in stock solution upon freezing The concentration may be too high, exceeding the solubility limit at low temperatures.Gently warm the solution to 37°C and vortex or sonicate until the compound is fully redissolved before use.[10] Consider preparing a slightly less concentrated stock solution for long-term storage.
Difficulty dissolving the compound The compound may require energy to dissolve fully, or the DMSO may have absorbed water.Use an ultrasonic bath or gently warm the solution.[10] Ensure you are using newly opened, anhydrous-grade DMSO as absorbed water can affect solubility.[6][9]
Observed degradation or loss of activity The stock solution may have been stored improperly or subjected to excessive freeze-thaw cycles. The presence of water in DMSO can also lead to degradation of some compounds.[9]Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -80°C for maximum stability.[6] Always use anhydrous DMSO.
Inconsistent experimental results This could be due to inaccurate concentration of the stock solution or degradation.Re-verify the concentration of your stock solution. If possible, perform an analytical check like LC-MS to confirm the integrity of the compound.[8] Prepare a fresh stock solution from solid compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Preparation: Allow the vial of solid this compound (MW: 704.72 g/mol ) to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, weigh 7.05 mg to make 1 mL of a 10 mM solution.

  • Solvent Addition: Add the appropriate volume of new, anhydrous-grade DMSO to the tube. (e.g., 1 mL for 7.05 mg of compound).

  • Dissolution: Vortex the solution thoroughly. If the compound does not dissolve completely, place the tube in an ultrasonic bath for 5-10 minutes or warm it at 37°C for 10 minutes, vortexing intermittently until the solid is fully dissolved.[10]

  • Storage: Once fully dissolved, the stock solution can be divided into smaller, single-use aliquots. Store these aliquots in tightly sealed vials at -20°C or -80°C for long-term stability.[6]

Visualizations

G cluster_prep Preparation Workflow start Start: Solid this compound weigh Weigh Compound start->weigh dmso Add Anhydrous DMSO weigh->dmso dissolve Vortex / Sonicate / Warm to 37°C dmso->dissolve check Visually Confirm Complete Dissolution dissolve->check check->dissolve No aliquot Aliquot into Single-Use Tubes check->aliquot Yes store Store at -20°C or -80°C aliquot->store end_node End: Ready-to-use Stock store->end_node

Caption: Workflow for preparing this compound stock solution in DMSO.

G cluster_fty720 FTY720 Pathway cluster_mitoxy This compound Pathway FTY720 FTY720 SK Sphingosine Kinase FTY720->SK P_FTY720 FTY720-Phosphate SK->P_FTY720 S1PR S1P Receptors P_FTY720->S1PR Immuno Immunosuppression S1PR->Immuno Mitoxy This compound SK2 Sphingosine Kinase Mitoxy->SK2 X No_Phos Not Phosphorylated SK2->No_Phos No_S1PR No S1PR Activity No_Phos->No_S1PR No_Immuno Non-Immunosuppressive No_S1PR->No_Immuno

Caption: Comparative signaling pathways of FTY720 and this compound.

References

Technical Support Center: Overcoming the Lack of Oral Bioavailability of FTY720-Mitoxy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and potentially overcoming the challenges associated with the oral delivery of FTY720-Mitoxy. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from FTY720 (Fingolimod)?

A1: FTY720, also known as Fingolimod, is an orally bioavailable immunosuppressive drug approved for the treatment of multiple sclerosis.[1][2] It is a prodrug that is phosphorylated in vivo to its active form, FTY720-phosphate, which then acts as a sphingosine-1-phosphate (S1P) receptor modulator.[1][3][4] This modulation leads to the sequestration of lymphocytes in lymph nodes, preventing them from infiltrating the central nervous system.[1][5]

This compound is a derivative of FTY720 designed for targeted delivery to mitochondria.[6] This is achieved by the addition of a triphenylphosphonium (TPP) cation to the FTY720 backbone. Unlike FTY720, this compound is not phosphorylated in vivo and therefore does not act on S1P receptors, meaning it is not immunosuppressive.[7][8] Preclinical studies suggest it has neuroprotective effects by increasing the expression of neurotrophic factors.[7]

Q2: What is the primary challenge in the oral administration of this compound?

A2: The primary and most significant challenge is a complete lack of oral bioavailability . Studies in animal models have shown that this compound is not detected in plasma or the brain following oral administration.[6] This necessitates the use of alternative administration routes, such as intravenous injection or osmotic pumps, in preclinical studies to achieve systemic exposure.[6][7]

Q3: Why does this compound have poor oral bioavailability?

A3: While specific studies on the absorption of this compound are limited, its physicochemical properties likely contribute to its poor oral absorption. The presence of the positively charged and bulky triphenylphosphonium group, while crucial for mitochondrial targeting, can hinder its ability to cross the intestinal epithelium. Cationic compounds can face challenges with membrane permeability and may be subject to efflux transporters in the gut.

Q4: What are the potential strategies to overcome the lack of oral bioavailability of this compound?

A4: Given the physicochemical challenges, advanced formulation strategies are the most promising approach. These strategies aim to protect this compound from the harsh gastrointestinal environment and enhance its absorption across the intestinal barrier. The most relevant strategies include:

  • Nanoparticle-based Drug Delivery Systems: Encapsulating this compound into nanoparticles can improve its stability and facilitate its transport across the gut wall.[6]

    • Liposomes: These are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs.[3] Liposomal formulations have been successfully developed for FTY720, improving its pharmacokinetic profile.

    • Polymeric Nanoparticles: Made from biodegradable polymers, these can be tailored to control the release of the drug and can be surface-modified to target specific areas of the intestine.

    • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that are solid at room temperature and can enhance the oral bioavailability of poorly soluble drugs.[1]

Q5: Are there any non-formulation strategies that could be considered?

A5: While less common for this type of molecule, some non-formulation strategies that are generally considered for improving oral absorption include the use of permeation enhancers. These are compounds that temporarily and reversibly open the tight junctions between intestinal epithelial cells, allowing for the passage of larger molecules.[1] However, the use of permeation enhancers needs to be carefully evaluated for potential toxicity.

II. Troubleshooting Guide

This guide addresses common problems you may encounter when developing and testing an oral formulation of this compound.

Problem Potential Cause Recommended Solution/Troubleshooting Step
Low encapsulation efficiency of this compound in nanoparticles. 1. Poor affinity of this compound for the nanoparticle core or lipid bilayer. 2. Suboptimal formulation parameters (e.g., lipid composition, polymer type, drug-to-lipid/polymer ratio). 3. Inefficient encapsulation method.1. Modify the nanoparticle composition. For liposomes, try different lipid compositions (e.g., vary the charge, chain length of phospholipids). For polymeric nanoparticles, screen different polymers. 2. Optimize the drug-to-carrier ratio. 3. Experiment with different preparation methods (e.g., for liposomes, try thin-film hydration, ethanol (B145695) injection, or microfluidics).
Instability of the this compound nanoparticle formulation (e.g., aggregation, drug leakage). 1. Inappropriate surface charge (zeta potential). 2. Suboptimal storage conditions (temperature, pH). 3. Degradation of the carrier material.1. Measure the zeta potential of your nanoparticles. A zeta potential of ±30 mV is generally considered stable. If needed, incorporate charged lipids or polymers to increase surface charge. 2. Conduct stability studies at different temperatures (e.g., 4°C, 25°C) and in different buffers. 3. For liposomes, consider adding cholesterol to increase membrane rigidity. For polymeric nanoparticles, select polymers with appropriate degradation kinetics.
No improvement in permeability in Caco-2 cell assays. 1. The nanoparticle formulation is not effectively interacting with or being taken up by the Caco-2 cells. 2. this compound is a strong substrate for efflux pumps (e.g., P-glycoprotein) expressed in Caco-2 cells.1. Consider surface modification of your nanoparticles with ligands that can target receptors on intestinal cells to promote uptake. 2. Perform a bidirectional Caco-2 assay to determine the efflux ratio. If the efflux ratio is high (>2), co-administer your formulation with a known efflux pump inhibitor (e.g., verapamil (B1683045) for P-gp) to confirm if efflux is the primary barrier.
High variability in in vivo pharmacokinetic data. 1. Inconsistent release of this compound from the formulation in the gastrointestinal tract. 2. Variability in gastrointestinal transit time and absorption window in the animal model. 3. Issues with the analytical method for quantifying this compound in plasma.1. Optimize the in vitro release profile of your formulation to ensure consistent drug release. 2. Ensure consistent experimental conditions for your in vivo studies (e.g., fasting state of animals). 3. Validate your bioanalytical method for accuracy, precision, and sensitivity.
Oral formulation shows good in vitro characteristics but fails to show bioavailability in vivo. 1. The formulation is not stable in the in vivo gastrointestinal environment (e.g., degradation by enzymes, pH). 2. The nanoparticles are trapped in the mucus layer of the intestine. 3. The in vitro models (e.g., Caco-2 cells) are not fully representative of the in vivo absorption process.1. Test the stability of your formulation in simulated gastric and intestinal fluids. 2. Consider coating your nanoparticles with muco-inert polymers like polyethylene (B3416737) glycol (PEG) to reduce interaction with mucus. 3. While in vitro models are useful for screening, in vivo testing is the definitive measure of oral bioavailability. Use the in vivo data to refine your formulation strategy.

III. Data Presentation

Table 1: Summary of FTY720 and this compound Pharmacokinetic Parameters
Compound Administration Route Dose Tmax Elimination Half-life Bioavailability Reference
FTY720 (Fingolimod)Oral0.5 mg12-16 hours~7 days~93%[2][6]
This compoundIntravenous (IV)Not Specified5 minutesPlasma: 0.94 hours Brain: 1.77 hoursNot Applicable[6]
This compoundOralNot SpecifiedNot ApplicableNot ApplicableNot Detected[6]
Table 2: Template for Characterization of a Novel this compound Oral Formulation
Parameter Method Acceptance Criteria Result
Particle Size (nm) Dynamic Light Scattering (DLS)< 200 nm for optimal absorption[Enter your data here]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.3 for a homogenous population[Enter your data here]
Zeta Potential (mV) Laser Doppler Velocimetry> ±30 mV for good stability[Enter your data here]
Encapsulation Efficiency (%) HPLC after separation of free drug> 80%[Enter your data here]
Drug Loading (%) HPLCAs high as possible while maintaining stability[Enter your data here]

IV. Experimental Protocols

Protocol 1: In Vitro Drug Release Assay

Objective: To determine the rate and extent of this compound release from a nanoparticle formulation in simulated gastrointestinal fluids.

Materials:

  • This compound nanoparticle formulation

  • Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)

  • Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin)

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Shaking incubator or water bath

  • HPLC system for quantification of this compound

Procedure:

  • Accurately weigh a known amount of the this compound nanoparticle formulation and disperse it in a known volume of SGF or SIF.

  • Transfer the dispersion into a dialysis bag.

  • Place the dialysis bag in a larger vessel containing a known volume of the corresponding release medium (SGF or SIF).

  • Maintain the temperature at 37°C and agitate the system at a constant speed.

  • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample from the release medium outside the dialysis bag.

  • Replace the withdrawn volume with fresh release medium to maintain sink conditions.

  • Analyze the concentration of this compound in the collected samples using a validated HPLC method.

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 2: Caco-2 Cell Permeability Assay

Objective: To assess the permeability of the this compound formulation across an in vitro model of the intestinal epithelium and to investigate the potential for active efflux.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium and supplements

  • Hank's Balanced Salt Solution (HBSS) or similar transport buffer

  • This compound formulation

  • Lucifer yellow (for monolayer integrity testing)

  • Control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)

  • LC-MS/MS system for quantification of this compound

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by performing a Lucifer yellow permeability assay.

  • For apical to basolateral (A-B) transport: a. Wash the cells with pre-warmed transport buffer. b. Add the this compound formulation to the apical (donor) chamber. c. Add fresh transport buffer to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points, take samples from the basolateral chamber and replace with fresh buffer.

  • For basolateral to apical (B-A) transport (to assess efflux): a. Add the this compound formulation to the basolateral (donor) chamber. b. Add fresh transport buffer to the apical (receiver) chamber. c. Follow the same incubation and sampling procedure as for A-B transport.

  • Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio (Papp B-A / Papp A-B).

V. Mandatory Visualizations

FTY720_Signaling_Pathway cluster_oral_admin Oral Administration cluster_in_vivo In Vivo cluster_cellular_effect Cellular Effect FTY720 FTY720 (Oral) SphingosineKinase2 Sphingosine Kinase 2 FTY720->SphingosineKinase2 Phosphorylation FTY720_P FTY720-Phosphate (Active Form) SphingosineKinase2->FTY720_P S1P_Receptors S1P Receptors (S1P1, S1P3, S1P4, S1P5) FTY720_P->S1P_Receptors Agonism Lymphocyte_Sequestration Lymphocyte Sequestration in Lymph Nodes S1P_Receptors->Lymphocyte_Sequestration Leads to

Caption: FTY720 (Fingolimod) mechanism of action.

Bioavailability_Enhancement_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation FTY720_Mitoxy This compound Nanoformulation Nanoparticle Formulation (e.g., Liposomes, Polymeric NPs) FTY720_Mitoxy->Nanoformulation Encapsulation Characterization Physicochemical Characterization (Size, Zeta, EE%) Nanoformulation->Characterization Release_Assay In Vitro Release Assay (SGF/SIF) Characterization->Release_Assay Caco2_Assay Caco-2 Permeability Assay Release_Assay->Caco2_Assay PK_Study Pharmacokinetic Study (Animal Model) Caco2_Assay->PK_Study Promising candidates Bioavailability_Assessment Oral Bioavailability Assessment PK_Study->Bioavailability_Assessment Bioavailability_Assessment->Nanoformulation Optimization Nanoparticle_Absorption_Mechanism cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_circulation Systemic Circulation NP_FTY720 Nanoparticle-encapsulated This compound Enterocytes Enterocytes NP_FTY720->Enterocytes Uptake via: - Transcellular pathway - Paracellular pathway Bloodstream Bloodstream Enterocytes->Bloodstream Transport

References

Technical Support Center: FTY720-Mitoxy In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "FTY720-Mitoxy" does not correspond to a well-documented chemical conjugate in published literature. This guide addresses the potential off-target effects assuming a co-administration or a hypothetical conjugate of FTY720 (Fingolimod) and Mitoxantrone (B413). The predicted effects are based on the known pharmacology and toxicology of the individual components.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for the components of this compound?

A: this compound combines two distinct mechanisms.

  • FTY720 (Fingolimod): FTY720 is a sphingosine (B13886) analogue. In the body, it is phosphorylated by sphingosine kinase 2 (SphK2) to form FTY720-phosphate.[1] This active metabolite acts as a functional antagonist of sphingosine-1-phosphate (S1P) receptors S1PR1, S1PR3, S1PR4, and S1PR5.[1] Its primary therapeutic effect, immunosuppression, results from the internalization and degradation of S1PR1 on lymphocytes, which traps them in lymph nodes and prevents their migration to target tissues.[1][2]

  • Mitoxantrone: Mitoxantrone is an anthracenedione-derived antineoplastic agent.[3][4] Its primary mechanism is the inhibition of DNA topoisomerase II, an enzyme critical for DNA repair and replication.[3][4][5] This inhibition leads to DNA strand breaks and ultimately, cell death (apoptosis).[3] Mitoxantrone also intercalates into DNA, disrupting replication and transcription.[3][4]

Q2: What are the most critical potential off-target toxicities to monitor for this compound in vivo?

A: The combination of FTY720 and Mitoxantrone presents a risk of cumulative or synergistic toxicities. The most critical to monitor are:

  • Cardiotoxicity: This is a major concern. Mitoxantrone has well-documented, dose-dependent cardiotoxicity that can lead to reduced left ventricular ejection fraction (LVEF) and congestive heart failure.[6] FTY720 is known to cause a transient, first-dose bradycardia. The combined cardiac risk is significant.

  • Myelosuppression (Bone Marrow Suppression): Mitoxantrone is a potent myelosuppressive agent, leading to neutropenia, anemia, and leukopenia.[3][6] FTY720's primary effect is lymphopenia. The combination can lead to severe pancytopenia and increased risk of infection.

  • Hepatotoxicity: Both agents have been associated with liver injury. Mitoxantrone therapy can be accompanied by elevations in serum aminotransferase levels.[7] Similarly, elevated hepatic enzymes and, rarely, acute liver failure have been observed in patients treated with FTY720.[8]

Q3: How might this compound affect the central nervous system (CNS)?

A: Both components cross the blood-brain barrier and have direct effects on neural cells.[9][10] FTY720 has shown neuroprotective effects in some models by reducing excitotoxicity and neuroinflammation.[9][10] However, the cytotoxic nature of Mitoxantrone could counteract these benefits. Researchers should monitor for unexpected neurological signs in animal models.

Troubleshooting Guide

Problem 1: Unexpected mortality or severe morbidity (e.g., lethargy, hunched posture) is observed in early stages of the in vivo study.

Possible Cause Recommended Action / Investigation
Acute Cardiotoxicity 1. Review Dosing: Ensure the cumulative dose of Mitoxantrone is within established preclinical limits. 2. Cardiac Monitoring: If possible, perform electrocardiogram (ECG) monitoring on a satellite group of animals after the first dose to check for severe bradycardia or arrhythmias. 3. Necropsy: Perform immediate necropsy on deceased animals. Examine the heart for signs of acute damage. Collect blood for cardiac troponin analysis.
Severe Myelosuppression 1. Hematology: Collect blood from a satellite group for a complete blood count (CBC) to check for severe neutropenia, lymphopenia, or anemia. 2. Prophylactic Support: Consider the use of a sterile environment or prophylactic antibiotics if severe immunosuppression is an expected outcome of the experimental model.
Tumor Lysis Syndrome 1. Monitor At-Risk Animals: In models with high tumor burden, monitor animals closely 1-2 hours after the first infusion.[11] 2. Blood Chemistry: Check blood for hyperuricemia, hyperkalemia, and signs of acute renal failure.[11]

Problem 2: Experimental animals show significant weight loss (>15%) not associated with tumor regression.

Possible Cause Recommended Action / Investigation
Delayed Cardiotoxicity 1. Cardiac Function Assessment: In long-term studies, perform serial echocardiography to measure LVEF and assess cardiac function.[6] 2. Histopathology: At the study endpoint, perform detailed histopathological analysis of heart tissue, looking for signs of cardiomyopathy.
Hepatotoxicity 1. Liver Function Tests (LFTs): Collect serum and measure levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[7] 2. Histopathology: Examine liver tissue for signs of necrosis, inflammation, or other damage.
Gastrointestinal Toxicity 1. Clinical Observation: Monitor animals for signs of diarrhea or poor appetite. 2. Necropsy: At necropsy, examine the gastrointestinal tract for signs of mucositis or other pathology.

Quantitative Data Summary

Table 1: Potential Hematological and Hepatic Off-Target Effects Note: Data is derived from studies of individual agents and should be considered indicative for the combination.

ParameterAgentObservationIncidence / MagnitudeReference
Neutropenia MitoxantroneGrade ≥1 neutropenia27% of patients in an MS cohort[6]
Anemia MitoxantroneLow hemoglobin levels (Grade ≥1)15% of patients in an MS cohort[6]
Lymphopenia FTY720Sequestration of lymphocytesPrimary pharmacological effect[1][2]
Elevated LFTs MitoxantroneMild to moderate ALT elevationsOften accompanies therapy[7]
Hepatotoxicity FTY720Elevated hepatic enzymes, liver injuryObserved in clinical use[8]

Key Experimental Protocols

Protocol 1: Monitoring Cardiotoxicity in Rodent Models

  • Baseline Assessment: Before dosing, perform baseline echocardiography on all animals to measure LVEF, fractional shortening, and chamber dimensions.

  • Serial Monitoring: Repeat echocardiography at scheduled intervals (e.g., every 2-4 weeks) throughout the study and at the terminal endpoint.

  • ECG Analysis: For a more detailed assessment, use telemetry implants or non-invasive systems to record ECGs, especially within the first 24 hours of dosing, to detect bradycardia and arrhythmias.

  • Terminal Analysis:

    • Collect blood via cardiac puncture for plasma cardiac troponin-I (cTnI) analysis.

    • Harvest the heart, record its weight, and fix in 10% neutral buffered formalin.

    • Perform histopathological analysis using Hematoxylin and Eosin (H&E) and Masson's Trichrome stains to assess for myocyte damage, inflammation, and fibrosis.

Protocol 2: Assessment of Myelosuppression and Hepatotoxicity

  • Blood Collection: Collect peripheral blood (e.g., via tail vein or saphenous vein) at baseline and at regular intervals (e.g., weekly).

  • Complete Blood Count (CBC): Use an automated hematology analyzer to determine counts of white blood cells (with differentials for neutrophils and lymphocytes), red blood cells, and platelets.

  • Liver Function Tests: Centrifuge a portion of the blood to isolate serum or plasma. Use a clinical chemistry analyzer to measure ALT and AST levels.

  • Terminal Analysis:

    • Harvest bone marrow (e.g., from the femur) and fix for histopathological assessment of cellularity.

    • Harvest the liver, record its weight, and fix for H&E staining to assess for hepatocellular damage.

Visualizations

Signaling and Toxicity Pathways

FTY720_Mitoxy_Pathway cluster_fty720 FTY720 Pathway cluster_mitoxantrone Mitoxantrone Pathway FTY720 FTY720 SphK2 SphK2 FTY720->SphK2 Phosphorylation FTY720P FTY720-P SphK2->FTY720P S1PR1 S1PR1 (on Lymphocyte) FTY720P->S1PR1 Functional Antagonism S1PR_Heart S1PR (on Cardiomyocyte) FTY720P->S1PR_Heart Internalization S1PR1 Internalization & Degradation S1PR1->Internalization Lymphopenia Lymphopenia (Immunosuppression) Internalization->Lymphopenia Bradycardia Off-Target: Bradycardia S1PR_Heart->Bradycardia Mito Mitoxantrone Top2 Topoisomerase II Mito->Top2 Inhibition DNA Nuclear DNA Mito->DNA Intercalation Mito_Heart Mitochondria (Cardiomyocyte) Mito->Mito_Heart StrandBreaks DNA Strand Breaks Top2->StrandBreaks DNA->StrandBreaks Apoptosis Cell Death (Therapeutic Effect) StrandBreaks->Apoptosis Cardiotox Off-Target: Cardiomyopathy Mito_Heart->Cardiotox

Caption: Combined signaling pathways of FTY720 and Mitoxantrone components.

In Vivo Experimental Workflow

In_Vivo_Workflow Acclimatize 1. Animal Acclimatization & Tumor Implantation Baseline 2. Baseline Measurements (Weight, Tumor Vol, Echo, Blood Draw) Acclimatize->Baseline Dosing 3. Randomize & Begin Dosing (this compound) Baseline->Dosing Monitoring 4. Weekly Monitoring (Weight, Tumor Vol, Clinical Signs) Dosing->Monitoring Interim 5. Interim Blood Draw / Echo (e.g., Day 14, 28) Monitoring->Interim Scheduled Endpoint 6. Terminal Endpoint (Tumor Size / Time Limit) Monitoring->Endpoint Criteria Met Interim->Monitoring Terminal 7. Terminal Procedures (Blood Draw, Echo, Necropsy) Endpoint->Terminal Analysis 8. Sample Analysis (Histopathology, Hematology, Chemistry) Terminal->Analysis

Caption: Workflow for an in vivo efficacy and toxicity study.

Troubleshooting Logic Diagram

Troubleshooting_Tree Start Observation: Unexpected Morbidity / Mortality CheckDose Is dosing & administration correct? Start->CheckDose CorrectDose Correct protocol. Re-train staff. CheckDose->CorrectDose No PerformNecropsy Perform immediate necropsy on affected animals CheckDose->PerformNecropsy Yes CardiacSigns Gross cardiac abnormalities? (e.g., enlarged, pale) PerformNecropsy->CardiacSigns AssessCardiac Prioritize cardiac analysis: - Histopathology - Troponins - Review Echo/ECG data CardiacSigns->AssessCardiac Yes MarrowSigns Signs of hemorrhage? Pale bone marrow? CardiacSigns->MarrowSigns No AssessMarrow Prioritize hematology: - Run CBC on satellite group - Bone marrow histopathology MarrowSigns->AssessMarrow Yes OtherSigns Other organ system pathology? (Liver, GI, etc.) MarrowSigns->OtherSigns No AssessOther Investigate lead based on pathology findings (e.g., LFTs, GI histo) OtherSigns->AssessOther Yes NoSigns No clear cause. Consider acute reaction or formulation issue. OtherSigns->NoSigns No

Caption: Troubleshooting guide for unexpected in vivo toxicity.

References

Optimizing FTY720-Mitoxy treatment duration for neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing FTY720-Mitoxy in neuroprotection studies.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound.

Issue Possible Cause Suggested Solution
High Cell Mortality After Treatment 1. This compound concentration is too high. 2. Extended treatment duration is toxic to the specific cell line. 3. Solvent toxicity (e.g., DMSO).1. Perform a dose-response curve to determine the optimal non-toxic concentration. Studies have shown that while doses up to 160 nM are well-tolerated in OLN-93 cells for 48 hours, 320 nM can significantly reduce viability[1]. 2. Reduce the treatment duration. Assess viability at earlier time points (e.g., 12, 24 hours). 3. Ensure the final solvent concentration is minimal and consistent across all treatment groups, including vehicle controls.
Inconsistent Neuroprotective Effects 1. Variability in cell health and density at the time of treatment. 2. Inconsistent timing of this compound pre-treatment before inducing stress. 3. Degradation of this compound.1. Standardize cell seeding density and ensure cells are in a logarithmic growth phase before treatment. 2. Precisely control the pre-treatment incubation period. For oxidative stress models, a 48-hour pre-treatment with 160 nM this compound has been shown to be effective[1]. 3. Prepare fresh solutions of this compound for each experiment.
No Increase in Neurotrophic Factor Expression 1. Insufficient treatment duration or concentration. 2. Suboptimal assay for detecting neurotrophic factors (e.g., qPCR, ELISA, Western Blot). 3. Cell line may not respond as expected.1. Optimize treatment time and concentration. Increased expression of NGF, BDNF, and GDNF has been observed at 24 hours with this compound treatment[1][2]. 2. Validate your assay with positive controls and ensure primer/antibody efficiency. 3. Confirm the expression of relevant receptors and signaling molecules in your cell line.
Unexpected Signaling Pathway Activation/Inhibition 1. Incorrect timing for lysate collection. 2. Crosstalk with other signaling pathways. 3. Off-target effects of the compound.1. Perform a time-course experiment to determine the peak activation of the signaling pathway of interest. For example, increased pERK1/2 and acetylated histone 3 levels were observed at 24 hours[1]. 2. Review the literature for potential pathway interactions in your experimental model. 3. While this compound is designed for mitochondrial targeting, consider potential off-target effects and include appropriate controls.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in in-vitro neuroprotection assays?

A1: Based on published data, a starting concentration range of 80 nM to 160 nM is recommended for in-vitro studies, particularly with oligodendrocyte cell lines like OLN-93[1]. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q2: What is the optimal treatment duration to observe neuroprotective effects?

A2: The optimal treatment duration can vary depending on the endpoint being measured. For assessing changes in neurotrophic factor expression (NGF, BDNF, GDNF), a 24-hour treatment has been shown to be effective[1][2]. For protection against oxidative stress, a 48-hour pre-treatment with this compound prior to the insult has demonstrated protective effects[1].

Q3: How does this compound differ from the parent compound FTY720 (Fingolimod)?

A3: this compound is a derivative of FTY720 that is engineered with a mitochondria-localizing motif[1]. A key difference is that this compound is not phosphorylated in the same way as FTY720 and therefore does not act on sphingosine-1-phosphate (S1P) receptors, which means it does not have the immunosuppressive effects of FTY720[3][4]. Its neuroprotective mechanism is linked to increasing the expression of trophic factors through pathways involving ERK1/2 and histone acetylation[1].

Q4: What signaling pathways are known to be modulated by this compound?

A4: this compound has been shown to significantly increase the phosphorylation of ERK1/2 and the acetylation of histone 3 in OLN-93 cells[1]. These signaling events are associated with the increased expression of brain-derived neurotrophic factor (BDNF) and glial-cell-line-derived neurotrophic factor (GDNF)[1].

Quantitative Data Summary

Table 1: Effect of this compound Concentration on OLN-93 Cell Viability

Treatment Duration40 nM80 nM160 nM320 nM
24 hours No significant effectSignificantly enhanced viabilityNo significant effectSignificantly reduced viability
48 hours No significant effectNo significant effectNo significant effectSignificantly reduced viability
Data synthesized from studies on OLN-93 oligodendroglia cells[1].

Table 2: Neuroprotective and Signaling Effects of this compound at 160 nM

EndpointTreatment DurationObservation in OLN-93 Cells
NGF Expression 24 hoursIncreased
BDNF Expression 24 hoursIncreased
GDNF Expression 24 hoursIncreased
Phospho-ERK1/2 Levels 24 hoursIncreased
Acetylated Histone 3 Levels 24 hoursIncreased
MAG Protein Levels 48 hoursIncreased
Protection against H₂O₂ 48 hours pre-treatmentProtected against 75 µM H₂O₂
Data synthesized from studies on OLN-93 oligodendroglia cells[1][2].

Experimental Protocols

1. Cell Viability Assessment using Neutral Red Assay

  • Objective: To determine the effect of different concentrations and durations of this compound treatment on cell viability.

  • Methodology:

    • Seed OLN-93 cells in a 96-well plate at a density of 2 x 10³ cells/well and allow them to attach overnight.

    • Treat cells with varying concentrations of this compound (e.g., 40, 80, 160, 320 nM) or vehicle control for the desired duration (e.g., 24 or 48 hours).

    • After incubation, remove the treatment medium and add 100 µL of medium containing Neutral Red dye.

    • Incubate for a further 2-3 hours to allow for dye uptake by viable cells.

    • Wash the cells with PBS and then add a destaining solution (e.g., 1% acetic acid in 50% ethanol) to lyse the cells and release the dye.

    • Measure the absorbance at 540 nm using a plate reader. Cell viability is proportional to the absorbance.

2. Western Blot for Signaling Protein Phosphorylation

  • Objective: To assess the effect of this compound on the phosphorylation of signaling proteins like ERK1/2.

  • Methodology:

    • Plate cells and treat with the desired concentration of this compound (e.g., 160 nM) or vehicle for the specified time (e.g., 24 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK1/2) and the total form of the protein overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

FTY720_Mitoxy_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Oligodendrocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Outcome FTY720_Mitoxy This compound ERK_Pathway ERK1/2 Pathway FTY720_Mitoxy->ERK_Pathway Histone_Acetylation Histone 3 Acetylation FTY720_Mitoxy->Histone_Acetylation Gene_Expression Increased Expression of: - BDNF - GDNF - NGF ERK_Pathway->Gene_Expression Histone_Acetylation->Gene_Expression Neuroprotection Neuroprotection & Myelination Gene_Expression->Neuroprotection

Caption: this compound signaling pathway in oligodendrocytes.

Experimental_Workflow Start Start: Seed Cells Treatment Treat with this compound (e.g., 160 nM for 24-48h) Start->Treatment Stress Induce Cellular Stress (e.g., H₂O₂) Treatment->Stress Optional: For protection assays Analysis Endpoint Analysis Treatment->Analysis Stress->Analysis Viability Cell Viability Assay (Neutral Red) Analysis->Viability Western Western Blot (pERK, AcH3) Analysis->Western qPCR qPCR/ELISA (BDNF, GDNF) Analysis->qPCR

Caption: Experimental workflow for this compound treatment.

Troubleshooting_Tree Issue High Cell Mortality? Check_Conc Is Concentration > 160 nM? Issue->Check_Conc Yes Check_Duration Is Duration > 48h? Issue->Check_Duration No Reduce_Conc Solution: Lower Concentration Check_Conc->Reduce_Conc Yes Check_Conc->Check_Duration No Reduce_Duration Solution: Shorten Duration Check_Duration->Reduce_Duration Yes Check_Solvent Check Solvent Control Check_Duration->Check_Solvent No

Caption: Troubleshooting high cell mortality with this compound.

References

FTY720-Mitoxy Animal Model Delivery: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for FTY720-Mitoxy delivery in animal models. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful in vivo administration of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from FTY720 (Fingolimod)?

A1: this compound is a derivative of FTY720 (Fingolimod) designed for targeted mitochondrial localization. Unlike FTY720, which requires phosphorylation to become active and subsequently modulates sphingosine-1-phosphate (S1P) receptors, this compound does not require phosphorylation.[1] This modification is intended to reduce the immunosuppressive side effects associated with FTY720, such as lymphopenia, while retaining its neuroprotective properties.[2] this compound has been shown to increase the expression of neurotrophic factors like BDNF and GDNF.[1][2]

Q2: What is the recommended route of administration for this compound in animal models?

A2: Due to its lack of oral bioavailability, direct administration methods are necessary. Continuous delivery via a subcutaneously implanted osmotic pump is a documented and effective method for long-term studies in mice.[2] Intravenous (IV) injection can be used for acute dosing and pharmacokinetic studies.

Q3: What is a typical effective dose of this compound in mice?

A3: A dose of 1.1 mg/kg/day delivered via an osmotic pump has been shown to be effective in a mouse model of Multiple System Atrophy, where it normalized movement and sweat function.[2] Dose-response studies for neuroprotection in other models are limited, so pilot studies are recommended to determine the optimal dose for your specific model and experimental endpoint.

Q4: Is this compound stable in solution for in vivo studies?

A4: Yes, this compound has been demonstrated to be stable in solution, even after long-term freezer storage and at body temperature (37°C) for extended periods, making it suitable for use in osmotic pumps.

Troubleshooting Guide

Issue 1: Difficulty dissolving this compound.

  • Question: I am having trouble dissolving this compound for my in vivo experiment. What solvent should I use?

Issue 2: Inconsistent or unexpected experimental results.

  • Question: My in vivo results with this compound are variable. What could be the cause?

  • Answer: Inconsistent results can stem from several factors related to drug delivery:

    • Improper Osmotic Pump Priming: Ensure that the osmotic pumps are properly primed according to the manufacturer's instructions before implantation. This is crucial for achieving a stable and continuous release rate from the start of the experiment.

    • Incorrect Pump Implantation: Verify that the subcutaneous implantation technique is correct and consistent across all animals. The pump should be placed in a subcutaneous pocket where it does not cause pressure on vital organs or restrict movement.[3] For detailed surgical procedures, refer to the Experimental Protocols section.

    • Drug Stability in Vehicle: While this compound is generally stable, the choice of vehicle is important. If using a custom vehicle, ensure the stability of this compound in that specific solution at 37°C for the duration of your experiment.

    • Lack of Oral Bioavailability: Remember that this compound is not orally bioavailable. If any oral administration route was attempted, this would lead to a lack of efficacy.

Issue 3: Adverse effects or toxicity in animal models.

  • Question: I am observing adverse effects in my animals after this compound administration. Is this expected?

  • Answer: this compound is designed to have reduced toxicity compared to FTY720 by avoiding S1P receptor-mediated immunosuppression.[2] However, any compound can exhibit toxicity at high doses.

    • Dose-Related Toxicity: The observed adverse effects might be dose-dependent. Consider performing a dose-escalation study to determine the maximum tolerated dose in your specific animal model.

    • Vehicle Toxicity: The vehicle used to dissolve and deliver this compound could be contributing to the observed toxicity. Ensure the vehicle is well-tolerated at the administered volume and concentration. Consider including a vehicle-only control group in your experiments.

    • Surgical Complications: If using osmotic pumps, adverse effects could be related to the implantation surgery itself, such as infection or inflammation at the implantation site. Ensure strict aseptic surgical techniques are followed.

Quantitative Data Summary

Table 1: Solubility of FTY720 (Fingolimod) in Common Solvents

SolventSolubilityReference
Ethanol (B145695)≥ 20 mg/mL[3]
DMSO≥ 20 mg/mL[3]
Dimethyl formamide≥ 20 mg/mL[3]
1:1 Ethanol:PBS (pH 7.2)0.2 mg/mL[3]
Water10 mg/mL[4]
PBSSparingly soluble[3][4]

Note: This data is for the parent compound FTY720 and should be used as a guideline for this compound. The triphenylphosphonium bromide moiety in this compound may alter its solubility profile.

Table 2: Pharmacokinetic Parameters of this compound in Mice (Intravenous Administration)

ParameterValueReference
Time to Peak Concentration (Tmax)
Plasma5 minutes
Brain5 minutes
Elimination Half-life (t½)
Plasma0.94 hours
Brain1.77 hours
Oral Bioavailability Not detected

This data is from a single study and further pharmacokinetic characterization may be required for different models and routes of administration.

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Osmotic Pump Administration

  • Materials:

    • This compound powder

    • 200 proof ethanol

    • Sterile phosphate-buffered saline (PBS), pH 7.2

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Syringe with a sterile filter (0.22 µm)

  • Procedure:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add a small volume of 200 proof ethanol to dissolve the powder completely. For example, to prepare a stock solution, you can dissolve it to a concentration of 5 mM.[1]

    • Vortex the solution until the this compound is fully dissolved.

    • In a separate sterile tube, calculate and add the required volume of sterile PBS (pH 7.2) to achieve the final desired concentration for your experiment.

    • Slowly add the this compound/ethanol stock solution to the PBS while vortexing to prevent precipitation. The final concentration of ethanol should be minimized.

    • Sterilize the final solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

    • Use this sterile solution to fill the osmotic pumps.

Protocol 2: Subcutaneous Osmotic Pump Implantation in Mice

  • Pre-operative Preparation:

    • Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).

    • Shave the fur from the dorsal mid-scapular region.

    • Disinfect the surgical site with an antiseptic solution (e.g., povidone-iodine followed by 70% ethanol).

    • Ensure a sterile surgical field and use autoclaved surgical instruments.

  • Surgical Procedure:

    • Make a small transverse incision (approximately 1 cm) in the skin at the base of the neck.

    • Insert a hemostat into the incision and gently open and close it to create a subcutaneous pocket extending caudally from the incision.

    • Insert the primed osmotic pump into the subcutaneous pocket, with the flow moderator pointing away from the incision.

    • Close the incision with wound clips or sutures.

  • Post-operative Care:

    • Administer analgesics as per your institution's animal care guidelines.

    • Monitor the animal for signs of pain, distress, or infection at the surgical site.

    • House the animals individually after surgery to prevent them from interfering with each other's incisions.

Visualizations

FTY720_Mitoxy_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus FTY720_Mitoxy This compound PP2A_inactive PP2A (inactive) FTY720_Mitoxy->PP2A_inactive Stimulation Mitochondrion Mitochondrial Localization FTY720_Mitoxy->Mitochondrion Mitochondrial Targeting (via TPP+ group) PP2A_active PP2A (active) PP2A_inactive->PP2A_active Gene_Expression Increased Expression of Neurotrophic Factors (BDNF, GDNF) PP2A_active->Gene_Expression Downstream Signaling

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_surgery Surgical Procedure cluster_postop Post-Operative cluster_data Data Collection A Prepare this compound Solution B Fill Osmotic Pump A->B C Prime Osmotic Pump B->C E Implant Osmotic Pump Subcutaneously C->E D Anesthetize Animal D->E F Suture Incision E->F G Administer Analgesia F->G H Monitor Animal G->H I Conduct Experiment H->I J Collect Tissues/Data I->J

Caption: this compound Delivery Workflow.

Troubleshooting_Logic node_action node_action Start Inconsistent Results? Q1 Was the osmotic pump primed correctly? Start->Q1 Q2 Is the surgical implantation technique consistent? Q1->Q2 Yes Action1 Review and follow manufacturer's priming protocol. Q1->Action1 No Q3 Is this compound stable in the chosen vehicle? Q2->Q3 Yes Action2 Review and standardize the surgical procedure. Q2->Action2 No Q4 Was the correct route of administration used? Q3->Q4 Yes Action3 Perform stability test of the formulation at 37°C. Q3->Action3 No Action4 Confirm non-oral route (e.g., osmotic pump, IV injection). Q4->Action4 No Success Problem Resolved Q4->Success Yes Action1->Success Action2->Success Action3->Success Action4->Success

References

Technical Support Center: Assessing FTY720-Mitoxy Toxicity in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with FTY720-Mitoxy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when assessing the toxicity of this compound in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from FTY720 (Fingolimod)?

This compound is a derivative of the immunosuppressive drug FTY720 (Fingolimod) that has been specifically modified to target mitochondria. Unlike its parent compound, this compound is designed to be non-immunosuppressive because it is not phosphorylated and therefore does not modulate sphingosine-1-phosphate (S1P) receptors, which are responsible for the immunosuppressive effects of FTY720. Its primary mode of action is related to its accumulation in mitochondria, making it a valuable tool for studying mitochondrial dysfunction and associated pathologies.

Q2: What are the known effects of this compound on cell viability?

The effects of this compound on cell viability are context-dependent and can range from protective to toxic. At lower concentrations (e.g., up to 160 nM in OLN-93 cells), this compound has shown protective effects against oxidative stress and α-synuclein-associated toxicity. However, at higher concentrations (e.g., 320 nM in OLN-93 cells), it can induce significant toxicity. The parent compound, FTY720, is known to induce apoptosis in various cell types, often through mechanisms involving the generation of reactive oxygen species (ROS) and mitochondrial pathways. Given its mitochondrial targeting, this compound's toxicity is likely mediated through direct effects on mitochondrial function.

Q3: Which cell viability assay is most appropriate for assessing this compound toxicity?

The choice of assay depends on the specific research question. It is highly recommended to use multiple assays that measure different cellular parameters to obtain a comprehensive understanding of this compound's effects.

  • Metabolic Activity Assays (MTT, XTT, Resazurin): These assays measure the metabolic activity of cells, which is often used as an indicator of cell viability. They are sensitive but can be affected by compounds that alter cellular metabolism or redox state, a known effect of FTY720 and its analogs.

  • Membrane Integrity Assays (LDH, Trypan Blue): These assays measure the release of lactate (B86563) dehydrogenase (LDH) from damaged cells or the exclusion of dyes by live cells, providing a direct measure of cell membrane integrity and cell death.

  • Lysosomal Integrity Assays (Neutral Red): This assay measures the uptake of the neutral red dye into the lysosomes of viable cells. It has been successfully used to assess the viability of cells treated with this compound.

Q4: Can this compound interfere with colorimetric or fluorometric cell viability assays?

Yes, there is a potential for interference. Compounds that target mitochondria and alter the cellular redox state can directly interact with the reporter dyes used in metabolic assays like MTT and XTT. FTY720 has been shown to induce ROS production, which could potentially affect the reduction of tetrazolium salts. It is crucial to include proper controls to account for any potential chemical interference.

Troubleshooting Guide

This guide addresses common issues encountered when assessing this compound toxicity in cell viability assays.

Issue 1: Inconsistent or Unexpected Results Between Different Viability Assays

  • Possible Cause: this compound may have pleiotropic effects on cellular physiology. For instance, it might decrease metabolic activity (leading to a low signal in an MTT assay) without immediately compromising membrane integrity (showing normal results in an LDH assay).

  • Troubleshooting Steps:

    • Use a Multi-Assay Approach: Compare the results from a metabolic assay (e.g., MTT) with a cytotoxicity assay that measures membrane integrity (e.g., LDH).

    • Time-Course Experiments: Perform experiments at different time points to understand the kinetics of this compound's effects. Early time points might reveal metabolic changes, while later time points may show increased cell death.

    • Visual Inspection: Always examine the cells under a microscope for morphological changes indicative of stress or death (e.g., rounding, detachment, blebbing).

Issue 2: High Background Signal in MTT/XTT Assays

  • Possible Cause: this compound may directly reduce the tetrazolium salt (MTT or XTT) to formazan (B1609692), independent of cellular enzymatic activity. This is more likely if the compound has reducing properties or if it generates ROS that can interact with the dye.

  • Troubleshooting Steps:

    • Compound-Only Control: Incubate this compound with the assay reagent in cell-free medium. A color change in this control indicates direct chemical reduction.

    • Use an Alternative Assay: If significant interference is observed, consider using an assay based on a different principle, such as the LDH or Neutral Red assay.

Issue 3: Lower-Than-Expected Viability at High this compound Concentrations

  • Possible Cause: At high concentrations, this compound might precipitate out of the culture medium. These precipitates can interfere with the optical readings of the assay.

  • Troubleshooting Steps:

    • Solubility Check: Visually inspect the wells for any signs of precipitation after adding this compound.

    • Solvent Optimization: Ensure the solvent used to dissolve this compound is compatible with your cell line and does not exceed a cytotoxic concentration (typically <0.5% for DMSO).

    • Dose-Response Curve: Carefully evaluate the entire dose-response curve. A sharp drop-off in viability at high concentrations might indicate solubility issues.

Issue 4: High Well-to-Well Variability

  • Possible Cause: Uneven cell seeding, edge effects in the microplate, or incomplete dissolution of formazan crystals (in MTT assays) can lead to high variability.

  • Troubleshooting Steps:

    • Proper Cell Seeding: Ensure a single-cell suspension and use a consistent seeding technique.

    • Minimize Edge Effects: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.

    • Complete Solubilization: In MTT assays, ensure the formazan crystals are completely dissolved by vigorous pipetting or shaking before reading the absorbance.

Experimental Protocols

Below are detailed methodologies for key cell viability assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the activity of mitochondrial dehydrogenases, which reduce MTT to a purple formazan product.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of this compound concentrations. Include vehicle-only and untreated controls. Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium and add 100 µL of the MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Mix thoroughly to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

This assay is similar to the MTT assay, but the formazan product is water-soluble.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT labeling reagent and the electron-coupling reagent.

  • XTT Addition: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the soluble formazan at 450-500 nm using a microplate reader.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the release of LDH from cells with damaged plasma membranes.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Prepare controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided with the kit).

  • Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's protocol) to each supernatant sample.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Quantitative Data Summary

ParameterThis compound ConcentrationCell LineAssayIncubation TimeResultReference
Viability Up to 160 nMOLN-93Neutral Red24 and 48 hoursNo significant reduction in viability
Toxicity 320 nMOLN-93Neutral Red24 and 48 hoursSignificant reduction in viability
Protection against Oxidative Stress 160 nMaSyn-expressing OLN-93Neutral Red48 hoursSignificant protection

Signaling Pathways and Experimental Workflows

This compound Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Cell Seeding treatment Incubate with this compound cell_seeding->treatment compound_prep This compound Preparation compound_prep->treatment viability_assay Perform Cell Viability Assay (MTT, XTT, LDH, Neutral Red) treatment->viability_assay data_acquisition Data Acquisition (e.g., Plate Reader) viability_assay->data_acquisition data_analysis Data Analysis data_acquisition->data_analysis

Caption: A typical experimental workflow for assessing this compound toxicity.

Simplified this compound Signaling in Neuroprotection

G FTY720_Mitoxy This compound Mitochondria Mitochondria FTY720_Mitoxy->Mitochondria PP2A PP2A FTY720_Mitoxy->PP2A Activates ERK12 ERK1/2 Mitochondria->ERK12 Modulates PP2A->ERK12 ? Trophic_Factors Increased Trophic Factor Expression (BDNF, GDNF) ERK12->Trophic_Factors Phosphorylates & Activates Transcription Factors Cell_Survival Cell Survival & Protection Trophic_Factors->Cell_Survival

Caption: this compound's proposed neuroprotective signaling pathways.

Troubleshooting Logic for Cell Viability Assays

G start Inconsistent Results? check_interference Check for Assay Interference (Compound-only control) start->check_interference Yes check_solubility Check Compound Solubility start->check_solubility No check_interference->check_solubility No Interference use_alternative Use Alternative Assay (e.g., LDH, Neutral Red) check_interference->use_alternative Interference Detected check_protocol Review Assay Protocol (Seeding, Incubation times) check_solubility->check_protocol No Precipitation optimize_concentration Optimize Compound Concentration check_solubility->optimize_concentration Precipitation Observed refine_protocol Refine Protocol check_protocol->refine_protocol

Caption: A logical troubleshooting workflow for unexpected cell viability results.

Technical Support Center: Synthesis of FTY720-Mitoxy and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot common challenges encountered during the synthesis of FTY720-Mitoxy and its analogues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it structurally related to FTY720 (Fingolimod)?

A1: this compound is a mitochondrially-targeted analogue of the immunosuppressive drug FTY720 (Fingolimod). The core structure of FTY720 is 2-amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol. In this compound, a triphenylphosphonium (TPP) cation is attached to the amino group via a propionamide (B166681) linker.[1] This lipophilic TPP cation acts as a mitochondrial targeting moiety, facilitating the accumulation of the compound within the mitochondria.[1]

Q2: What is the purpose of targeting FTY720 to the mitochondria?

A2: Targeting FTY720 to the mitochondria aims to concentrate the therapeutic agent at a key site of cellular metabolism and apoptosis regulation. This strategy is explored for conditions where mitochondrial dysfunction is implicated. This compound has been shown to increase the expression of neurotrophic factors and protect against oxidative stress.[1][2]

Q3: Are there alternative strategies for synthesizing the FTY720 core structure?

A3: Yes, several synthetic routes for the FTY720 core have been developed. Some common strategies include:

  • Petasis Reaction: A convenient method involving the reaction of a vinylboronic acid with an amine and a carbonyl compound.

  • Sonogashira Coupling: Used to construct the carbon skeleton by coupling an alkyne with an aryl halide.

  • Wittig Reaction: Employed to form the ethylphenyl linkage.

  • Ring-opening of epoxides: A regioselective approach to introduce the amino and hydroxyl groups.

The choice of a specific route often depends on the desired scale, stereochemical control, and available starting materials.

Q4: What are the key safety precautions to consider during the synthesis of FTY720 analogues?

A4: Standard laboratory safety practices should be strictly followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat), and handling all chemicals with care. Specific precautions include:

  • Organophosphorus reagents: Triphenylphosphine (B44618) and its derivatives can be irritants. Avoid inhalation of dust and contact with skin.

  • Solvents: Many organic solvents used in the synthesis are flammable and/or toxic. Ensure proper storage and handling.

  • Strong bases: Reagents like n-butyllithium are pyrophoric and require careful handling under an inert atmosphere.

Troubleshooting Guide

Synthesis of the FTY720 Core
Problem Possible Cause(s) Troubleshooting Suggestion(s)
Low yield in the coupling reaction (e.g., Suzuki, Sonogashira) - Inactive catalyst- Poor quality of reagents or solvents- Suboptimal reaction temperature or time- Use freshly prepared or purchased catalyst.- Ensure all reagents and solvents are anhydrous.- Optimize reaction temperature and monitor progress by TLC or LC-MS.
Formation of side products - Lack of chemoselectivity- Incomplete reaction leading to byproducts- Employ suitable protecting groups for reactive functional groups.- Adjust reaction conditions (e.g., temperature, stoichiometry of reagents) to favor the desired reaction pathway.
Difficulty in purification of the final FTY720 core - Presence of closely related impurities- Product is an oil or sticky solid- Utilize column chromatography with a carefully selected solvent system.- If the product is an amine, consider converting it to a salt (e.g., hydrochloride) to facilitate crystallization and purification.
Attachment of the Mitochondrial Targeting Moiety (Triphenylphosphonium Salt Formation)
Problem Possible Cause(s) Troubleshooting Suggestion(s)
Incomplete reaction when forming the phosphonium (B103445) salt - Steric hindrance around the reactive site- Leaving group is not sufficiently reactive- Increase reaction temperature and/or time.- Use a more reactive leaving group on the linker (e.g., iodide instead of bromide or chloride).
Phosphonium salt is oily and difficult to handle/purify - Presence of impurities (e.g., unreacted triphenylphosphine, triphenylphosphine oxide)- Inherent physical properties of the salt- Triturate the crude product with a non-polar solvent (e.g., diethyl ether, hexanes) to remove non-polar impurities and potentially induce solidification.- Attempt recrystallization from various solvent systems (e.g., dichloromethane/ether, ethanol/ether).- For stubborn oils, purification by column chromatography on silica (B1680970) gel or a specialized cation exchange resin can be effective.[3]
Contamination with triphenylphosphine oxide (TPPO) - Oxidation of unreacted triphenylphosphine during the reaction or workup- Minimize exposure of triphenylphosphine to air.- TPPO can often be removed by column chromatography, though it can be challenging due to its polarity.- Precipitation of the phosphonium salt from a solvent in which TPPO is soluble can be an effective purification strategy.

Experimental Protocols

General Synthetic Strategy for this compound

The synthesis of this compound involves the initial preparation of the FTY720 core, followed by the attachment of the triphenylphosphonium-containing linker to the primary amine.

Diagram of the General Synthetic Workflow for this compound

FTY720_Mitoxy_Synthesis_Workflow A FTY720 Core Synthesis B Amine Deprotection (if necessary) A->B Standard deprotection methods C Coupling with TPP-linker B->C Amide bond formation D Purification C->D Chromatography / Recrystallization E Characterization D->E NMR, MS, etc.

Caption: General workflow for the synthesis of this compound.

Key Experimental Steps (Illustrative examples based on related syntheses)

1. Synthesis of a Protected FTY720 Analogue (Illustrative)

A representative procedure for a key intermediate.

To a solution of a suitable protected amino diol precursor in an appropriate solvent (e.g., dichloromethane), add a coupling agent (e.g., EDCI, HOBt) and the carboxylic acid linker (e.g., 3-bromopropionic acid). Stir the reaction mixture at room temperature until completion (monitored by TLC). After an aqueous workup, the crude product is purified by flash column chromatography.

2. Formation of the Triphenylphosphonium Salt

A general procedure for attaching the TPP moiety.

Dissolve the bromo-functionalized FTY720 analogue in a suitable solvent (e.g., acetonitrile (B52724) or toluene). Add triphenylphosphine and heat the mixture to reflux. The reaction progress can be monitored by the precipitation of the phosphonium salt. After cooling, the solid product is collected by filtration, washed with a non-polar solvent to remove excess triphenylphosphine, and dried under vacuum.

Data Presentation

Table 1: Comparison of Reaction Conditions for Key Synthetic Steps in FTY720 Analogue Synthesis (Illustrative Data)

StepReaction TypeReagentsSolventTemperature (°C)Time (h)Yield (%)
Core Formation Suzuki CouplingAryl boronic acid, Aryl halide, Pd(PPh₃)₄, K₂CO₃Toluene/Ethanol/H₂O801275-90
Amine Introduction Reductive AminationKetone precursor, NH₄OAc, NaBH₃CNMethanol252460-80
TPP Salt Formation Nucleophilic SubstitutionBromo-linker intermediate, PPh₃Acetonitrile801685-95

Note: The data in this table is illustrative and compiled from various sources on FTY720 analogue synthesis. Actual results may vary depending on the specific substrate and reaction conditions.

Signaling Pathways

Diagram of FTY720's Mechanism of Action

FTY720_Signaling cluster_cell Cell FTY720 FTY720 SK2 Sphingosine Kinase 2 FTY720->SK2 Phosphorylation FTY720P FTY720-P SK2->FTY720P S1PR1 S1P1 Receptor FTY720P->S1PR1 Agonism Internalization Receptor Internalization & Degradation S1PR1->Internalization Lymphocyte_Egress Lymphocyte Egress Inhibition Internalization->Lymphocyte_Egress Leads to

Caption: Simplified signaling pathway of FTY720.

This technical support center provides a starting point for addressing challenges in the synthesis of this compound and its analogues. For specific, detailed protocols, it is recommended to consult the primary literature, including the supplementary information of published papers.

References

Interpreting unexpected results in FTY720-Mitoxy experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FTY720 and FTY720-Mitoxy experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and to offer detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during experiments with FTY720 and its mitochondrial-targeted analog, this compound.

Q1: Why am I observing lower-than-expected or no apoptosis with FTY720?

Possible Causes and Troubleshooting Steps:

  • Compound Integrity and Stability:

    • FTY720: This compound is sparingly soluble in aqueous buffers and may not be stable for long periods in solution, requiring fresh preparation for daily use.[1] Liposomal formulations have been developed to improve stability and solubility.[1]

    • This compound: This derivative has been shown to be stable in solution, even after long-term storage at -20°C or for 42 days at 37°C.[2][3]

    • Action: Confirm the integrity of your compound. If possible, verify its activity using a positive control cell line known to be sensitive to FTY720-induced apoptosis.

  • Cell Health and Confluency:

    • Poor cell health can lead to unreliable and inconsistent results in apoptosis assays. Ensure your cells are healthy, in the logarithmic growth phase, and at an appropriate confluency.

    • Action: Regularly check for signs of contamination and avoid using cells of a high passage number.

  • Incorrect Assay Timing:

    • Apoptosis is a dynamic process. Measuring too early may result in a low percentage of apoptotic cells, while measuring too late may lead to secondary necrosis, confounding the results.

    • Action: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point for detecting apoptosis in your specific cell line and with your chosen concentration of FTY720.

  • Suboptimal Compound Concentration:

    • The cytotoxic effects of FTY720 are dose-dependent.[4][5]

    • Action: Conduct a dose-response experiment to identify the optimal concentration for inducing apoptosis in your cell model.

  • Mechanism of Cell Death:

    • In some cell types, FTY720 may induce caspase-independent cell death.[6][7]

    • Action: If caspase assays are negative, consider investigating other cell death pathways, such as necroptosis.

Q2: My mitochondrial membrane potential assay (e.g., JC-1) results with this compound are inconsistent.

Possible Causes and Troubleshooting Steps:

  • Uneven Staining:

    • Inconsistent staining with JC-1 can lead to variable fluorescence readings.

    • Action: Ensure gentle and thorough mixing of the JC-1 staining solution with the cell suspension. Avoid centrifuging the staining solution, which can cause the dye to precipitate.

  • Photobleaching:

    • JC-1 is light-sensitive and can be prone to photobleaching.

    • Action: Protect your samples from light as much as possible during incubation and analysis.

  • Incorrect Filter Sets:

    • Using incorrect filter sets for detecting JC-1 monomers (green fluorescence) and J-aggregates (red fluorescence) will lead to inaccurate results.

    • Action: Verify that your fluorescence microscope or plate reader is equipped with the appropriate filters for JC-1 analysis (monomers: ex/em ~485/535 nm; J-aggregates: ex/em ~535/590 nm).

  • Cell Density:

    • Both too low and too high cell densities can affect the accuracy of the assay.

    • Action: Optimize the cell seeding density for your specific cell type and plate format.

Q3: I am not observing the expected effect of this compound on mitochondrial respiration in my Seahorse assay.

Possible Causes and Troubleshooting Steps:

  • Suboptimal Cell Seeding:

    • An uneven cell monolayer will result in high variability in oxygen consumption rate (OCR) measurements.

    • Action: Ensure a uniform, single-cell suspension when seeding the microplate. Allow adequate time for cell attachment and spreading.

  • Incorrect Assay Medium:

    • The composition of the assay medium is critical for accurate measurements.

    • Action: Use the recommended Seahorse XF DMEM or RPMI medium supplemented with appropriate substrates (e.g., pyruvate, glutamine, glucose). Ensure the medium is warmed to 37°C and has the correct pH.

  • Compound Preparation and Injection:

    • Improperly prepared or injected compounds will lead to erroneous results.

    • Action: Reconstitute the mitochondrial modulators (oligomycin, FCCP, rotenone/antimycin A) on the day of the assay. Ensure the injection ports are loaded correctly and that the injection system is functioning properly.

  • Instrument Calibration:

    • An uncalibrated instrument will provide inaccurate OCR and ECAR (extracellular acidification rate) readings.

    • Action: Ensure the Seahorse analyzer is properly calibrated before each experiment.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of FTY720 and this compound.

Table 1: Effect of FTY720 on Cell Viability and Apoptosis

Cell LineCompoundConcentrationTime (h)EffectReference
Multiple Myeloma (RPMI8226, U266)FTY72020 µM24Significant increase in apoptosis and caspase-3/7 activity[8]
Chronic Lymphocytic Leukemia (CLL)FTY72010 µM24Significant decrease in viable cells[4]
Mantle Cell Lymphoma (Mino, Jeko)FTY7200-15 µmol/L24Dose-dependent increase in cell death[5]
Neuroblastoma (SK-N-AS)FTY720Not specified48Increased cytochrome c release from mitochondria[7]
HepG2FTY720-(S)-P0.3125-10 µM72Dose-dependent decrease in cell viability[9]

Table 2: Effect of this compound on Cellular and Mitochondrial Parameters

Cell Line/ModelCompoundConcentration/DoseTimeEffectReference
OLN-93 OligodendrogliaThis compound160 nM48 hProtected against H₂O₂-induced cell death[10]
OLN-93 OligodendrogliaThis compound160 nM48 hSignificantly increased MAG protein levels[10]
Multiple System Atrophy Mouse ModelThis compound1.1 mg/kg/day3 monthsRestored mitochondrial function[3]
AC16 CardiomyocytesFTY720-PNot specified48 h1.8-fold increase in basal and ATP-linked respiration[11]

Experimental Protocols

1. Caspase-3/7 Activity Assay for Apoptosis Detection

This protocol is adapted from a study investigating FTY720-induced apoptosis in multiple myeloma cells.[8]

  • Materials:

    • Cells of interest

    • FTY720

    • Apo-ONE® Homogeneous Caspase-3/7 Assay kit (Promega)

    • 96-well plate, opaque-walled

    • Plate reader with fluorescence detection capabilities

  • Procedure:

    • Seed cells in a 96-well opaque-walled plate at a predetermined optimal density.

    • Treat cells with the desired concentrations of FTY720 or vehicle control for the determined optimal time period.

    • Allow the plate to equilibrate to room temperature.

    • Prepare the Apo-ONE® Caspase-3/7 Reagent according to the manufacturer's instructions (typically a 1:100 dilution of the substrate in buffer).

    • Add a volume of the prepared reagent equal to the volume of cell culture medium in each well.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate the plate at room temperature for 30 minutes to 18 hours, protected from light.

    • Measure the fluorescence with a plate reader using an excitation wavelength of 499 nm and an emission wavelength of 521 nm.

2. JC-1 Assay for Mitochondrial Membrane Potential

This is a general protocol for using the JC-1 assay to measure changes in mitochondrial membrane potential.

  • Materials:

    • Cells of interest

    • This compound

    • JC-1 reagent

    • Assay buffer

    • 96-well plate, black-walled with clear bottom

    • Fluorescence microscope or plate reader

  • Procedure:

    • Seed cells in a black-walled, clear-bottom 96-well plate.

    • Treat cells with this compound or vehicle control. Include a positive control for mitochondrial depolarization (e.g., FCCP).

    • Prepare the JC-1 staining solution by diluting the JC-1 stock in pre-warmed cell culture medium to a final concentration of 1-10 µM.

    • Remove the treatment medium from the cells and add the JC-1 staining solution.

    • Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes, protected from light.

    • Wash the cells once or twice with pre-warmed assay buffer.

    • Add fresh assay buffer to the wells.

    • Immediately analyze the plate on a fluorescence microscope or plate reader.

      • Healthy cells (high mitochondrial membrane potential): Red fluorescence (J-aggregates), Ex/Em ~535/590 nm.

      • Apoptotic/unhealthy cells (low mitochondrial membrane potential): Green fluorescence (JC-1 monomers), Ex/Em ~485/535 nm.

    • Calculate the ratio of red to green fluorescence to quantify the change in mitochondrial membrane potential.

Signaling Pathways and Experimental Workflows

Signaling Pathway of FTY720

FTY720_Pathway FTY720 FTY720 SphK2 Sphingosine Kinase 2 FTY720->SphK2 Phosphorylation SET SET/I2PP2A FTY720->SET Inhibition FTY720P FTY720-P SphK2->FTY720P S1PR1 S1P Receptor 1 FTY720P->S1PR1 Agonist -> Internalization Lymphocyte_Egress Lymphocyte Egress from Lymph Nodes S1PR1->Lymphocyte_Egress Inhibition PP2A PP2A SET->PP2A Inhibition Apoptosis Apoptosis PP2A->Apoptosis Activation Cell_Growth_Inhibition Cell Growth Inhibition PP2A->Cell_Growth_Inhibition Activation

Caption: FTY720 is phosphorylated to FTY720-P, which acts on S1P receptors. FTY720 also inhibits SET, activating PP2A.

Signaling Pathway of this compound

FTY720_Mitoxy_Pathway FTY720_Mitoxy This compound Mitochondria Mitochondria FTY720_Mitoxy->Mitochondria Accumulates in PP2A PP2A FTY720_Mitoxy->PP2A Activates Anti_inflammatory Anti-inflammatory Effects FTY720_Mitoxy->Anti_inflammatory S1PR S1P Receptors FTY720_Mitoxy->S1PR Does not interact with Mito_Function Mitochondrial Function Mitochondria->Mito_Function Restores Neuroprotection Neuroprotection PP2A->Neuroprotection Mito_Function->Neuroprotection

Caption: this compound accumulates in mitochondria, restoring their function, and activates PP2A, leading to neuroprotective effects.

Troubleshooting Workflow for Unexpected Results

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Compound 1. Verify Compound Integrity & Stability Start->Check_Compound Check_Cells 2. Assess Cell Health & Culture Conditions Check_Compound->Check_Cells Issue_Identified Issue Identified & Resolved Check_Compound->Issue_Identified e.g., degraded compound Review_Protocol 3. Review Experimental Protocol Check_Cells->Review_Protocol Check_Cells->Issue_Identified e.g., contamination Analyze_Data 4. Re-evaluate Data Analysis & Interpretation Review_Protocol->Analyze_Data Review_Protocol->Issue_Identified e.g., incorrect timing Analyze_Data->Issue_Identified e.g., wrong statistical test No_Issue No Obvious Issue Analyze_Data->No_Issue Consult Consult Literature & Technical Support No_Issue->Consult If problem persists

Caption: A systematic workflow for troubleshooting unexpected experimental results, starting from compound verification to data analysis.

References

How to control for the vehicle effects in FTY720-Mitoxy studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FTY720 and FTY720-Mitoxy studies. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the proper control of vehicle effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended vehicles for FTY720 and this compound?

A1: The choice of vehicle depends on the experimental setup (in vitro vs. in vivo) and the specific compound.

  • FTY720 (Fingolimod):

    • In Vitro: FTY720 is soluble in organic solvents like ethanol (B145695) and DMSO.[1] For cell culture, a common practice is to prepare a high-concentration stock solution in 100% DMSO or ethanol and then dilute it to the final working concentration in the culture medium. It is crucial to keep the final DMSO concentration low, typically ≤ 0.1% to 0.5%, to avoid solvent-induced cytotoxicity.[2] FTY720 is sparingly soluble in aqueous buffers. To achieve a higher concentration in an aqueous solution, it should first be dissolved in ethanol and then diluted with the chosen buffer, such as PBS.[1] A 1:1 solution of ethanol:PBS (pH 7.2) can achieve a solubility of 0.2 mg/ml.[1] Aqueous solutions of FTY720 are not stable and should be prepared fresh daily.[3]

    • In Vivo: For intraperitoneal (i.p.) injections, FTY720 can be dissolved in normal saline (0.9% NaCl).[4] For other routes of administration or if solubility is a concern, a co-solvent system such as 10% DMSO in saline may be used.

  • This compound:

    • In Vitro: this compound is synthesized from FTY720 and contains a lipophilic triphenylphosphonium (TPP) cation.[5] Like its parent compound, it is soluble in organic solvents. For in vitro studies, a stock solution in 200-proof ethanol is often prepared and then diluted to the final desired concentration for treatments.[1]

    • In Vivo: For continuous delivery via osmotic pumps, this compound is typically dissolved in a vehicle suitable for this application, though the exact composition of the vehicle for osmotic pump delivery in published studies is not always explicitly detailed. Based on common practices for similar compounds, a solution containing a low percentage of an organic solvent like DMSO or ethanol in a sterile aqueous carrier (e.g., saline or PBS) is likely used. One study mentions delivering 1.1 mg/kg/day via osmotic pump without specifying the vehicle composition.[6]

Q2: Why is a vehicle control group essential in my FTY720/FTY720-Mitoxy experiments?

A2: A vehicle control group is critical to distinguish the pharmacological effects of your compound from any biological effects caused by the solvent system itself. The vehicle is the solution used to dissolve and administer the drug.[7] These solvents, particularly organic solvents like DMSO, can have their own biological activities, including effects on cell viability, mitochondrial function, and gene expression.[7] Without a vehicle control group, it is impossible to definitively attribute the observed experimental outcomes to the drug alone.

Q3: What are the potential confounding effects of common vehicles like DMSO?

A3: DMSO is a widely used solvent due to its ability to dissolve a broad range of compounds. However, it is not biologically inert. Potential confounding effects of DMSO include:

  • Effects on Cell Viability and Morphology: At concentrations of 0.5% and higher, DMSO can disrupt neuronal morphology and reduce viability.[4] In contrast, the same concentrations may induce reactive gliosis in astrocytes.[4] For neuronal cell cultures, it is recommended to keep the final DMSO concentration at or below 0.25%.[4]

  • Mitochondrial Dysfunction: DMSO can impair mitochondrial integrity and function. Studies have shown that DMSO can cause mitochondrial swelling, a decrease in mitochondrial membrane potential, and an increase in the production of reactive oxygen species (ROS) in a dose-dependent manner.

  • Alterations in Gene Expression: Even at low concentrations, DMSO can alter the expression of numerous genes.[7]

Q4: this compound is targeted to the mitochondria via a triphenylphosphonium (TPP) cation. Can the TPP moiety itself have biological effects?

A4: Yes, the TPP cation, being a lipophilic cation, can have its own biological effects, primarily on mitochondria. These effects include:

  • Inhibition of the Electron Transport Chain: TPP derivatives can inhibit the activity of the respiratory chain complexes.

  • Induction of Mitochondrial Proton Leak: TPP compounds can increase the proton leak across the inner mitochondrial membrane.

  • Impact on Mitochondrial Membrane Potential and ATP Synthesis: By affecting the respiratory chain and proton leak, TPP derivatives can decrease the mitochondrial membrane potential and consequently affect ATP synthesis.

It is important to consider these potential effects when interpreting data from studies using TPP-conjugated compounds like this compound.

Troubleshooting Guide

Problem 1: I am observing unexpected toxicity or stress in my cell cultures, even in the control group.

  • Possible Cause: The concentration of the organic solvent (e.g., DMSO, ethanol) in your final culture medium may be too high.

  • Solution:

    • Verify Final Solvent Concentration: Double-check your dilution calculations to ensure the final concentration of the organic solvent is within the recommended safe limits for your cell type (generally ≤ 0.1% for sensitive cells and up to 0.5% for more robust cell lines).

    • Perform a Vehicle-Only Dose-Response: Treat your cells with a range of concentrations of the vehicle alone to determine the highest non-toxic concentration for your specific cell line and experimental duration.

    • Use a Different Solvent: If your compound is soluble in other less toxic solvents, consider switching.

Problem 2: My in vivo vehicle control group is showing an unexpected phenotype.

  • Possible Cause: The vehicle itself may be causing systemic or local effects. For example, high concentrations of DMSO can have anti-inflammatory and analgesic effects.

  • Solution:

    • Review Vehicle Composition: Ensure the vehicle composition is appropriate for the route of administration and the animal model.

    • Reduce Vehicle Concentration: If possible, reduce the concentration of any organic co-solvents in the vehicle.

    • Consider an Alternative Vehicle: Investigate if other, more inert vehicles have been successfully used for similar compounds and routes of administration.

Problem 3: The results of my mitochondrial function assays (e.g., Seahorse, TMRE) are difficult to interpret, with high variability in the vehicle control group.

  • Possible Cause: The vehicle, especially if it contains DMSO or if the compound has a TPP moiety, could be directly affecting mitochondrial respiration and membrane potential.

  • Solution:

    • Run a Vehicle-Only Control: Meticulously assess the impact of the vehicle alone on all parameters of your mitochondrial function assay. This will establish a baseline for any vehicle-induced changes.

    • Titrate the Vehicle Concentration: If the vehicle is causing significant effects, try to find a lower, non-interfering concentration that still allows for adequate solubility of your compound.

    • Acknowledge and Account for Vehicle Effects: If a non-interfering concentration cannot be used, the effects of the vehicle must be carefully documented and taken into account when interpreting the effects of the drug-plus-vehicle treatment.

Data Presentation

Table 1: Recommended Maximum Vehicle Concentrations for In Vitro Studies

VehicleCell TypeRecommended Max. ConcentrationPotential Effects Above Recommendation
DMSO Primary Neurons≤ 0.25%Neurite retraction, decreased viability[4]
Astrocytes≤ 1.00%Proliferation, reactive gliosis[4]
General Cell Lines≤ 0.5%Cytotoxicity, altered gene expression[2]
Ethanol General Cell Lines≤ 0.5%Cytotoxicity, membrane fluidization

Table 2: Quantitative Effects of DMSO on Neuronal and Astrocyte Viability

DMSO ConcentrationCell TypeExposure TimeEffect on Viability/Cell Number
≤ 0.50% Primary Neuronsup to 24hNo significant effect on cell number or NeuN expression.[4]
≥ 1.00% Primary Neuronsfrom 12hProgressive and dramatic loss of viability and NeuN expression.[4]
≤ 1.00% Astrocytes12hNo significant effect on survival or GFAP expression.[4]
≥ 5.00% Astrocytesfrom 12hSignificant reduction in survival and GFAP expression.[4]
0.50% and 1.00% Astrocytes24h and 48hEnhanced proliferation and GFAP expression.[4]

Experimental Protocols

Protocol 1: Preparation of FTY720 for In Vitro Studies

  • Prepare a Stock Solution:

    • Weigh out the desired amount of FTY720 powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% DMSO or 200-proof ethanol to achieve a high-concentration stock (e.g., 10 mM).[1]

    • Vortex gently until the FTY720 is completely dissolved.

    • Store the stock solution at -20°C for long-term storage.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw the stock solution.

    • Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations.

    • Crucially, ensure that the final concentration of DMSO or ethanol in the culture medium does not exceed the recommended non-toxic level for your specific cell type (see Table 1). For example, to achieve a final DMSO concentration of 0.1%, a 1:1000 dilution of the stock solution is required.

    • The vehicle control should be prepared by adding the same final concentration of DMSO or ethanol to the culture medium without the FTY720.

Protocol 2: Preparation of this compound for In Vitro Studies

  • Prepare a Stock Solution:

    • This compound can be dissolved in 200-proof ethanol to create a stock solution (e.g., 5 mM).[1]

    • Vortex gently until fully dissolved.

    • Store the stock solution at -20°C.

  • Prepare Working Solutions:

    • Dilute the stock solution in cell culture medium to the final working concentration (e.g., 160 nM).[1]

    • The vehicle control should consist of the same final concentration of ethanol in the culture medium.

Protocol 3: Preparation of this compound for In Vivo Administration via Osmotic Pump

  • Determine the Required Concentration:

    • Calculate the total amount of this compound needed based on the desired dose (e.g., 1.1 mg/kg/day), the animal's weight, the pump's flow rate, and the duration of the study.[6]

  • Prepare the Solution:

    • Based on the solubility of this compound, dissolve the calculated amount in a sterile vehicle suitable for chronic subcutaneous infusion. While the exact vehicle for osmotic pump delivery of this compound is not explicitly stated in the literature, a common approach for similar compounds is to use a solution of sterile saline with a minimal amount of a co-solvent like DMSO or ethanol to ensure solubility.

    • The final solution must be sterile. Filter sterilization through a 0.22 µm filter is recommended.

  • Prepare the Vehicle Control:

    • The vehicle control solution should be prepared with the exact same composition (including the co-solvent concentration) as the drug solution, but without the this compound.

  • Fill the Osmotic Pumps:

    • Following the manufacturer's instructions, aseptically fill the osmotic pumps with either the this compound solution or the vehicle control solution.

    • Implant the pumps subcutaneously in the animals according to standard surgical procedures.

Mandatory Visualization

FTY720_Signaling_Pathway FTY720 Signaling Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane FTY720 FTY720 SK2 Sphingosine Kinase 2 (SK2) FTY720->SK2 Enters Cell FTY720_P FTY720-P SK2->FTY720_P Phosphorylation S1PR1 S1P1 Receptor FTY720_P->S1PR1 Binds to Internalization Receptor Internalization & Degradation S1PR1->Internalization Leads to Lymphocyte_Egress Inhibition of Lymphocyte Egress Internalization->Lymphocyte_Egress

Caption: FTY720 is phosphorylated to FTY720-P, which acts as a functional antagonist of the S1P1 receptor.

FTY720_Mitoxy_Signaling_Pathway This compound Signaling Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_mitochondria Mitochondria cluster_nucleus Nucleus FTY720_Mitoxy This compound TPP TPP Moiety FTY720_Mitoxy->TPP Enters Cell Mito_Target Mitochondrial Targeting TPP->Mito_Target HDAC HDAC Mito_Target->HDAC Downstream Effect ERK_Pathway ERK1/2 Pathway Mito_Target->ERK_Pathway Downstream Effect Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation Inhibition Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Neurotrophic_Factors Increased BDNF, GDNF, NGF Expression Gene_Expression->Neurotrophic_Factors pERK pERK1/2 ERK_Pathway->pERK Activation pERK->Gene_Expression

Caption: this compound targets mitochondria, leading to increased neurotrophic factor expression.

Experimental_Workflow General Experimental Workflow for Vehicle Control cluster_groups Experimental Groups start Start Experiment prep_compound Prepare Compound Stock Solution start->prep_compound prep_vehicle Prepare Vehicle Control Solution start->prep_vehicle group_treatment Treatment Group (Compound + Vehicle) prep_compound->group_treatment group_vehicle Vehicle Control prep_vehicle->group_vehicle group_untreated Untreated Control apply_treatment Apply Treatments group_untreated->apply_treatment group_vehicle->apply_treatment group_treatment->apply_treatment incubation Incubation/ Observation Period apply_treatment->incubation data_collection Data Collection & Analysis incubation->data_collection

Caption: Workflow for including appropriate vehicle controls in FTY720/FTY720-Mitoxy studies.

References

Addressing variability in FTY720-Mitoxy experimental outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing FTY720-Mitoxy in their experiments. The information is tailored for scientists and drug development professionals to address potential variability in experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from FTY720 (Fingolimod)?

A1: this compound is a derivative of the FDA-approved multiple sclerosis drug FTY720 (Fingolimod). It has been modified with a triphenylphosphonium (TPP) moiety, which directs its localization to mitochondria.[1] Unlike FTY720, this compound is not phosphorylated in vivo and therefore does not act on sphingosine-1-phosphate (S1P) receptors.[1][2][3] This key difference means that this compound does not have the immunosuppressive effects associated with FTY720.[1][2][3]

Q2: What is the primary mechanism of action for this compound?

A2: The primary mechanism of action for this compound involves multiple intracellular pathways. It is known to:

  • Activate Protein Phosphatase 2A (PP2A).[4]

  • Increase histone 3 acetylation.[2][5]

  • Modulate the ERK1/2 signaling pathway.[2][5]

These actions collectively lead to the increased expression of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF), Glial Cell Line-Derived Neurotrophic Factor (GDNF), and Nerve Growth Factor (NGF), as well as myelin-associated proteins like Myelin Associated Glycoprotein (MAG).[2][5]

Q3: Is this compound orally bioavailable?

A3: No, this compound is not orally bioavailable.[1] For in vivo studies in mice, it has been administered via osmotic pump.[1][3]

Q4: What are the observed effects of this compound in cell culture models?

A4: In oligodendrocyte cell lines (OLN-93), this compound has been shown to protect against oxidative stress and α-synuclein-associated toxicity.[2][5] It stimulates the expression of NGF, BDNF, and GDNF and increases levels of the myelin protein MAG.[2][5]

Troubleshooting Guide

Problem 1: Inconsistent or no neuroprotective effect observed.

Potential Cause Troubleshooting Step
Incorrect Drug Concentration Verify the concentration of this compound. Effective concentrations in vitro have been reported around 160 nM for OLN-93 cells.[2][5] Dose-response studies are recommended to determine the optimal concentration for your specific cell line and experimental conditions.
Cell Line Variability The response to this compound can be cell-type specific. The protective effects against α-synuclein-associated toxicity were observed in OLN-93 cells expressing α-synuclein, but less so in cells lacking its expression.[2][5] Ensure the cell line used is appropriate for the intended study.
Duration of Treatment The timing of this compound treatment is crucial. Pre-treatment for 48 hours before inducing oxidative stress has been shown to be effective.[2] The expression of neurotrophic factors was observed after 24 hours of treatment, while increased MAG protein levels were seen at 48 hours.[2][5] Optimize the treatment duration for your specific endpoint.
Drug Stability and Storage This compound has shown long-term stability when stored at -20°C.[1] However, improper storage or repeated freeze-thaw cycles could degrade the compound. Ensure proper storage and handling.

Problem 2: Difficulty replicating increased neurotrophic factor expression.

Potential Cause Troubleshooting Step
Suboptimal Assay Conditions The method of detection for neurotrophic factors (e.g., qPCR for mRNA, ELISA or Western blot for protein) should be optimized and validated for your experimental system.
Cellular State The basal expression levels of neurotrophic factors can vary depending on cell confluence, passage number, and overall cell health. Maintain consistent cell culture practices.
FTY720 vs. This compound While both FTY720 and this compound can increase NGF expression, only this compound has been reported to significantly increase BDNF and GDNF in OLN-93 cells.[2][5] Confirm you are using the correct compound.

Data Presentation

Table 1: Effect of FTY720 and its Derivatives on Neurotrophic Factor Expression in OLN-93 Cells

Treatment (160 nM for 24h)NGF ExpressionBDNF ExpressionGDNF Expression
VehicleBaselineBaselineBaseline
FTY720IncreasedNo significant increaseNo significant increase
FTY720-C2IncreasedNo significant increaseNo significant increase
This compoundIncreased Increased Increased
(Data summarized from Vargas-Medrano et al., 2019)[2]

Table 2: Protective Effect of FTY720 Derivatives against Oxidative Stress (H₂O₂) in OLN-93 Cells

Cell LineTreatment (160 nM for 48h pre-treatment)Protection against 75 µM H₂O₂
OLN-93 (no α-synuclein)FTY720Yes
FTY720-C2Yes
This compoundYes
OLN-93 (with α-synuclein)FTY720No
FTY720-C2No
This compoundYes
(Data summarized from Vargas-Medrano et al., 2019)[2]

Experimental Protocols

Detailed Methodology for Assessing Neuroprotective Effects in OLN-93 Cells

  • Cell Culture:

    • Culture OLN-93 cells in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • For experiments involving α-synuclein, use stably transfected OLN-93 cell lines.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and store at -20°C.

    • On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 160 nM) in the cell culture medium.

    • For pre-treatment, replace the medium of plated cells with the this compound-containing medium and incubate for the desired duration (e.g., 48 hours).

  • Induction of Oxidative Stress:

    • Prepare a fresh solution of hydrogen peroxide (H₂O₂) in cell culture medium to the desired final concentration (e.g., 75 µM).

    • After the pre-treatment period, expose the cells to the H₂O₂ solution for a specified time (e.g., 2 hours).

  • Cell Viability Assay (Neutral Red Assay):

    • Following oxidative stress induction, remove the H₂O₂-containing medium.

    • Add medium containing neutral red dye and incubate to allow for dye uptake by viable cells.

    • Wash the cells and then extract the dye.

    • Measure the absorbance at the appropriate wavelength to quantify cell viability.

Detailed Methodology for Analyzing Gene Expression (qPCR)

  • Cell Treatment and RNA Extraction:

    • Treat OLN-93 cells with this compound (e.g., 160 nM) or vehicle for the desired time (e.g., 24 hours).

    • Lyse the cells and extract total RNA using a commercially available kit, following the manufacturer's instructions.

    • Assess RNA quality and quantity using spectrophotometry.

  • cDNA Synthesis:

    • Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.

  • Quantitative PCR (qPCR):

    • Perform qPCR using the synthesized cDNA, gene-specific primers for NGF, BDNF, GDNF, and a housekeeping gene (e.g., GAPDH), and a suitable qPCR master mix.

    • Run the qPCR reaction in a real-time PCR cycler.

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Mandatory Visualizations

FTY720_Mitoxy_Signaling_Pathway FTY720_Mitoxy This compound Mitochondria Mitochondria FTY720_Mitoxy->Mitochondria localizes to PP2A PP2A (Protein Phosphatase 2A) FTY720_Mitoxy->PP2A activates HDAC HDAC (Histone Deacetylase) FTY720_Mitoxy->HDAC inhibits ERK1_2 ERK1/2 FTY720_Mitoxy->ERK1_2 phosphorylates Gene_Expression Increased Gene Expression PP2A->Gene_Expression Histone_Acetylation Histone 3 Acetylation HDAC->Histone_Acetylation ERK1_2->Gene_Expression Histone_Acetylation->Gene_Expression Neurotrophic_Factors BDNF, GDNF, NGF Gene_Expression->Neurotrophic_Factors Myelin_Protein MAG Gene_Expression->Myelin_Protein Neuroprotection Neuroprotection & Myelination Neurotrophic_Factors->Neuroprotection Myelin_Protein->Neuroprotection

Caption: Signaling pathway of this compound.

Experimental_Workflow_Neuroprotection Start Start: Plate OLN-93 Cells Pre_treatment Pre-treat with this compound (e.g., 160 nM for 48h) Start->Pre_treatment Oxidative_Stress Induce Oxidative Stress (e.g., 75 µM H₂O₂ for 2h) Pre_treatment->Oxidative_Stress Viability_Assay Assess Cell Viability (e.g., Neutral Red Assay) Oxidative_Stress->Viability_Assay End End: Analyze Data Viability_Assay->End

Caption: Experimental workflow for neuroprotection assay.

Troubleshooting_Logic Issue Inconsistent Experimental Outcome Concentration Check Drug Concentration Issue->Concentration potential cause Duration Verify Treatment Duration Issue->Duration potential cause Cell_Line Confirm Cell Line Suitability Issue->Cell_Line potential cause Stability Assess Drug Stability/Storage Issue->Stability potential cause Resolution Consistent Results Concentration->Resolution Duration->Resolution Cell_Line->Resolution Stability->Resolution

References

Technical Support Center: FTY720-Mitoxy and FTY720 Interference with Common Laboratory Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of FTY720 (Fingolimod) and its mitochondria-targeted analog, FTY720-Mitoxy, in common laboratory assays. Understanding the potential for these compounds to interfere with experimental readouts is crucial for accurate data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are FTY720 and this compound and what are their primary mechanisms of action?

A1: FTY720 (Fingolimod) is an immunomodulatory drug approved for the treatment of multiple sclerosis.[1] In vivo, it is phosphorylated to FTY720-phosphate (FTY720-P), which acts as a functional antagonist of sphingosine-1-phosphate (S1P) receptors, leading to the sequestration of lymphocytes in lymph nodes.[2][3] FTY720 also has "off-target" effects, including the inhibition of sphingosine (B13886) kinase 1 (SK1) and the activation of protein phosphatase 2A (PP2A).[4]

This compound is a derivative of FTY720 designed to specifically accumulate in mitochondria.[5][6] This targeting is achieved through the addition of a triphenylphosphonium (TPP) cation. Unlike FTY720, this compound is not phosphorylated and therefore does not significantly modulate S1P receptors, reducing its immunosuppressive effects.[7][8] Its primary mechanism involves direct action on mitochondrial function and signaling.

Q2: Can FTY720 or this compound directly interfere with assay reagents?

A2: While direct chemical interference with all assay reagents has not been exhaustively documented, the known biological activities of FTY720 and this compound can lead to misleading results that may be mistaken for direct interference. For example, their effects on cellular metabolism and mitochondrial function can significantly alter readouts of assays that rely on these processes. It is crucial to include appropriate controls to distinguish between direct assay interference and true biological effects.

Q3: How can I minimize potential interference when using these compounds in my experiments?

A3: To minimize interference, we recommend the following:

  • Run parallel assays: Use multiple assays that measure the same endpoint through different mechanisms (e.g., using both a tetrazolium-based assay and a membrane integrity assay for viability).

  • Include vehicle controls: Always compare the effects of FTY720 or this compound to a vehicle-only control.

  • Perform dose-response curves: This will help to distinguish specific effects from non-specific or toxic effects at high concentrations.

  • Consider cell-free controls: To test for direct chemical interference, run the assay in a cell-free system with the compound and assay reagents.

  • Consult the literature: Be aware of the known off-target effects of these compounds and how they might influence your specific assay.

Troubleshooting Guides for Common Laboratory Assays

Cell Viability and Cytotoxicity Assays

Assays such as MTT, XTT, and Neutral Red are commonly used to assess cell viability. However, these assays can be influenced by the metabolic and mitochondrial effects of FTY720 and this compound.

Issue: Discrepancies between different viability assays (e.g., MTT vs. LDH).

  • Possible Cause: FTY720 and this compound can alter mitochondrial function and cellular metabolism, which directly impacts tetrazolium reduction-based assays like MTT. FTY720 has been shown to affect mitochondrial respiration.[9][10] This can lead to an under- or overestimation of cell viability that is not reflective of actual cell death. LDH assays, which measure membrane integrity, may provide a more direct measure of cytotoxicity.

  • Troubleshooting:

    • Recommendation: Use at least two different viability assays that rely on different cellular processes. For example, pair a metabolic assay (MTT, XTT) with a membrane integrity assay (LDH release, Trypan Blue exclusion).

    • Experimental Protocol:

      • MTT Assay: Seed cells in a 96-well plate, treat with FTY720/FTY720-Mitoxy for the desired time. Add MTT reagent (final concentration 0.5 mg/mL) and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure absorbance at 570 nm.[6][11][12][13]

      • LDH Assay: After treatment, collect the cell culture supernatant. Measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells using a commercially available kit.

Quantitative Data Summary: FTY720 Effects on Cell Viability

Cell LineAssayFTY720 ConcentrationIncubation TimeObserved EffectReference
HepG2MTT, LDH, NRU0.3125-10 µM72 hDose-dependent decrease in viability[14]
Pancreatic Cancer CellsMTT0-20 µM24 and 48 hSignificant growth inhibition[15]
Multiple Myeloma (MM) cellsAlamar BlueIncreasing concentrations48 hSuppressed viability[16]
Cholangiocarcinoma (CC) cellsMTT0-20 µmol/L24 hDose-dependent decrease in viability[17]

Logical Relationship Diagram: Interpreting Viability Assay Results

G cluster_0 FTY720/FTY720-Mitoxy Treatment cluster_2 Assay Readouts Compound FTY720 or This compound Mito_Dysfunction Mitochondrial Dysfunction Compound->Mito_Dysfunction Membrane_Damage Membrane Damage Compound->Membrane_Damage Metabolic_Shift Metabolic Alteration Compound->Metabolic_Shift MTT_Result MTT/XTT Assay (Metabolic Activity) Mito_Dysfunction->MTT_Result Altered Readout LDH_Result LDH Assay (Membrane Integrity) Membrane_Damage->LDH_Result Direct Measurement Metabolic_Shift->MTT_Result Altered Readout

Caption: FTY720/FTY720-Mitoxy can affect multiple cellular processes, leading to varied results in different viability assays.

Apoptosis Assays

Apoptosis is a common outcome of FTY720 treatment in cancer cells. Assays like Annexin V/Propidium Iodide (PI) staining and TUNEL are frequently used to detect this process.

Issue: High percentage of Annexin V positive, PI negative cells at early time points.

  • Possible Cause: FTY720 can induce rapid changes in the plasma membrane, leading to phosphatidylserine (B164497) (PS) externalization independent of the classical apoptotic cascade. This can result in a population of cells that are Annexin V positive but have not yet lost membrane integrity.

  • Troubleshooting:

    • Recommendation: Perform a time-course experiment to monitor the progression from early (Annexin V+/PI-) to late (Annexin V+/PI+) apoptosis. Corroborate apoptosis with a method that measures a downstream event, such as caspase activation.

    • Experimental Protocol (Annexin V/PI Staining):

      • Harvest cells after treatment with FTY720/FTY720-Mitoxy.

      • Wash cells with cold PBS.

      • Resuspend cells in 1X Annexin V Binding Buffer.

      • Add FITC-conjugated Annexin V and PI.

      • Incubate for 15 minutes at room temperature in the dark.

      • Analyze by flow cytometry within one hour.[2][18]

Issue: Non-specific staining in TUNEL assays.

  • Possible Cause: The TUNEL assay detects DNA fragmentation, which can also occur during necrosis. High concentrations of FTY720 may induce necrosis, leading to false-positive results.

  • Troubleshooting:

    • Recommendation: Use a moderate concentration of FTY720 that is known to induce apoptosis without significant necrosis. Compare TUNEL results with another apoptosis marker, such as cleaved caspase-3.

    • Experimental Protocol (TUNEL Assay):

      • Fix and permeabilize cells treated with FTY720/FTY720-Mitoxy.

      • Incubate cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and BrdUTP.

      • Detect incorporated BrdUTP with a fluorescently labeled anti-BrdU antibody.

      • Analyze by flow cytometry or fluorescence microscopy.[19][20]

Quantitative Data Summary: FTY720-Induced Apoptosis

Cell LineAssayFTY720 ConcentrationIncubation TimeObserved EffectReference
Pancreatic CancerAnnexin V-FITC10 µM and 15 µM24 hIncreased apoptotic cell population[15]
Murine MelanomaAnnexin V/PIDose-dependent-Increased programmed cell death[21]
T-cell leukemiaAnnexin V/PI5-10 mg/kg (in vivo)1 hourInduced blood lymphocyte apoptosis[22]
Jurkat T cellsCaspase activation--Activation of caspases 2, 3, 6, 8, 9, 10[23]

Signaling Pathway Diagram: FTY720-Induced Apoptosis

G FTY720 FTY720 PP2A PP2A Activation FTY720->PP2A SK1 SK1 Inhibition FTY720->SK1 AKT p-Akt Inhibition PP2A->AKT Caspases Caspase Activation (Caspase-3, -8, -9) AKT->Caspases Leads to SK1->AKT Apoptosis Apoptosis Caspases->Apoptosis

Caption: FTY720 can induce apoptosis through multiple signaling pathways, including PP2A activation and SK1 inhibition, leading to the inhibition of the pro-survival Akt pathway and subsequent caspase activation.

Mitochondrial Function Assays

Assays like the Seahorse XF Analyzer and fluorescent probes such as JC-1 are used to assess mitochondrial function. This compound, in particular, is expected to have significant effects on these readouts.

Issue: Unexpected changes in Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Seahorse assays.

  • Possible Cause: FTY720 and its phosphorylated form can directly impact mitochondrial respiration and glycolysis.[9][10] this compound, being targeted to the mitochondria, will likely have even more pronounced effects. These changes reflect the compound's biological activity and should not be mistaken for an assay artifact.

  • Troubleshooting:

    • Recommendation: Perform a full mitochondrial stress test to dissect the specific effects on basal respiration, ATP production, proton leak, and maximal respiration. Titrate the concentration of FTY720/FTY720-Mitoxy to observe dose-dependent effects.

    • Experimental Workflow (Seahorse XF Cell Mito Stress Test):

      • Seed cells in a Seahorse XF plate.

      • Treat with FTY720/FTY720-Mitoxy for the desired duration.

      • Perform the assay with sequential injections of oligomycin, FCCP, and rotenone/antimycin A.

      • Analyze the resulting OCR and ECAR profiles.[3][24][25][26]

Issue: Difficulty interpreting JC-1 staining for mitochondrial membrane potential.

  • Possible Cause: FTY720 and this compound can induce changes in mitochondrial membrane potential as part of their mechanism of action. A decrease in the red/green fluorescence ratio of JC-1 is an expected outcome if the compounds cause mitochondrial depolarization.

  • Troubleshooting:

    • Recommendation: Use a positive control for mitochondrial depolarization, such as CCCP, to ensure the assay is working correctly. Quantify the red and green fluorescence signals to determine the ratio, rather than relying on qualitative visual assessment.

    • Experimental Protocol (JC-1 Staining):

      • Treat cells with FTY720/FTY720-Mitoxy.

      • Incubate cells with JC-1 dye (typically 1-10 µM) for 15-30 minutes at 37°C.

      • Wash cells with assay buffer.

      • Analyze immediately by fluorescence microscopy or flow cytometry, measuring both green (monomers) and red (J-aggregates) fluorescence.[8][27][28]

G FTY720_Mitoxy This compound Mitochondria Mitochondria FTY720_Mitoxy->Mitochondria Accumulates in ROS ROS Production Mitochondria->ROS MMP Mitochondrial Membrane Potential (ΔΨm) Mitochondria->MMP Alters Apoptosis Apoptosis ROS->Apoptosis MMP->Apoptosis Contributes to

References

Validation & Comparative

FTY720 vs. FTY720-Mitoxy: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth look at the established anti-cancer agent FTY720 and its non-immunosuppressive analogue, FTY720-Mitoxy, highlighting current research and future potential.

This guide provides a comparative overview of FTY720 (Fingolimod) and its derivative, this compound. While FTY720 has been extensively studied for its anti-cancer properties, research on this compound in oncology is still in its nascent stages. This document summarizes the available preclinical data for both compounds, detailing their mechanisms of action and efficacy in various models.

Executive Summary

FTY720, an FDA-approved immunomodulator for multiple sclerosis, has demonstrated significant preclinical anti-cancer activity across a range of malignancies.[1] Its cytotoxic effects are primarily attributed to the induction of apoptosis and autophagy, and are largely independent of the phosphorylation required for its immunosuppressive action.[1] In contrast, this compound is a rationally designed analogue that is not phosphorylated and therefore lacks immunosuppressive effects.[2] Its primary area of investigation has been in neurodegenerative diseases, where it has shown protective effects.[2][3]

Direct comparative studies evaluating the anti-cancer efficacy of this compound against FTY720 are currently unavailable in published literature. This guide, therefore, presents a comprehensive review of FTY720's anti-cancer profile and the existing, albeit limited, data on this compound to provide a baseline for future comparative research.

FTY720: A Multi-faceted Anti-Cancer Agent

FTY720 exerts its anti-neoplastic effects through a variety of mechanisms, often independent of its role as a sphingosine-1-phosphate (S1P) receptor modulator.[4] The unphosphorylated form of FTY720 is responsible for most of its anti-cancer activities.[1]

Anti-Cancer Efficacy of FTY720

FTY720 has shown preclinical efficacy in a multitude of cancer models, including neuroblastoma, leukemia, and various solid tumors.[5][6] It induces cell death through both caspase-dependent and -independent apoptosis, as well as autophagy.[7]

Cancer TypeCell Line(s)Key FindingsReference(s)
Neuroblastoma NB xenograft modelInhibited tumor growth, enhanced the effect of topotecan.[6][8]
Glioblastoma Human GBM stem cellsInduced apoptosis, synergized with temozolomide.[9]
Breast Cancer Trastuzumab-resistant cellsOvercame trastuzumab resistance, induced apoptosis.[10]
Mantle Cell Lymphoma Jeko, Mino, primary cellsInduced dose-dependent cell death.[11]
Melanoma B16F10-NEX2Limited metastatic development in vivo.[1]
Various Cancers Multiple cell linesCytotoxic with IC50 values in the 5-20 μM range.[2]
Mechanism of Action: FTY720

The anti-cancer activity of FTY720 is multifaceted, involving the modulation of several key signaling pathways.

FTY720_Anticancer_Pathway FTY720 Anti-Cancer Signaling Pathways cluster_effects Cellular Effects cluster_pathways Signaling Pathways FTY720 FTY720 (unphosphorylated) SphK2 SphK2 Inhibition FTY720->SphK2 inhibits PP2A PP2A Activation FTY720->PP2A activates PI3K_Akt PI3K/Akt Inhibition FTY720->PI3K_Akt inhibits ROS ROS Generation FTY720->ROS induces Apoptosis Apoptosis Autophagy Autophagy CellCycleArrest Cell Cycle Arrest SphK2->Apoptosis PP2A->Apoptosis PI3K_Akt->Apoptosis PI3K_Akt->CellCycleArrest ROS->Apoptosis ROS->Autophagy

FTY720's anti-cancer mechanisms.

This compound: A Non-Immunosuppressive Analogue with Neuroprotective Properties

This compound is a derivative of FTY720 designed to prevent phosphorylation, thereby eliminating its immunosuppressive effects mediated by S1P receptor modulation.[2] This modification was intended to isolate and potentially enhance other therapeutic activities of the parent molecule.

Efficacy of this compound

To date, the majority of research on this compound has focused on its neuroprotective potential, particularly in models of multiple system atrophy (MSA).[3] In these studies, this compound has been shown to increase the expression of neurotrophic factors like BDNF and GDNF.[2]

A direct comparison with FTY720 in OLN-93 oligodendroglia cells demonstrated that while both compounds were well-tolerated at low concentrations, only this compound significantly protected cells expressing α-synuclein from oxidative stress-induced cell death.

Cell LineTreatmentKey FindingsReference(s)
OLN-93 Oligodendroglia 160 nM FTY720, this compoundBoth protected untransfected cells from H₂O₂. Only this compound protected α-synuclein expressing cells.
OLN-93 Oligodendroglia 160 nM FTY720, this compoundThis compound increased mRNA levels of NGF, BDNF, and GDNF. FTY720 only increased NGF.
Mechanism of Action: this compound

The precise mechanisms underlying the observed effects of this compound are still under investigation. Its neuroprotective effects are associated with the upregulation of trophic factors.[2]

FTY720_Mitoxy_Pathway Known Signaling of this compound cluster_effects Cellular Effects FTY720_Mitoxy This compound (non-phosphorylatable) TrophicFactors Increased Trophic Factors (BDNF, GDNF, NGF) FTY720_Mitoxy->TrophicFactors induces Neuroprotection Neuroprotection TrophicFactors->Neuroprotection

This compound's neuroprotective pathway.

Experimental Protocols

FTY720 In Vitro Cell Viability Assay (Neuroblastoma)
  • Cell Lines: Human neuroblastoma cell lines.

  • Method: MTT assay was used to assess the effect of FTY720 on cell viability.[8]

  • Treatment: Cells were treated with varying concentrations of FTY720.

  • Data Analysis: Cell viability was measured spectrophotometrically and expressed as a percentage of the control.

FTY720 In Vivo Tumor Growth Study (Neuroblastoma)
  • Animal Model: Neuroblastoma xenograft model in mice.[8]

  • Treatment: Mice were treated with FTY720, topotecan, or a combination of both.

  • Data Collection: Tumor volume was measured at regular intervals.[8]

  • Endpoint: Tumor growth inhibition was calculated at the end of the study.

This compound and FTY720 Comparative Cell Viability Assay (Oligodendroglia)
  • Cell Line: OLN-93 oligodendroglia cells, both untransfected and stably expressing α-synuclein.

  • Method: Neutral red assay to measure cell viability.

  • Treatment: Cells were pre-treated with 160 nM of FTY720 or this compound for 48 hours, followed by exposure to hydrogen peroxide (H₂O₂) to induce oxidative stress.

  • Data Analysis: Cell viability was quantified by measuring the absorbance of neutral red dye.

Conclusion and Future Directions

FTY720 has a well-established profile as a potent anti-cancer agent in preclinical models, with a mechanism of action that is distinct from its immunosuppressive function. Its ability to induce apoptosis and autophagy in cancer cells makes it a promising candidate for further investigation.

This compound, by virtue of its non-immunosuppressive nature, presents an intriguing alternative. However, the lack of studies on its anti-cancer efficacy represents a significant knowledge gap. The neuroprotective properties of this compound and its superior ability to protect against oxidative stress in a neuronal context suggest that it may have unique therapeutic potential.

Future research should focus on directly comparing the anti-cancer efficacy of FTY720 and this compound in various cancer cell lines and in vivo models. Such studies are crucial to determine if the modifications in this compound that abolish its immunosuppressive effects also impact its anti-neoplastic activity. A direct head-to-head comparison will be instrumental in guiding the potential clinical development of these compounds in oncology.

References

Validating the neuroprotective effects of FTY720-Mitoxy in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of FTY720-Mitoxy's neuroprotective effects against its parent compound FTY720 and a related derivative, FTY720-C2. The data presented here is primarily derived from studies on the OLN-93 oligodendroglia cell line, providing a foundational understanding of this compound's performance and mechanism of action.

This compound, a derivative of the immunomodulatory drug FTY720 (fingolimod), has emerged as a promising candidate for neuroprotection. Unlike its parent compound, this compound is designed to be non-immunosuppressive and is engineered with a mitochondria-localizing motif. This targeted approach suggests a potential for enhanced efficacy in mitigating neuronal damage, particularly in diseases where mitochondrial dysfunction is a key pathological feature.

Performance Comparison in OLN-93 Oligodendroglia Cells

The following tables summarize the key findings from in vitro studies comparing this compound with FTY720 and FTY720-C2 in the OLN-93 oligodendroglia cell line. These cells are crucial for myelination in the central nervous system, and their protection is vital for neuronal health.

Table 1: Effect on Cell Viability and Protection Against Oxidative Stress
Compound (160 nM)Cell Viability (48h treatment)Protection against H₂O₂-induced Oxidative Stress (in α-Synuclein expressing OLN-93 cells)
This compound Normal Significant Protection [1]
FTY720NormalNo significant protection
FTY720-C2NormalNo significant protection

Data sourced from Vargas-Medrano et al.[1]

Table 2: Impact on Trophic Factor mRNA Expression
Compound (160 nM, 24h treatment)Nerve Growth Factor (NGF)Brain-Derived Neurotrophic Factor (BDNF)Glial Cell Line-Derived Neurotrophic Factor (GDNF)
This compound Increased [1]Increased [1]Increased [1]
FTY720IncreasedNo significant increaseNo significant increase
FTY720-C2IncreasedNo significant increaseNo significant increase

Data sourced from Vargas-Medrano et al.[1]

Table 3: Influence on Myelin Protein Expression and Signaling Pathways
Compound (160 nM)Myelin Associated Glycoprotein (MAG) Protein Levels (48h)ERK1/2 Phosphorylation (24h)Histone 3 Acetylation (24h)
This compound Significantly Increased [1]Increased [1]Increased [1]
FTY720No significant increaseNo significant increaseNo significant increase
FTY720-C2Trend towards increase (not significant)No significant increaseNo significant increase

Data sourced from Vargas-Medrano et al.[1]

Signaling Pathways and Experimental Workflow

The neuroprotective effects of this compound are linked to its ability to modulate specific intracellular signaling pathways. The diagrams below illustrate the proposed mechanism of action and a typical experimental workflow for assessing neuroprotection.

G cluster_0 This compound Signaling Pathway FTY720_Mitoxy This compound Mitochondria Mitochondria FTY720_Mitoxy->Mitochondria Targets ERK12 p-ERK1/2 (Increased) FTY720_Mitoxy->ERK12 AcH3 Ac-H3 (Increased) FTY720_Mitoxy->AcH3 MAG MAG (Increased) FTY720_Mitoxy->MAG Trophic_Factors NGF, BDNF, GDNF (Upregulation) ERK12->Trophic_Factors AcH3->Trophic_Factors Neuroprotection Neuroprotection & Myelination Trophic_Factors->Neuroprotection MAG->Neuroprotection

Proposed signaling pathway of this compound.

G cluster_1 Experimental Workflow for Neuroprotection Assay start Seed OLN-93 Cells treatment Treat with this compound or Alternatives (48h) start->treatment stressor Induce Oxidative Stress (e.g., 75 µM H₂O₂ for 2h) treatment->stressor viability Assess Cell Viability (Neutral Red Assay) stressor->viability analysis Data Analysis and Comparison viability->analysis

Workflow for assessing neuroprotective effects.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the comparison. Researchers should optimize these protocols for their specific experimental conditions.

Cell Culture and Treatment
  • Cell Line: OLN-93 oligodendroglia cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing this compound, FTY720, or FTY720-C2 at a final concentration of 160 nM. Control cells receive vehicle treatment.

Oxidative Stress Induction and Cell Viability Assay (Neutral Red Assay)
  • Pre-treatment: OLN-93 cells are pre-treated with the compounds for 48 hours as described above.

  • Oxidative Stress: After 48 hours, the culture medium is replaced with a medium containing 75 µM hydrogen peroxide (H₂O₂) and the respective treatments. Cells are incubated for an additional 2 hours.

  • Neutral Red Staining:

    • The treatment medium is removed, and cells are incubated with a medium containing Neutral Red dye (e.g., 50 µg/mL) for 3 hours.

    • The staining solution is removed, and the cells are washed with a wash buffer (e.g., PBS).

    • The incorporated dye is extracted from the cells using a solubilization solution (e.g., 1% acetic acid in 50% ethanol).

  • Quantification: The absorbance of the extracted dye is measured using a microplate reader at a wavelength of 540 nm. Cell viability is expressed as a percentage of the control group.

Quantitative Real-Time PCR (qRT-PCR) for Trophic Factor Expression
  • RNA Extraction: Following a 24-hour treatment with the compounds, total RNA is extracted from the OLN-93 cells using a suitable RNA isolation kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcription kit.

  • qRT-PCR: The cDNA is then used as a template for qRT-PCR using specific primers for NGF, BDNF, GDNF, and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative mRNA expression of the target genes is calculated using the ΔΔCt method.

Western Blotting for Protein Expression and Phosphorylation
  • Protein Extraction: After 24 or 48 hours of treatment, cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

    • The membrane is then incubated overnight at 4°C with primary antibodies against MAG, phospho-ERK1/2, total ERK1/2, acetylated histone H3, or a loading control (e.g., β-actin).

    • After washing, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.

Concluding Remarks

The available data strongly suggests that this compound holds significant potential as a neuroprotective agent, outperforming its parent compound FTY720 and the derivative FTY720-C2 in the OLN-93 oligodendroglia cell line. Its ability to protect against oxidative stress, enhance the expression of crucial trophic factors, and promote a key myelin protein, all while being non-immunosuppressive, makes it a compelling candidate for further investigation in neurodegenerative diseases.

It is important to note that the current body of evidence is primarily based on a single glial cell line. Future research should focus on validating these neuroprotective effects in other relevant cell types, including various neuronal cell lines (e.g., SH-SY5Y) and primary neurons, to provide a more comprehensive understanding of its therapeutic potential. Furthermore, direct comparative studies against established neuroprotective agents would be invaluable in positioning this compound within the broader landscape of neuroprotective drug development.

References

Assessing FTY720-Mitoxy Efficacy In Vivo: A Comparative Guide to Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarkers for assessing the in vivo efficacy of FTY720-Mitoxy, a novel neuroprotective agent. We present a comparative analysis with its parent compound, FTY720 (Fingolimod), and a related derivative, FTY720-C2, supported by experimental data and detailed protocols.

Introduction to this compound and its Alternatives

This compound is a derivative of the FDA-approved multiple sclerosis drug FTY720, engineered to specifically target mitochondria by the addition of a triphenylphosphonium (TPP) moiety.[1] Unlike FTY720, which is phosphorylated in vivo to act as a sphingosine-1-phosphate (S1P) receptor modulator leading to immunosuppression, this compound is not phosphorylated and thus avoids this systemic effect.[1][2] Its primary mechanism of action is believed to be the activation of protein phosphatase 2A (PP2A), leading to neuroprotective effects, including the enhancement of neurotrophic factor expression, reduction of neuroinflammation, and protection of mitochondrial function.[1][3]

For comparative purposes, this guide includes:

  • FTY720 (Fingolimod): The parent compound, which acts on S1P receptors and also exhibits neuroprotective properties.[4][5]

  • FTY720-C2: A derivative of FTY720 designed to be a more potent activator of PP2A than the parent compound, but lacking the mitochondria-targeting motif of this compound.[6]

Comparative Efficacy Biomarkers

The following sections detail key biomarkers for evaluating the in vivo efficacy of this compound and its analogues.

Neurotrophic Factor Expression

This compound has been shown to increase the expression of crucial neurotrophic factors, which are vital for neuronal survival and function.

Quantitative Data Summary:

BiomarkerCompoundModel SystemFold Change/EffectReference
GDNF mRNA This compoundCNP-aSyn Transgenic MiceIncreased levels in the brain[2]
BDNF mRNA This compoundOLN-93 Oligodendroglia CellsSignificant increase at 24 hours[6]
BDNF mRNA FTY720R6/1 Huntington's Disease MicePrevents decrease in hippocampal BDNF mRNA[7]
NGF mRNA This compoundOLN-93 Oligodendroglia CellsNo significant change at 24 hours[6]

Signaling Pathway for Neurotrophic Factor Upregulation:

G FTY720_Mitoxy This compound Mitochondria Mitochondria FTY720_Mitoxy->Mitochondria Targets PP2A PP2A Activation FTY720_Mitoxy->PP2A ERK1_2 ERK1/2 Phosphorylation PP2A->ERK1_2 Modulates Histone_Acetylation Histone 3 Acetylation ERK1_2->Histone_Acetylation Leads to Transcription_Factors Transcription Factors Histone_Acetylation->Transcription_Factors Activates BDNF_GDNF BDNF/GDNF Gene Expression Transcription_Factors->BDNF_GDNF Increases

Caption: this compound signaling pathway for neurotrophic factor expression.

Protein Phosphatase 2A (PP2A) Activation

A key mechanism of action for FTY720 and its derivatives is the activation of PP2A, a critical regulator of cellular signaling.

Quantitative Data Summary:

BiomarkerCompoundModel SystemFold Change in ActivityReference
PP2A Activity This compound (IV)Mouse Adrenal Gland~2.3 - 2.5 fold increase[3]
PP2A Activity FTY720-C2 (IV)Mouse Adrenal Gland~2.0 - 2.5 fold increase[3]
PP2A Activity FTY720-PHuman MonocytesMaximal activation at 6 hours[8]
PP2A Activity FTY720Human MonocytesMaximal activation at 24 hours[8]

Experimental Workflow for PP2A Activity Assay:

G cluster_0 In Vivo Treatment cluster_1 Sample Preparation cluster_2 PP2A Activity Measurement animal_treatment Administer this compound or alternative to mice tissue_collection Collect adrenal glands at specified time points animal_treatment->tissue_collection homogenization Homogenize tissue tissue_collection->homogenization centrifugation Centrifuge to obtain cell lysate homogenization->centrifugation assay Perform PP2A immunoprecipitation assay centrifugation->assay readout Measure phosphatase activity (e.g., malachite green assay) assay->readout

Caption: Workflow for assessing in vivo PP2A activity.

Neuroinflammation

This compound has demonstrated potent anti-inflammatory effects, a crucial aspect of its neuroprotective capacity.

Quantitative Data Summary:

BiomarkerCompoundModel SystemEffectReference
Microglial Activation (Iba1) This compoundCNP-aSyn Transgenic MiceReduced Iba1 protein levels[2]
Microglial Activation (CD68) FTY720Mouse Model of HypoperfusionFewer CD68+ microglia[9]
M2 Microglia Polarization FTY720Mouse Model of StrokeSkews microglia towards M2 phenotype (CD206+)[10]

Logical Relationship of Anti-Inflammatory Action:

G Neurodegenerative_Stimulus Neurodegenerative Stimulus Microglia_Activation Microglia Activation (M1 Phenotype) Neurodegenerative_Stimulus->Microglia_Activation Proinflammatory_Cytokines Pro-inflammatory Cytokine Release Microglia_Activation->Proinflammatory_Cytokines Neuronal_Damage Neuronal Damage Proinflammatory_Cytokines->Neuronal_Damage FTY720_Mitoxy This compound M2_Polarization M2 Phenotype Polarization FTY720_Mitoxy->M2_Polarization Promotes Anti_inflammatory_Effects Anti-inflammatory Effects M2_Polarization->Anti_inflammatory_Effects Anti_inflammatory_Effects->Microglia_Activation Inhibits Neuroprotection Neuroprotection Anti_inflammatory_Effects->Neuroprotection

Caption: this compound's modulation of neuroinflammation.

α-Synuclein Pathology

In models of synucleinopathies, this compound has been shown to reduce the pathological accumulation of α-synuclein.

Quantitative Data Summary:

BiomarkerCompoundModel SystemEffectReference
α-Synuclein Aggregation This compoundCNP-aSyn Transgenic MiceBlocked α-synuclein pathology[2]
Aggregated α-Synuclein FTY720GM2+/- Parkinsonian MiceReduced aggregated α-synuclein levels[11]
Mitochondrial Function

This compound is designed to accumulate in mitochondria and has shown protective effects on mitochondrial function.

Quantitative Data Summary:

BiomarkerCompoundModel SystemEffectReference
Mitochondrial Function This compound3-Nitropropionic Acid (3NP) Toxin ModelProtected mitochondrial function[1][2]

Detailed Experimental Protocols

Quantification of Neurotrophic Factor mRNA by qPCR
  • Tissue Homogenization and RNA Extraction: Homogenize brain tissue samples in a suitable lysis buffer (e.g., TRIzol). Extract total RNA using a standard phenol-chloroform extraction method followed by purification with a column-based kit.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers.

  • qPCR Reaction: Perform real-time quantitative PCR using a suitable qPCR master mix, cDNA template, and specific primers for BDNF, GDNF, NGF, and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated groups to the vehicle control.

Assessment of Microglial Activation by Immunohistochemistry
  • Tissue Preparation: Perfuse animals with 4% paraformaldehyde and post-fix brain tissue. Cryoprotect the tissue in sucrose (B13894) solutions and section using a cryostat.

  • Immunostaining: Block non-specific binding sites on tissue sections with a blocking buffer (e.g., containing normal goat serum and Triton X-100). Incubate sections with primary antibodies against Iba1 (pan-microglia marker) and CD68 (activated microglia/macrophage marker) overnight at 4°C.

  • Visualization: Wash sections and incubate with appropriate fluorescently-labeled secondary antibodies. Mount sections with a DAPI-containing mounting medium to visualize nuclei.

  • Image Analysis: Capture images using a confocal microscope and quantify the number of Iba1-positive and CD68-positive cells in specific brain regions using image analysis software.

α-Synuclein Aggregation Assay (Thioflavin T)
  • Protein Preparation: Prepare recombinant α-synuclein monomer and pre-formed fibrils (PFFs).

  • Aggregation Reaction: In a 96-well plate, combine α-synuclein monomer, Thioflavin T (ThT) dye, and the test compound (this compound or alternatives) in a suitable buffer. Initiate aggregation by adding α-synuclein PFFs.

  • Fluorescence Measurement: Monitor the ThT fluorescence intensity over time using a plate reader with excitation at ~450 nm and emission at ~482 nm.

  • Data Analysis: Plot the fluorescence intensity versus time to generate aggregation curves. The lag time and the maximum fluorescence intensity can be used to quantify the inhibitory effect of the test compounds on α-synuclein aggregation.

Conclusion

This compound presents a promising therapeutic strategy for neurodegenerative diseases by targeting mitochondria and activating neuroprotective pathways without the immunosuppressive effects of its parent compound, FTY720. The biomarkers and protocols outlined in this guide provide a robust framework for the preclinical in vivo assessment of this compound and its comparison with relevant alternatives. A multi-faceted approach, evaluating neurotrophic factor expression, PP2A activation, neuroinflammation, α-synuclein pathology, and mitochondrial function, will be crucial in determining the full therapeutic potential of this novel compound.

References

Comparative Analysis of FTY720 Derivatives on Mitochondrial Respiration: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of FTY720 (Fingolimod) and its derivatives on mitochondrial respiration, supported by experimental data and detailed protocols.

FTY720, an immunomodulatory drug approved for multiple sclerosis, and its analogs are increasingly being investigated for their effects on cellular metabolism, particularly mitochondrial function. This guide synthesizes available data to offer a comparative overview of key derivatives—FTY720-phosphate (FTY720-P), FTY720-Mitoxy, and FTY720-C2—and their impact on mitochondrial respiration.

Quantitative Data Summary

The following table summarizes the known effects of FTY720 derivatives on key parameters of mitochondrial respiration. It is important to note that while quantitative data for FTY720-P is available, data for this compound and FTY720-C2 is largely qualitative, focusing on downstream functional outcomes.

DerivativeTarget/MechanismBasal Respiration (OCR)ATP-Linked RespirationMaximal RespirationMitochondrial Membrane Potential (ΔΨm)ATP Production
FTY720-P S1P Receptor Agonist, STAT3 ActivatorIncreased (1.8-fold)[1]Increased (1.8-fold)[1]Increased[2]Increased[2][3]Increased[2][4]
This compound Mitochondria-localizingData not availableData not availableData not availableProtective effect suggested[5][6]Protective effect suggested[6]
FTY720-C2 Potent PP2A ActivatorData not availableData not availableData not availableData not availableData not available

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Measurement of Mitochondrial Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

This protocol is adapted from studies on FTY720-P in AC16 human cardiomyocyte cells.[2]

  • Cell Seeding: Seed 25,000 AC16 cells per well in a gelatin-precoated Seahorse XF24 or XF96 plate and incubate for 12 hours.

  • Treatment: Treat cells with the desired concentration of FTY720 derivative (e.g., 100 nM FTY720-P) for 48 hours. The culture medium should be changed every 24 hours.

  • Assay Preparation:

    • One day prior to the assay, hydrate (B1144303) the Seahorse XF sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator.

    • On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine. Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour.

  • Seahorse XF Assay:

    • Load the sensor cartridge with the following compounds for sequential injection:

      • Port A: Oligomycin (1 µM final concentration) to inhibit ATP synthase.

      • Port B: FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) (1 µM final concentration) to uncouple the mitochondrial inner membrane and induce maximal respiration.

      • Port C: Rotenone (1 µM final concentration) and Antimycin A (1 µM final concentration) to inhibit Complex I and III, respectively, and shut down mitochondrial respiration.

    • Perform the assay in a Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR) at baseline and after each compound injection.

  • Data Analysis: Calculate basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption from the OCR measurements.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRE Staining

This protocol is based on studies involving FTY720-P.[2][3]

  • Cell Culture and Treatment: Culture cells in a suitable format (e.g., 96-well plate) and treat with the FTY720 derivative as described in the previous protocol.

  • Staining:

    • Prepare a 100 nM working solution of Tetramethylrhodamine, Ethyl Ester (TMRE) in pre-warmed cell culture medium.

    • Remove the treatment medium from the cells and add the TMRE staining solution.

    • Incubate the cells for 20-30 minutes at 37°C, protected from light.

  • Data Acquisition:

    • Microplate Reader: Wash the cells with pre-warmed PBS and measure the fluorescence at an excitation/emission of ~549/575 nm.

    • Flow Cytometry: After staining, detach the cells (if adherent), wash with PBS, and analyze the fluorescence using a flow cytometer.

  • Controls: Include a negative control treated with an uncoupling agent like FCCP (5 µM for 10 minutes) to induce mitochondrial depolarization.

Measurement of Cellular ATP Levels

This protocol provides a general method for determining cellular ATP concentration.

  • Cell Culture and Treatment: Culture and treat cells with FTY720 derivatives as described above.

  • ATP Assay:

    • Use a commercially available luciferin (B1168401)/luciferase-based ATP assay kit.

    • Lyse the cells according to the kit manufacturer's instructions to release intracellular ATP.

    • Add the luciferase reagent to the cell lysate. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.

    • Measure the luminescence using a luminometer.

  • Standard Curve: Generate a standard curve with known ATP concentrations to quantify the ATP levels in the cell samples. The results can be normalized to the total protein content of each sample.

Visualizing Signaling Pathways and Workflows

Signaling Pathway of FTY720-P in Mitochondrial Respiration

The diagram below illustrates the proposed signaling pathway by which FTY720-P enhances mitochondrial respiration. FTY720 is phosphorylated to its active form, FTY720-P, which then acts as an agonist for the S1P receptor. This engagement leads to the activation of the STAT3 transcription factor, which in turn promotes the expression of genes involved in mitochondrial function, ultimately leading to increased mitochondrial respiration and ATP production.[2][4]

FTY720_Pathway FTY720 FTY720 FTY720P FTY720-P (Active Form) FTY720->FTY720P Phosphorylation S1PR S1P Receptor FTY720P->S1PR Agonist STAT3 STAT3 Activation S1PR->STAT3 Mito_Genes Mitochondrial Gene Expression STAT3->Mito_Genes Mito_Resp Increased Mitochondrial Respiration & ATP Production Mito_Genes->Mito_Resp

FTY720-P Signaling Pathway
Experimental Workflow for Assessing Mitochondrial Function

The following diagram outlines the general experimental workflow for comparing the effects of FTY720 derivatives on mitochondrial respiration.

Experimental_Workflow cluster_prep Preparation cluster_assays Mitochondrial Function Assays cluster_analysis Data Analysis & Comparison Cell_Culture Cell Culture (e.g., AC16 Cardiomyocytes) Treatment Treatment with FTY720 Derivatives (FTY720-P, -Mitoxy, -C2) Cell_Culture->Treatment Seahorse Seahorse XF Analysis (OCR Measurement) Treatment->Seahorse TMRE Mitochondrial Membrane Potential (TMRE) Treatment->TMRE ATP_Assay Cellular ATP Levels Treatment->ATP_Assay Data_Analysis Quantitative Analysis and Comparative Assessment Seahorse->Data_Analysis TMRE->Data_Analysis ATP_Assay->Data_Analysis

Mitochondrial Function Assay Workflow

This guide provides a foundational understanding of the comparative effects of FTY720 derivatives on mitochondrial respiration. Further research, particularly direct comparative studies with quantitative endpoints for derivatives like this compound and FTY720-C2, is necessary to fully elucidate their distinct impacts on mitochondrial bioenergetics.

References

A Head-to-Head Comparison of FTY720-Mitoxy and MitoQ in Preclinical Parkinson's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for disease-modifying therapies for Parkinson's disease (PD), two molecules, FTY720-Mitoxy and MitoQ, have emerged as promising candidates, both targeting mitochondrial dysfunction, a key pathological feature of the disease. This guide provides a comprehensive head-to-head comparison of their performance in preclinical PD models, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.

At a Glance: this compound vs. MitoQ

FeatureThis compoundMitoQ
Primary Mechanism of Action Increases expression of neurotrophic factors (BDNF, GDNF, NGF); Reduces α-synucleinopathy; Modulates protein phosphatase 2A (PP2A) activity.[1][2][3][4]Mitochondria-targeted antioxidant; Scavenges reactive oxygen species (ROS).[5][6][7][8]
Key Molecular Target Mitochondria, Sphingosine-1-phosphate receptors (indirectly, parent compound), PP2A.[1][3][4]Mitochondrial inner membrane.[6][8]
Reported Effects in PD Models Normalizes motor and gut function, increases trophic factor expression, eliminates synucleinopathy, restores mitochondrial function.[2]Protects against dopaminergic neuron loss, reverses dopamine (B1211576) depletion, improves locomotor activity.[5][6][9]
Immunosuppressive Properties No.[2]No.
Parent Compound FTY720 (Fingolimod).[1][3]Coenzyme Q10 (Ubiquinone).[5][8]

In-Depth Performance Analysis in Parkinson's Disease Models

The following tables summarize the quantitative data from various preclinical studies on this compound and MitoQ. It is important to note that no direct head-to-head comparative studies have been published; therefore, this analysis synthesizes findings from separate investigations.

In Vitro Models
ParameterThis compoundMitoQ
Cell Models Used OLN-93 oligodendroglia cells, MN9D dopaminergic neuronal cells.[1][4]Primary mesencephalic neuronal cells, N27 dopaminergic cells, SH-SY5Y neuroblastoma cells.[5][6][10]
Toxin/Stressor Hydrogen peroxide (H₂O₂), α-synuclein expression.[1]1-methyl-4-phenylpyridinium (MPP+), 6-hydroxydopamine (6-OHDA).[5][6][10]
Observed Effects - Protected α-synuclein expressing OLN-93 cells from oxidative stress-induced cell death.- Increased mRNA expression of NGF, BDNF, and GDNF in OLN-93 cells.- Increased histone 3 acetylation and ERK1/2 phosphorylation.- Increased myelin-associated glycoprotein (B1211001) (MAG) levels.[1]- Reversed MPP+-induced loss of tyrosine hydroxylase and mitochondrial membrane potential.- Inhibited MPP+-induced caspase-3 activation.- Markedly inhibited 6-OHDA-induced mitochondrial fragmentation.[5][6][10]
In Vivo Models
ParameterThis compoundMitoQ
Animal Models Used Transgenic mice expressing human α-synuclein in oligodendrocytes (CNP-aSyn MSA model); Toxin-induced (3-nitropropionic acid) MSA model.[2][11][12]MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of PD.[5][6]
Administration Route Osmotic pump, gavage, injection.[2]Oral gavage.[5]
Dosage 1.1 mg/kg/day (osmotic pump).[12]4 mg/kg/day (oral gavage).[6]
Treatment Duration 3 months (8.5 to 11.5 months of age).[12]13 days (1 day before MPTP and continued for 12 days).[5]
Observed Effects - Normalized movement and sweat function.- Increased brain GDNF levels and reduced brain miR-96-5p.- Blocked α-synuclein pathology and microglial activation.- Protected movement and mitochondrial function in the 3NP toxin model.[11][12]- Inhibited MPTP-induced loss of striatal dopamine and its metabolites.- Prevented inactivation of mitochondrial aconitase in the substantia nigra.- Reversed MPTP-induced loss of locomotor activity.[5][6]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

FTY720_Mitoxy_Signaling_Pathway FTY720_Mitoxy This compound Mitochondria Mitochondria FTY720_Mitoxy->Mitochondria PP2A PP2A Activation FTY720_Mitoxy->PP2A ERK12_Phos ERK1/2 Phosphorylation FTY720_Mitoxy->ERK12_Phos Histone_Acetylation Histone 3 Acetylation FTY720_Mitoxy->Histone_Acetylation Neuroprotection Neuroprotection & Reduced α-Synucleinopathy PP2A->Neuroprotection Trophic_Factors Increased Expression of BDNF, GDNF, NGF ERK12_Phos->Trophic_Factors Histone_Acetylation->Trophic_Factors Trophic_Factors->Neuroprotection

Caption: Proposed signaling pathway for this compound's neuroprotective effects.

MitoQ_Signaling_Pathway MitoQ MitoQ Mitochondrial_Membrane Mitochondrial Inner Membrane MitoQ->Mitochondrial_Membrane ROS_Scavenging ROS Scavenging (O₂⁻, H₂O₂, ONOO⁻) Mitochondrial_Membrane->ROS_Scavenging Reduced_Oxidative_Stress Reduced Mitochondrial Oxidative Stress ROS_Scavenging->Reduced_Oxidative_Stress Improved_Mitochondrial_Function Improved Mitochondrial Function & Integrity Reduced_Oxidative_Stress->Improved_Mitochondrial_Function Neuroprotection Neuroprotection Improved_Mitochondrial_Function->Neuroprotection Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Cell_Culture Neuronal/Glial Cell Culture Toxin_Induction Induction of PD Pathology (e.g., MPP+, α-synuclein) Cell_Culture->Toxin_Induction Treatment Treatment with This compound or MitoQ Toxin_Induction->Treatment Analysis_in_vitro Analysis: - Cell Viability - Mitochondrial Function - Protein Expression - Gene Expression Treatment->Analysis_in_vitro Animal_Model Parkinson's Disease Animal Model (e.g., MPTP, Transgenic) Drug_Administration Drug Administration (e.g., Oral Gavage, Osmotic Pump) Animal_Model->Drug_Administration Behavioral_Tests Behavioral Testing (e.g., Rotarod, Locomotor Activity) Drug_Administration->Behavioral_Tests Post_mortem_Analysis Post-mortem Tissue Analysis: - Neurotransmitter Levels - Protein Aggregation - Immunohistochemistry - Mitochondrial Enzyme Activity Behavioral_Tests->Post_mortem_Analysis

References

FTY720-Mitoxy: A Non-Immunosuppressive Alternative to FTY720 with Enhanced Neuroprotective Potential

Author: BenchChem Technical Support Team. Date: December 2025

FTY720 (Fingolimod), an approved immunomodulatory drug for multiple sclerosis, has shown neuroprotective effects but is associated with immunosuppression. A novel derivative, FTY720-Mitoxy, has been developed to retain and enhance the neuroprotective properties of the parent compound without causing lymphopenia. This comparison guide evaluates the advantages of this compound over FTY720, supported by experimental data, detailed protocols, and signaling pathway diagrams.

FTY720 exerts its primary therapeutic effect in multiple sclerosis through its in vivo phosphorylation to FTY720-phosphate. This active metabolite acts as a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors[1]. The binding of FTY720-phosphate to the S1P1 receptor on lymphocytes leads to the internalization and degradation of the receptor, effectively trapping lymphocytes in the lymph nodes and preventing their infiltration into the central nervous system[1][2]. While this mechanism is effective in reducing inflammation in autoimmune diseases, the resulting lymphopenia can increase the risk of infections.

This compound is a structurally related compound designed to circumvent the immunosuppressive effects of FTY720. A key modification in this compound is the addition of a triphenylphosphonium bromide moiety, which targets the molecule to mitochondria and, crucially, prevents its phosphorylation[3][4]. This lack of phosphorylation means this compound does not interact with S1P receptors and therefore does not induce lymphopenia, a significant advantage over its parent compound[4].

Key Advantages of this compound:

  • Absence of Immunosuppression: this compound does not get phosphorylated and thus does not act on S1P receptors, avoiding the lymphocyte sequestration that leads to the immunosuppressive effects of FTY720[4].

  • Enhanced Neurotrophic Factor Expression: In vitro studies have demonstrated that this compound is more effective than FTY720 at increasing the expression of key neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF)[3].

  • Superior Protection Against Oxidative Stress: this compound has shown a greater ability to protect oligodendroglia cells expressing α-synuclein from oxidative stress-induced cell death compared to FTY720[3].

  • Mitochondrial Targeting: The "Mitoxy" moiety is designed to localize the compound to the mitochondria, which may be beneficial in neurodegenerative diseases where mitochondrial dysfunction is a contributing factor[3].

Comparative Data: FTY720 vs. This compound

The following tables summarize the key quantitative differences between FTY720 and this compound based on preclinical studies.

Table 1: Effect on Neurotrophic Factor mRNA Expression in OLN-93 Cells
Compound (160 nM, 24 hr)Nerve Growth Factor (NGF)Brain-Derived Neurotrophic Factor (BDNF)Glial Cell Line-Derived Neurotrophic Factor (GDNF)
FTY720 IncreasedNo significant increaseNo significant increase
This compound IncreasedSignificantly Increased Significantly Increased

Data from a study on OLN-93 oligodendroglia cells.[3]

Table 2: Protection of α-Synuclein-Expressing OLN-93 Cells from Oxidative Stress
Compound (160 nM, 48 hr pretreatment)Protection against H₂O₂-induced cell death
FTY720 No significant protection
This compound Significant Protection

Data from a study on OLN-93 cells stably expressing α-synuclein.[3]

Table 3: Effect on Downstream Signaling Molecules in OLN-93 Cells
Compound (160 nM, 24 hr)Histone 3 AcetylationERK1/2 Phosphorylation
FTY720 No significant increaseNo significant increase
This compound Significantly Increased Significantly Increased

Data from a study on OLN-93 oligodendroglia cells.[3]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of FTY720 and this compound are visually represented in the following diagrams.

FTY720_Signaling FTY720 FTY720 SK2 Sphingosine Kinase 2 (SK2) FTY720->SK2 Phosphorylation (in vivo) FTY720P FTY720-Phosphate SK2->FTY720P S1PR1 S1P1 Receptor (on Lymphocytes) FTY720P->S1PR1 Agonism Internalization S1P1 Receptor Internalization & Degradation S1PR1->Internalization Lymphocyte_Egress Lymphocyte Egress from Lymph Nodes Internalization->Lymphocyte_Egress Inhibition Immunosuppression Immunosuppression Lymphocyte_Egress->Immunosuppression

Caption: FTY720 Signaling Pathway Leading to Immunosuppression.

FTY720_Mitoxy_Signaling FTY720_Mitoxy This compound No_Phosphorylation No Phosphorylation FTY720_Mitoxy->No_Phosphorylation ERK_Pathway ERK1/2 Phosphorylation FTY720_Mitoxy->ERK_Pathway Histone_Acetylation Histone 3 Acetylation FTY720_Mitoxy->Histone_Acetylation S1PRs S1P Receptors No_Phosphorylation->S1PRs No Interaction Neurotrophic_Factors Increased BDNF & GDNF Expression ERK_Pathway->Neurotrophic_Factors Histone_Acetylation->Neurotrophic_Factors Neuroprotection Neuroprotection Neurotrophic_Factors->Neuroprotection

Caption: this compound Signaling Pathway Leading to Neuroprotection.

Experimental Protocols

In Vitro Comparison of FTY720 and this compound in OLN-93 Cells

Objective: To compare the effects of FTY720 and this compound on neurotrophic factor expression, cell signaling, and protection against oxidative stress in an oligodendroglia cell line.

Cell Culture:

  • OLN-93 cells, both untransfected and stably expressing human wild-type α-synuclein, were used.

  • Cells were cultured in appropriate media and conditions.

Treatment:

  • Cells were treated with 160 nM of FTY720 or this compound for 24 or 48 hours, depending on the assay.

Quantitative Real-Time PCR (qPCR) for Neurotrophic Factor Expression:

  • After 24 hours of treatment, total RNA was extracted from the cells.

  • cDNA was synthesized from the RNA.

  • qPCR was performed using specific primers for NGF, BDNF, and GDNF.

  • Gene expression levels were normalized to a housekeeping gene.

Immunoblotting for Cell Signaling Molecules:

  • After 24 hours of treatment, cell lysates were prepared.

  • Proteins were separated by SDS-PAGE and transferred to a membrane.

  • Membranes were probed with primary antibodies against total and acetylated histone 3, and total and phosphorylated ERK1/2.

  • Secondary antibodies conjugated to a detectable marker were used for visualization.

  • Band intensities were quantified and normalized to loading controls.

Oxidative Stress Assay:

  • Cells were pretreated with 160 nM FTY720 or this compound for 48 hours.

  • Oxidative stress was induced by exposing the cells to 75 μM hydrogen peroxide (H₂O₂) for 2 hours.

  • Cell viability was assessed using a neutral red assay.

Pharmacokinetic and Metabolism Studies

Objective: To determine the metabolic stability and pharmacokinetic profiles of this compound.

In Vitro Metabolism:

  • The metabolic stability of this compound was assessed in liver microsomes from mice, rats, dogs, monkeys, and humans.

  • The formation of metabolites was analyzed in rat and human hepatocytes. It was observed that this compound is metabolized on the octyl side chain, similar to FTY720, but does not produce phosphorylated metabolites[5].

In Vivo Pharmacokinetics:

  • Male C57BL/6 mice were administered a single intravenous (IV) or oral dose of this compound (2 mg/kg)[5].

  • Blood and brain samples were collected at various time points.

  • The concentrations of this compound in plasma and brain homogenates were determined by LC-MS/MS.

  • Pharmacokinetic parameters, including half-life and brain-to-plasma ratio, were calculated. The study found that this compound was not detected in plasma or brain following oral dosing, indicating a lack of oral bioavailability[5].

Conclusion

This compound presents a significant advantage over its parent compound, FTY720, by offering enhanced neuroprotective effects without the associated immunosuppression. The absence of phosphorylation is the key structural determinant for this improved safety profile. Preclinical data strongly suggest that this compound is a promising candidate for further investigation in the treatment of neurodegenerative diseases where neuroprotection and mitigation of oxidative stress are desired therapeutic outcomes. The lack of oral bioavailability, however, indicates that alternative routes of administration will need to be explored in future clinical development.

References

Unveiling the Neuroprotective Superiority of FTY720-Mitoxy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals at the forefront of neurodegenerative disease research, identifying therapeutic agents with enhanced efficacy and targeted action is paramount. FTY720-Mitoxy, a novel derivative of the FDA-approved drug FTY720 (Fingolimod), has emerged as a promising candidate with superior neuroprotective properties. This guide provides a comprehensive comparison of this compound with its parent compound, FTY720, and another derivative, FTY720-C2, supported by key experimental findings.

This compound distinguishes itself through a key structural modification—the addition of a mitochondria-localizing triphenylphosphonium (TPP) moiety.[1] This strategic alteration is designed to concentrate the compound within mitochondria, critical organelles often implicated in the pathology of neurodegenerative disorders like Multiple System Atrophy (MSA) and Parkinson's disease.[1][2][3] Unlike FTY720, this compound and FTY720-C2 are non-immunosuppressive, as they are not phosphorylated and thus do not modulate sphingosine (B13886) 1-phosphate receptors (S1PRs) that lead to reduced lymphocyte levels.[1][2][4] This presents a significant safety advantage for chronic therapeutic use.

Comparative Efficacy in Preclinical Models

In vitro and in vivo studies have consistently demonstrated the enhanced neuroprotective effects of this compound compared to FTY720 and FTY720-C2. These studies highlight its unique ability to counteract oxidative stress and α-synuclein-associated toxicity, key pathological features of synucleinopathies.

In Vitro Cellular Protection

Studies utilizing OLN-93 oligodendroglia cells, which are crucial for myelination in the central nervous system, have revealed the distinct advantages of this compound. While all three compounds (FTY720, FTY720-C2, and this compound) offered protection against oxidative stress-induced cell death in normal oligodendroglia, only this compound was effective in protecting cells expressing α-synuclein from similar damage.[2]

CompoundCell Viability in α-Synuclein Expressing OLN-93 Cells (under oxidative stress)
VehicleDecreased
FTY720No significant protection
FTY720-C2No significant protection
This compound Significant protection [2]
Upregulation of Neurotrophic Factors

A key mechanism underlying the neuroprotective effects of this compound is its robust induction of essential neurotrophic factors. In OLN-93 cells, this compound uniquely stimulated the expression of Brain-Derived Neurotrophic Factor (BDNF), Glial Cell Line-Derived Neurotrophic Factor (GDNF), and Nerve Growth Factor (NGF).[1][2][4] In contrast, FTY720 and FTY720-C2 only managed to increase NGF expression.[2] This broad-spectrum trophic support is critical for neuronal survival, function, and regeneration.

Compound (160 nM, 24 hr)NGF mRNA ExpressionBDNF mRNA ExpressionGDNF mRNA Expression
FTY720IncreasedNo significant increaseNo significant increase
FTY720-C2IncreasedNo significant increaseNo significant increase
This compound Increased Significantly Increased [2]Significantly Increased [2]

This differential effect is linked to the activation of specific signaling pathways. This compound was found to significantly increase the phosphorylation of ERK1/2 and the acetylation of histone 3 (AcH3), both of which are involved in the transcriptional regulation of BDNF and GDNF.[2]

Enhancement of Myelination

In addition to its direct neuroprotective and trophic effects, this compound has demonstrated the potential to promote myelination. Treatment of OLN-93 cells with this compound resulted in a significant increase in the levels of Myelin Associated Glycoprotein (MAG), a key protein in the formation and maintenance of myelin sheaths.[2]

Compound (48 hr)Myelin Associated Glycoprotein (MAG) Protein Levels
FTY720-C2Trend towards an increase (not significant)
This compound Significantly Increased [2]
In Vivo Neuroprotection and Functional Recovery

The superior performance of this compound has been validated in animal models of MSA. In CNP-aSyn transgenic mice, which mimic the α-synuclein pathology of MSA, administration of this compound normalized motor deficits, improved sweat function, and restored soleus muscle mass.[4] Furthermore, it effectively reduced α-synuclein pathology and microglial activation in the brain, indicating a potent anti-inflammatory effect.[4] In a toxin-induced model of MSA, this compound also protected against movement and mitochondrial dysfunction.[4]

Signaling Pathways and Experimental Workflow

The distinct mechanisms of action of this compound can be visualized through its signaling cascade and the typical workflow of preclinical evaluation.

FTY720_Mitoxy_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound Mitochondria Mitochondria This compound->Mitochondria Targets Mitochondria HDAC HDAC This compound->HDAC Inhibits ERK_Pathway ERK1/2 Phosphorylation This compound->ERK_Pathway Activates Myelination MAG Expression This compound->Myelination Increases AcH3 Histone 3 Acetylation CREB CREB ERK_Pathway->CREB AcH3->CREB Trophic_Factors BDNF, GDNF, NGF Expression CREB->Trophic_Factors Increases Neuroprotection Neuroprotection & Reduced aSyn Toxicity Trophic_Factors->Neuroprotection Myelination->Neuroprotection

Caption: this compound's neuroprotective signaling cascade.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture OLN-93 Cell Culture (with/without aSyn expression) Treatment Treatment with FTY720, FTY720-C2, this compound Cell_Culture->Treatment Oxidative_Stress Induction of Oxidative Stress (e.g., H2O2) Treatment->Oxidative_Stress qPCR qPCR for Trophic Factor mRNA (BDNF, GDNF, NGF) Treatment->qPCR Western_Blot Western Blot for Signaling Proteins (pERK1/2, AcH3) & MAG Treatment->Western_Blot Viability_Assay Cell Viability Assay Oxidative_Stress->Viability_Assay Animal_Model MSA Mouse Model (e.g., CNP-aSyn Tg Mice) Drug_Administration Drug Administration (e.g., osmotic pump) Animal_Model->Drug_Administration Behavioral_Tests Behavioral Assessment (Rotarod, Sweat Test) Drug_Administration->Behavioral_Tests Postmortem_Analysis Postmortem Tissue Analysis (Immunoblot, qPCR, IHC) Behavioral_Tests->Postmortem_Analysis

Caption: Preclinical evaluation workflow for FTY720 compounds.

Experimental Protocols

The following are summarized methodologies for key experiments cited in the comparison.

Cell Culture and Treatment
  • Cell Line: OLN-93 oligodendroglia cells, both untransfected and transfected to express α-synuclein.

  • Culture Conditions: Standard cell culture conditions were maintained.

  • Drug Treatment: Cells were treated with vehicle, FTY720, FTY720-C2, or this compound at specified concentrations (e.g., up to 160 nM) for 24 or 48 hours.[2]

  • Oxidative Stress Induction: For cell viability assays under stress, cells were exposed to hydrogen peroxide (H₂O₂), for instance at a concentration of 75 μM.[2]

Quantitative Real-Time PCR (qPCR)
  • Purpose: To quantify the mRNA expression levels of neurotrophic factors (NGF, BDNF, GDNF).

  • Protocol:

    • RNA was extracted from treated and control OLN-93 cells after 24 hours of incubation.

    • Reverse transcription was performed to synthesize cDNA.

    • qPCR was carried out using specific primers for the target genes and a housekeeping gene for normalization.

    • Relative gene expression was calculated using the comparative Ct method.

Western Blotting
  • Purpose: To measure the protein levels of Myelin Associated Glycoprotein (MAG), phosphorylated ERK1/2 (pERK1/2), and acetylated histone 3 (AcH3).

  • Protocol:

    • Protein lysates were collected from OLN-93 cells after 24 or 48 hours of treatment.

    • Protein concentration was determined using a BCA assay.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes were blocked and then incubated with primary antibodies specific for MAG, pERK1/2, total ERK1/2, AcH3, and a loading control (e.g., β-actin).

    • After incubation with appropriate secondary antibodies, protein bands were visualized and quantified using densitometry.

Animal Studies
  • Animal Model: CNP-aSyn transgenic (Tg) mice, which express human α-synuclein in oligodendrocytes, were used as a model for MSA.[4]

  • Drug Administration: this compound (e.g., 1.1 mg/kg/day) or vehicle was delivered continuously via osmotic pumps for a specified duration (e.g., from 8.5 to 11.5 months of age).[4]

  • Behavioral Assessments:

    • Motor Function: Assessed using a rotarod test.[4]

    • Autonomic Function: Sweat production was measured using a starch-iodine test.[4]

  • Postmortem Tissue Analysis:

    • Immunohistochemistry (IHC) and Immunoblotting: Brain tissues were analyzed for α-synuclein pathology, microglial activation (Iba1), and levels of neurotrophic factors (BDNF, GDNF).[4]

    • qPCR: Brain tissue was used to measure mRNA levels of BDNF, GDNF, NGF, and the GDNF-receptor RET.[4]

Conclusion

References

A Comparative Guide to FTY720 (Fingolimod) and Mitoxantrone for Long-Term Multiple Sclerosis Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term efficacy and safety of FTY720 (Fingolimod) and Mitoxantrone, two disease-modifying therapies for multiple sclerosis (MS). The information is intended to support research, clinical trial design, and drug development efforts by presenting a comprehensive overview of their performance, supported by experimental data and detailed methodologies.

Long-Term Efficacy: A Comparative Analysis

FTY720, an oral sphingosine (B13886) 1-phosphate (S1P) receptor modulator, and Mitoxantrone, an intravenous anthracenedione and topoisomerase II inhibitor, have both demonstrated efficacy in reducing relapse rates and slowing disability progression in patients with relapsing forms of multiple sclerosis. However, their long-term performance and the robustness of the evidence differ.

A network meta-analysis of 39 studies involving 25,113 participants found that both Mitoxantrone and FTY720 were more effective than placebo in reducing the recurrence of relapses over 24 months. Mitoxantrone showed a higher ranking in this analysis for preventing relapses compared to FTY720.[1] Specifically, one meta-analysis found that FTY720 at a 0.5 mg/day dose resulted in a mean difference of -0.22 in the annualized relapse rate (ARR) compared to placebo.[2] Another study showed FTY720 reduced the ARR by 54% compared to placebo in the FREEDOMS trial.[3] For Mitoxantrone, studies have shown a significant reduction in relapse rates compared to placebo.[4]

Regarding disability progression, the network meta-analysis indicated that Mitoxantrone was among the most effective treatments in delaying disability worsening, with a risk ratio of 0.20 versus placebo.[1] FTY720 also showed a benefit in reducing the risk of disability progression, though to a lesser extent than Mitoxantrone in this indirect comparison.[1][3]

Efficacy OutcomeFTY720 (Fingolimod)MitoxantroneAlternative Therapies (Examples)
Annualized Relapse Rate (ARR) Reduction Significant reduction compared to placebo and some injectable therapies.[2][3][5] The FREEDOMS trial showed a 54% relative reduction vs. placebo.[3] A 3-year extension study showed sustained low ARRs of 0.20-0.21.[6]Moderately effective in reducing the frequency of relapses in the short-term (2 years).[7] One trial showed a significant reduction in relapses at 1 year compared to placebo.[4]Natalizumab (-68% vs. placebo), Alemtuzumab (up to -55% vs. high dose interferon-β1a).[3]
Disability Progression The FREEDOMS trial showed a 30% reduction in the risk of 3-month confirmed disability progression vs. placebo.[8] However, the effect on disability progression has been debated across different trials.[3]Effective in reducing the progression of disability.[9] A network meta-analysis showed it to be one of the most effective treatments in this regard.[1]Alemtuzumab and Natalizumab have also shown significant effects on reducing disability progression.[3]
MRI Outcomes Significantly reduces the number of new or enlarging T2 lesions and gadolinium-enhancing lesions.[3][8]Reduces the number of active MRI lesions.[7]Other therapies like Natalizumab and Alemtuzumab also show strong effects on MRI outcomes.

Long-Term Safety Profile: A Critical Comparison

The long-term safety profiles of FTY720 and Mitoxantrone are a key differentiating factor and a critical consideration in treatment decisions. Mitoxantrone's use is significantly limited by its potential for serious long-term adverse events.

Mitoxantrone is associated with a dose-dependent risk of cardiotoxicity, including reduced left ventricular ejection fraction (LVEF) and congestive heart failure.[10][11] There is also a significant risk of therapy-related acute leukemia, with incidence rates reported to be higher than initially thought.[12] A 5-year prospective study of 802 MS patients reported acute congestive heart failure in 0.1% of patients and therapy-related leukemia in 0.25% of patients.[13]

FTY720's long-term safety profile is generally considered more favorable, though it is not without risks. Potential adverse events include bradycardia upon treatment initiation, macular edema, and an increased risk of infections.[8] Long-term extension studies have not identified new safety signals, but ongoing monitoring is crucial.[14]

Safety ConcernFTY720 (Fingolimod)Mitoxantrone
Cardiotoxicity Can cause a transient decrease in heart rate upon initiation.[15] Long-term cardiac effects are generally not a major concern with appropriate monitoring.Significant risk of dose-dependent cardiotoxicity, including irreversible cardiomyopathy and congestive heart failure.[10][11] The cumulative lifetime dose is limited.[11]
Secondary Malignancies Some reports of skin cancer, but overall rates of malignancies in clinical trials have been within the expected range for the MS population.[14]Increased risk of therapy-related acute leukemia.[12][13]
Infections Increased risk of infections due to lymphocyte sequestration.[16]Myelosuppression can lead to an increased risk of infections.
Other Notable Adverse Events Macular edema, liver enzyme elevations.[8]Nausea, alopecia, amenorrhea, and urinary tract infections.[11]

Experimental Protocols

A clear understanding of the methodologies used to assess efficacy and safety is crucial for interpreting clinical trial data.

Efficacy Assessment
  • Expanded Disability Status Scale (EDSS): This scale is the most widely used method for quantifying disability in MS. It ranges from 0 (normal neurological exam) to 10 (death due to MS) in 0.5-point increments. The scale is based on a neurological examination that assesses eight functional systems, including pyramidal, cerebellar, brainstem, sensory, bowel and bladder, visual, and cerebral functions.[1][13] From a score of 4.0 upwards, the scale becomes heavily reliant on walking ability.[1]

  • Annualized Relapse Rate (ARR): The ARR is calculated by dividing the total number of relapses by the total number of person-years in a study.[7][17][18] A relapse is typically defined as the appearance of new or the worsening of pre-existing neurological symptoms lasting for at least 24-48 hours in the absence of fever or infection.

  • Magnetic Resonance Imaging (MRI) Analysis: MRI is a key tool for monitoring disease activity. Standard protocols for MS clinical trials include T2-weighted and T1-weighted sequences before and after the administration of a gadolinium-based contrast agent.[2] The primary MRI outcomes are typically the number of new or enlarging T2-hyperintense lesions and the number of gadolinium-enhancing (Gd+) lesions, which indicate areas of active inflammation and blood-brain barrier breakdown.[2][19]

Safety Monitoring
  • FTY720 (Fingolimod) Monitoring Protocol:

    • First-Dose Monitoring: Due to the risk of bradycardia, all patients must be monitored for at least 6 hours after the first dose, with hourly pulse and blood pressure measurements. An electrocardiogram (ECG) should be performed before dosing and at the end of the observation period.[15]

    • Long-Term Monitoring: Regular ophthalmologic examinations are recommended to screen for macular edema. Liver function tests should be performed periodically. Patients should be monitored for signs of infection.[4]

  • Mitoxantrone Monitoring Protocol:

    • Cardiac Monitoring: Left ventricular ejection fraction (LVEF) must be evaluated by echocardiogram or multi-gated acquisition (MUGA) scan before the initial dose and prior to each subsequent dose.[3][20] The lifetime cumulative dose is limited to 140 mg/m².

    • Hematological Monitoring: Complete blood counts should be monitored before each dose due to the risk of myelosuppression.

Visualizing the Mechanisms and Workflows

Signaling Pathways

FTY720_Signaling_Pathway cluster_blood Blood cluster_lymphocyte Lymphocyte cluster_lymph_node Lymph Node FTY720 FTY720 SphK2 Sphingosine Kinase 2 FTY720->SphK2 Phosphorylation FTY720P FTY720-P S1P1_surface S1P1 Receptor (Surface) FTY720P->S1P1_surface Binds and Activates SphK2->FTY720P S1P1_internal Internalized S1P1 Receptor S1P1_surface->S1P1_internal Internalization & Degradation G_protein G-protein Signaling S1P1_surface->G_protein Activates Egress_inhibition Inhibition of Lymphocyte Egress S1P1_internal->Egress_inhibition Lymphocyte_retention Lymphocyte Sequestration Egress_inhibition->Lymphocyte_retention Leads to

Caption: FTY720 is phosphorylated to FTY720-P, which acts as a functional antagonist of the S1P1 receptor on lymphocytes, leading to its internalization and subsequent sequestration of lymphocytes in the lymph nodes.

Mitoxantrone_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_cell Immune Cell (T-cell, B-cell, Macrophage) Mitoxantrone Mitoxantrone DNA DNA Mitoxantrone->DNA Intercalates Topoisomerase_II Topoisomerase II Mitoxantrone->Topoisomerase_II Inhibits DNA_intercalation DNA Intercalation DNA->DNA_intercalation Topo_II_inhibition Topoisomerase II Inhibition Topoisomerase_II->Topo_II_inhibition DNA_damage DNA Strand Breaks DNA_intercalation->DNA_damage Topo_II_inhibition->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis Proliferation_inhibition Inhibition of Proliferation DNA_damage->Proliferation_inhibition

Caption: Mitoxantrone intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis of immune cells, thereby suppressing the inflammatory response in MS.

Experimental Workflow

MS_Trial_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Period cluster_followup Follow-up Informed_Consent Informed Consent Inclusion_Exclusion Inclusion/Exclusion Criteria Informed_Consent->Inclusion_Exclusion Baseline_Assessments Baseline Assessments (EDSS, MRI, Labs) Inclusion_Exclusion->Baseline_Assessments Randomization Randomization Baseline_Assessments->Randomization Treatment_Arm_A Treatment Arm A (e.g., FTY720) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (e.g., Mitoxantrone or Placebo) Randomization->Treatment_Arm_B Regular_Visits Regular Follow-up Visits Treatment_Arm_A->Regular_Visits Treatment_Arm_B->Regular_Visits Efficacy_Monitoring Efficacy Monitoring (Relapses, EDSS) Regular_Visits->Efficacy_Monitoring Safety_Monitoring Safety Monitoring (AEs, Labs, ECG, Echo) Regular_Visits->Safety_Monitoring End_of_Treatment_Visit End of Treatment Visit Efficacy_Monitoring->End_of_Treatment_Visit Safety_Monitoring->End_of_Treatment_Visit Long_Term_Followup Long-Term Follow-up End_of_Treatment_Visit->Long_Term_Followup Data_Analysis Data Analysis & Reporting Long_Term_Followup->Data_Analysis

Caption: A typical workflow for a clinical trial comparing disease-modifying therapies in multiple sclerosis, from patient screening and randomization to long-term follow-up and data analysis.

References

Comparative Efficacy of FTY720-Mitoxy on Diverse Neuronal Subtypes: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of FTY720-Mitoxy, a novel neuroprotective agent, against its parent compound, FTY720 (Fingolimod), and other alternatives. The focus is on the differential effects observed across various neuronal subtypes, supported by experimental data and detailed methodologies.

Executive Summary

This compound, a derivative of the FDA-approved multiple sclerosis drug FTY720, demonstrates significant neuroprotective potential without the immunosuppressive effects associated with its parent compound. This is attributed to its targeted mitochondrial localization and its inability to be phosphorylated, thus not acting on sphingosine-1-phosphate (S1P) receptors which mediate immunosuppression. Experimental evidence highlights this compound's superior efficacy in promoting the expression of key neurotrophic factors in oligodendrocytes and protecting against oxidative stress in both oligodendrocytes and dopaminergic neurons. While FTY720 has shown protective effects on cortical neurons, the direct comparative quantitative data for this compound across a broader range of neuronal subtypes is an active area of research.

Comparative Performance Data

The following table summarizes the quantitative data from in vitro studies, comparing the effects of this compound with its parent compound FTY720 and a related derivative, FTY720-C2.

Cell TypeTreatment (Concentration)Outcome MeasureResultReference
Oligodendrocytes (OLN-93) This compound (160 nM)Cell Viability (vs. Vehicle)No significant change[1]
FTY720 (160 nM)Cell Viability (vs. Vehicle)No significant change[1]
FTY720-C2 (160 nM)Cell Viability (vs. Vehicle)No significant change[1]
This compound (160 nM)NGF mRNA Expression (Fold Change vs. Vehicle)~2.5[1]
FTY720 (160 nM)NGF mRNA Expression (Fold Change vs. Vehicle)~2.2[1]
FTY720-C2 (160 nM)NGF mRNA Expression (Fold Change vs. Vehicle)~2.3[1]
This compound (160 nM)BDNF mRNA Expression (Fold Change vs. Vehicle)~3.0 (Significant Increase) [1]
FTY720 (160 nM)BDNF mRNA Expression (Fold Change vs. Vehicle)No significant change[1]
FTY720-C2 (160 nM)BDNF mRNA Expression (Fold Change vs. Vehicle)No significant change[1]
This compound (160 nM)GDNF mRNA Expression (Fold Change vs. Vehicle)~2.8 (Significant Increase) [1]
FTY720 (160 nM)GDNF mRNA Expression (Fold Change vs. Vehicle)No significant change[1]
FTY720-C2 (160 nM)GDNF mRNA Expression (Fold Change vs. Vehicle)No significant change[1]
This compound (160 nM) + 75 µM H₂O₂Cell Viability (% of Vehicle + H₂O₂)Significant Protection [1]
FTY720 (160 nM) + 75 µM H₂O₂Cell Viability (% of Vehicle + H₂O₂)Protection observed[1]
Dopaminergic Neurons (MN9D) FTY720, FTY720-C2, this compoundBDNF ExpressionAll three increase BDNF expression[2]
FTY720-C2PP2A ActivityMore potent stimulation at lower doses compared to FTY720 and this compound[2]
Cortical Neurons FTY720 (pre-treatment)Neuronal Death (vs. NMDA challenge)Significant Neuroprotection [3]
FTY720-P (active metabolite)Neuronal Death (vs. NMDA challenge)Significant Neuroprotection [3]

Signaling Pathways and Experimental Workflow

The differential mechanisms of action of FTY720 and this compound are central to their distinct cellular effects. FTY720's primary mechanism involves its phosphorylation and subsequent interaction with S1P receptors, leading to their internalization and degradation, which traps lymphocytes in lymph nodes.[4] In contrast, this compound is not phosphorylated and therefore does not engage the S1P receptor pathway, avoiding immunosuppression.[5] Its neuroprotective effects are thought to be mediated through direct actions within the central nervous system, including the activation of Protein Phosphatase 2A (PP2A) and inhibition of histone deacetylases (HDACs), leading to increased expression of neurotrophic factors.[1][2]

FTY720_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space FTY720 FTY720 FTY720P FTY720-P FTY720->FTY720P Phosphorylation S1PR S1P Receptor Internalization S1PR Internalization & Degradation S1PR->Internalization Leads to FTY720P->S1PR Binds to Lymphocyte_Egress Inhibition of Lymphocyte Egress Internalization->Lymphocyte_Egress Immunosuppression Immunosuppression Lymphocyte_Egress->Immunosuppression

Figure 1: FTY720 (Fingolimod) Signaling Pathway.

FTY720_Mitoxy_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FTY720_Mitoxy This compound Mitochondria Mitochondria FTY720_Mitoxy->Mitochondria Localizes to PP2A PP2A Activation FTY720_Mitoxy->PP2A HDAC HDAC Inhibition FTY720_Mitoxy->HDAC ERK ERK1/2 Phosphorylation PP2A->ERK Histone_Ac Histone 3 Acetylation HDAC->Histone_Ac Trophic_Factors Increased BDNF, GDNF, NGF Expression ERK->Trophic_Factors Histone_Ac->Trophic_Factors Neuroprotection Neuroprotection & Myelination Trophic_Factors->Neuroprotection

Figure 2: Proposed this compound Signaling Pathway.

Experimental_Workflow start Start: Neuronal Subtype Culture (e.g., OLN-93, Cortical Neurons) treatment Treatment with: - this compound - FTY720 - Other Neuroprotective Agents - Vehicle Control start->treatment incubation Incubation (Time & Conditions Vary) treatment->incubation stressor Optional: Induction of Cellular Stress (e.g., Oxidative, Excitotoxic) incubation->stressor endpoint Endpoint Analysis incubation->endpoint No Stressor stressor->endpoint viability Cell Viability Assay (e.g., Neutral Red) endpoint->viability gene_expression Gene Expression Analysis (qPCR for BDNF, GDNF, NGF) endpoint->gene_expression protein_expression Protein Expression Analysis (Western Blot for MAG, etc.) endpoint->protein_expression data Data Analysis & Comparison viability->data gene_expression->data protein_expression->data

Figure 3: General Experimental Workflow.

Detailed Experimental Protocols

Cell Viability Assessment: Neutral Red Uptake Assay

This protocol is adapted for neuronal and glial cell lines to quantify cell viability following treatment with neuroprotective compounds.

Materials:

  • 96-well tissue culture plates

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • Neutral Red Staining Solution (0.33% w/v in PBS)

  • Destain Solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed neuronal/glial cells in a 96-well plate at a density of 5x10³ to 2x10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of this compound, control compounds, or vehicle. Incubate for the desired period (e.g., 24-48 hours).

  • Neutral Red Staining: Remove the treatment medium and add 100 µL of pre-warmed Neutral Red Staining Solution to each well. Incubate for 2 hours at 37°C.

  • Washing: Carefully remove the staining solution and wash the cells twice with 150 µL of PBS per well.

  • Dye Extraction: Add 150 µL of Destain Solution to each well and shake for 10 minutes on an orbital shaker to solubilize the dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a multi-well spectrophotometer.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control wells.

Gene Expression Analysis: SYBR Green qPCR for Neurotrophic Factors

This protocol outlines the steps for quantifying the mRNA expression of BDNF, GDNF, and NGF in OLN-93 oligodendrocyte cells.

Materials:

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Gene-specific primers for BDNF, GDNF, NGF, and a reference gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • RNA Extraction: Following treatment, lyse the OLN-93 cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture in a total volume of 20 µL containing: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of cDNA, and 6 µL of nuclease-free water.

  • qPCR Cycling Conditions:

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Melt curve analysis

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Protein Expression Analysis: Western Blot for Myelin Associated Glycoprotein (MAG)

This protocol describes the detection and quantification of MAG protein levels in OLN-93 cells.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against MAG

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated OLN-93 cells in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-MAG antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Concluding Remarks

This compound presents a promising avenue for neuroprotective therapies, particularly in diseases characterized by oligodendrocyte dysfunction and neuronal loss. Its distinct mechanism of action, which uncouples neuroprotection from immunosuppression, offers a significant advantage over its parent compound, FTY720. The data presented in this guide underscore its potent ability to induce a pro-survival environment for oligodendrocytes. Further research, including direct quantitative comparisons with a wider array of neuroprotective agents across diverse neuronal subtypes such as cortical, hippocampal, and motor neurons, is warranted to fully elucidate its therapeutic potential and position it within the landscape of emerging neurotherapeutics. The provided protocols offer a standardized framework for conducting such comparative studies.

References

Safety Operating Guide

Essential Safety and Handling Protocols for FTY720-Mitoxy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: FTY720-Mitoxy is a combination of an immunomodulator (FTY720/Fingolimod) and a cytotoxic agent (Mitoxantrone). All handling, personal protective equipment (PPE), and disposal procedures must adhere to the stringent guidelines for cytotoxic compounds due to the hazardous nature of Mitoxantrone.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling the combination of FTY720 (Fingolimod) and Mitoxantrone. Given that Mitoxantrone is a potent antineoplastic (chemotherapeutic) agent, all procedures must prioritize containment and minimize exposure risk.

I. Personal Protective Equipment (PPE)

The handling of this compound necessitates comprehensive PPE to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE based on established guidelines for handling cytotoxic drugs.[1][2][3]

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978-05 compliant).[1][2]Prevents skin contact and absorption. The outer glove should be worn over the gown cuff and changed immediately if contaminated or every 30-60 minutes.
Gown Disposable, lint-free, solid-front, back-closure gown made of polyethylene-coated polypropylene (B1209903) or other low-permeability fabric.[1][4]Protects the body from splashes and spills. Must be resistant to penetration by chemotherapy drugs.
Eye & Face Protection Safety glasses with side shields or tight-fitting goggles. A face shield should be worn in conjunction with goggles when there is a risk of splashing.[1][4]Protects mucous membranes of the eyes and face from accidental splashes of the hazardous compound.
Respiratory Protection A NIOSH-approved N95 respirator or a higher level of protection (e.g., a powered air-purifying respirator - PAPR) should be used when handling powders or when there is a risk of aerosolization.[1][2]Prevents inhalation of aerosolized particles of the active pharmaceutical ingredients.
Additional Protection Disposable shoe covers and head covering.[5]Minimizes the risk of spreading contamination outside of the designated handling area.
II. Operational Plan: Handling and Preparation

All preparation and handling of this compound should be performed in a designated area with restricted access to minimize the risk of exposure to untrained personnel.

A. Engineering Controls:

  • Primary Engineering Control: All manipulations of this compound that could generate aerosols (e.g., reconstituting powders, aliquoting solutions) must be performed within a Class II, Type B2 Biological Safety Cabinet (BSC) that is vented to the outside.[4][6]

  • Secondary Engineering Control: The room where the BSC is located should have negative pressure relative to adjacent areas to contain any potential airborne contaminants.

B. Procedural Step-by-Step Guidance:

  • Preparation:

    • Gather all necessary materials, including the FTY720 and Mitoxantrone, diluents, sterile equipment, and a chemotherapy spill kit before starting work.

    • Don all required PPE as specified in the table above before entering the designated handling area.

  • Compounding/Handling:

    • Perform all work within the certified BSC.

    • Use a plastic-backed absorbent pad on the work surface of the BSC to contain minor spills.

    • Employ needleless systems or Luer-Lok syringes to prevent leakage and aerosol generation.[7]

    • Avoid pressurizing vials. Use a chemotherapy dispensing pin or a similar device to equalize pressure.

  • Post-Handling:

    • Wipe down all exterior surfaces of containers (vials, bags) with a decontaminating agent before removing them from the BSC.

    • Remove PPE in a manner that avoids self-contamination. The outer gloves should be disposed of in a chemotherapy waste container before leaving the immediate work area. The gown and inner gloves should be removed and disposed of before exiting the handling room.

    • Wash hands thoroughly with soap and water immediately after removing all PPE.[5]

III. Disposal Plan

All waste generated from the handling of this compound is considered hazardous cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.

Waste CategoryDisposal Procedure
Sharps Needles, syringes, and any other sharp objects must be placed directly into a puncture-resistant, clearly labeled "Cytotoxic Sharps" container.[5]
Contaminated PPE Gloves, gowns, shoe covers, and other disposable protective equipment must be placed in a designated, leak-proof, and clearly labeled "Cytotoxic Waste" or "Chemotherapy Waste" container (typically a yellow or other specifically colored bag/bin).[5]
Liquid Waste Unused solutions or contaminated liquids should be collected in a sealed, labeled hazardous waste container. Do not dispose of them down the drain.
Solid Waste Vials, contaminated labware (e.g., absorbent pads, wipes), and other solid materials must be disposed of in the designated cytotoxic waste container.[5]
IV. Spill Management

A chemotherapy spill kit must be readily available in any area where this compound is handled.

  • Alert and Secure: Immediately alert others in the area and restrict access to the spill.

  • Don PPE: Use the PPE provided in the spill kit, which should include double gloves, a disposable gown, eye protection, and a respirator.

  • Containment: Use the absorbent materials from the kit to contain the spill, working from the outside in.

  • Clean-up:

    • For liquid spills, use absorbent pads to soak up the material.

    • For solid spills, gently cover with damp absorbent material to avoid raising dust.

    • Clean the area with a detergent solution, followed by a deactivating agent like a sodium hypochlorite (B82951) solution, and then rinse with clean water.[6]

  • Disposal: All materials used for cleanup, including contaminated PPE, must be disposed of as cytotoxic waste.[5]

Visualizations: Signaling Pathways

The following diagrams illustrate the distinct signaling pathways of FTY720 and Mitoxantrone.

FTY720_Pathway cluster_cell Cell FTY720 FTY720 (Fingolimod) SphK2 Sphingosine (B13886) Kinase 2 (SphK2) FTY720->SphK2 Phosphorylation FTY720P FTY720-Phosphate (Active Metabolite) SphK2->FTY720P S1P1R S1P1 Receptor FTY720P->S1P1R Binds & Activates Internalization Receptor Internalization & Degradation S1P1R->Internalization Leads to LymphocyteEgress Lymphocyte Egress from Lymphoid Tissues Internalization->LymphocyteEgress Blocks Sequestration Lymphocyte Sequestration (Immunosuppression) LymphocyteEgress->Sequestration Results in

Caption: FTY720 (Fingolimod) is phosphorylated to its active form, which then leads to the internalization and degradation of S1P1 receptors, ultimately causing lymphocyte sequestration.[8][9][10]

Mitoxantrone_Pathway cluster_nucleus Cell Nucleus Mitoxantrone Mitoxantrone DNA DNA Double Helix Mitoxantrone->DNA Intercalates TopoisomeraseII Topoisomerase II Mitoxantrone->TopoisomeraseII Inhibits Complex DNA-Topoisomerase II Complex Mitoxantrone->Complex Stabilizes TopoisomeraseII->Complex Forms StrandBreaks DNA Strand Breaks Complex->StrandBreaks Causes ReplicationRepair DNA Replication & Repair StrandBreaks->ReplicationRepair Inhibits Apoptosis Cell Cycle Arrest & Apoptosis ReplicationRepair->Apoptosis Leads to

Caption: Mitoxantrone intercalates into DNA and inhibits topoisomerase II, leading to DNA strand breaks and subsequent cell apoptosis.[11][12][13][14]

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。